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  • Product: 1-(4-Amino-3-methylphenyl)piperidin-3-ol
  • CAS: 1155927-06-2

Core Science & Biosynthesis

Foundational

1-(4-Amino-3-methylphenyl)piperidin-3-ol solubility data

Comprehensive Characterization of 1-(4-Amino-3-methylphenyl)piperidin-3-ol Solubility: A Technical Guide for Drug Development Introduction & Molecular Architecture In early-stage drug development, characterizing the phys...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Characterization of 1-(4-Amino-3-methylphenyl)piperidin-3-ol Solubility: A Technical Guide for Drug Development

Introduction & Molecular Architecture

In early-stage drug development, characterizing the physicochemical properties of novel active pharmaceutical ingredients (APIs) and critical intermediates is paramount. 1-(4-Amino-3-methylphenyl)piperidin-3-ol (CAS: 1155927-06-2)[1] is a highly functionalized N-aryl piperidine derivative. Its molecular architecture—comprising a primary aromatic amine, a lipophilic methyl group, and a secondary hydroxyl group on a piperidine ring—creates a complex, highly pH-dependent solubility profile.

Understanding the thermodynamic solubility of this compound is not merely a regulatory checkbox; it is the foundational metric that dictates formulation strategy, Biopharmaceutics Classification System (BCS) categorization, and downstream pharmacokinetic behavior. This whitepaper provides an in-depth, authoritative methodology for evaluating and predicting the solubility of 1-(4-Amino-3-methylphenyl)piperidin-3-ol.

Physicochemical Profiling & Predictive Solubility

Before initiating empirical solubility screening, a predictive physicochemical profile must be established to guide solvent selection and anticipate phase behavior. The solubility of an ionizable substance is dictated by its intrinsic solubility ( S0​ ) and its ionization state at a given pH[2].

  • Primary Aromatic Amine (-NH₂): Acts as a weak base. At physiological gastric pH, this group protonates, dramatically increasing aqueous solubility via ion-dipole interactions.

  • N-Aryl Piperidine Moiety: Unlike aliphatic piperidines, the nitrogen lone pair here is delocalized into the aromatic ring, significantly depressing its basicity (pKa typically < 3).

  • Hydroxyl Group (-OH): Serves as both a hydrogen bond donor and acceptor, improving the intrinsic aqueous solubility compared to its des-hydroxy analogs.

Table 1: Predicted Physicochemical Properties & Solubility Impact

PropertyEstimated ValueCausality / Impact on Solubility Profile
Molecular Weight 206.29 g/mol Highly favorable for dissolution; easily complies with Lipinski's Rule of 5.
cLogP 1.8 – 2.2Moderate lipophilicity. Suggests good membrane permeability but potential solubility bottlenecks in the un-ionized state.
pKa (Primary Amine) ~4.5Drives pH-dependent solubility. The compound will be highly soluble in the stomach but risks precipitation in the neutral intestine.
Topological Polar Surface Area 46.3 ŲSupports moderate hydration shell formation, aiding in intrinsic aqueous solubility.

Causality in Solvent Selection

As a Senior Application Scientist, I emphasize that solubility is a dynamic profile, not a static number. The selection of media must map directly to the physiological environments the drug will encounter.

  • Aqueous Buffers (pH 1.2, 4.5, 6.8): Chosen to map the complete ionization profile. At pH 1.2, the amine is fully protonated, representing maximum solubility. At pH 6.8, the compound is predominantly un-ionized, representing the intrinsic solubility ( S0​ )[2].

  • Biorelevant Media (FaSSIF / FeSSIF): Fasted and Fed State Simulated Intestinal Fluids are critical. The lipophilic nature of the un-ionized form suggests that bile salts and lecithin in these fluids will form mixed micelles, enhancing solubility via hydrotropic solubilization[2].

Logic Start 1-(4-Amino-3-methylphenyl)piperidin-3-ol in Aqueous Media Cond1 pH < pKa (~4.5) Gastric Environment Start->Cond1 Cond2 pH > pKa (~4.5) Intestinal Environment Start->Cond2 Res1 Amine Protonated (-NH3+) High Solubility Cond1->Res1 Res2 Amine Un-ionized (-NH2) Intrinsic Solubility (S0) Cond2->Res2 Mech Precipitation Risk in Duodenum Res2->Mech

Fig 1: Causality of pH-dependent solubility and duodenal precipitation risk.

Experimental Workflow: The Self-Validating Shake-Flask Protocol

To ensure trustworthiness and scientific integrity, solubility must be measured using a self-validating system. The traditional saturation shake-flask (SF) method remains the "gold standard" for thermodynamic solubility determination[2]. The following protocol is engineered to eliminate kinetic artifacts and ensure true equilibrium.

Step-by-Step Methodology:

  • Solid Excess Addition: Accurately weigh an excess amount of crystalline 1-(4-Amino-3-methylphenyl)piperidin-3-ol into a 2 mL glass HPLC vial. Causality: An excess ensures the solution reaches absolute saturation, indicated by the presence of undissolved solid[3].

  • Solvent Introduction: Add 1.0 mL of the target medium (e.g., USP pH 1.2 buffer, FaSSIF).

  • Equilibration: Sonicate the vials for 5 minutes to disrupt initial agglomerates. Transfer to a thermoshaker set at 37.0 ± 0.5 °C and agitate at 300 rpm. Causality: Equilibrium is only considered achieved when at least two constant values of solubility are measured over time; therefore, samples should be evaluated at 24 and 48 hours[4].

  • Phase Separation: Centrifuge the suspension at 10,000 × g for 15 minutes at 37 °C, followed by filtration through a 0.22 µm PVDF syringe filter. Causality: Both filtration and centrifugation are required to separate the saturated solution from the solute phase[5], preventing sub-micron aggregates from artificially inflating the quantified concentration[2].

  • pH Verification (Critical Step): Measure the pH of the final filtrate. Causality: The dissolution of ionizable compounds can significantly alter the properties of the solubility medium, including its pH[6]. The final measured pH is the true thermodynamic reference point.

  • Quantification: Dilute the filtrate appropriately and quantify the API concentration using a validated HPLC-UV method.

Workflow A Solid Excess Addition B Buffer Addition A->B C Equilibration (37°C, 24-48h) B->C D Phase Separation (Centrifuge+Filter) C->D E pH Verification D->E F HPLC-UV Quantification E->F

Fig 2: Shake-Flask Method workflow for thermodynamic solubility determination.

Data Presentation: Synthesized Solubility Profile

Based on the physicochemical architecture of 1-(4-Amino-3-methylphenyl)piperidin-3-ol and the application of the Henderson-Hasselbalch relationship, the following table represents the expected thermodynamic solubility profile.

Table 2: Thermodynamic Solubility Profile at 37 °C (Synthesized Data)

MediumInitial pHFinal pHSolubility (mg/mL)Dominant Ionization State
0.1 N HCl 1.201.22> 25.00Fully Protonated (Cation)
Acetate Buffer 4.504.6512.40~50% Protonated
Phosphate Buffer 6.806.820.15Un-ionized (Intrinsic S0​ )
FaSSIF 6.506.500.45Un-ionized + Micellar Solubilization
FeSSIF 5.005.052.80Partially Protonated + High Micellar
Water (Unbuffered) 7.006.200.85Self-buffering

Note: The shift in final pH in unbuffered water and acetate buffer highlights the self-validating necessity of Step 5 in the experimental protocol.

Sources

Exploratory

Spectroscopic Blueprint of a Novel Piperidine Derivative: An In-depth Technical Guide to 1-(4-Amino-3-methylphenyl)piperidin-3-ol

Abstract This technical guide provides a comprehensive analysis of the anticipated spectral characteristics of the novel piperidine derivative, 1-(4-Amino-3-methylphenyl)piperidin-3-ol. In the absence of direct experimen...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of the anticipated spectral characteristics of the novel piperidine derivative, 1-(4-Amino-3-methylphenyl)piperidin-3-ol. In the absence of direct experimental data, this document serves as a predictive blueprint for researchers, scientists, and drug development professionals. By leveraging established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), we will construct a detailed and scientifically grounded profile of this molecule. This guide not only predicts the spectral data but also provides robust, field-proven protocols for its empirical acquisition and interpretation, thereby establishing a self-validating system for the characterization of this and structurally related compounds.

Introduction: The Significance of 1-(4-Amino-3-methylphenyl)piperidin-3-ol

The piperidine moiety is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals due to its favorable pharmacokinetic properties. The title compound, 1-(4-Amino-3-methylphenyl)piperidin-3-ol, combines this privileged heterocycle with a substituted aniline, suggesting potential applications in areas such as neuropharmacology or oncology. Accurate structural elucidation through spectroscopic methods is a cornerstone of drug discovery and development, ensuring the identity, purity, and stability of a new chemical entity. This guide provides the foundational spectroscopic knowledge required for the successful characterization of this promising molecule.

Predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted chemical shifts are based on the analysis of structurally analogous compounds and established substituent effects.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is anticipated to be complex, with distinct regions for the aromatic, piperidine, and substituent protons.

Table 1: Predicted ¹H NMR Chemical Shifts for 1-(4-Amino-3-methylphenyl)piperidin-3-ol (in CDCl₃, 400 MHz)

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Rationale & Notes
Ar-H (H-5)~ 6.9 - 7.1d~ 8.0Ortho-coupling to H-6.
Ar-H (H-6)~ 6.6 - 6.8dd~ 8.0, 2.0Ortho-coupling to H-5 and meta-coupling to H-2.
Ar-H (H-2)~ 6.5 - 6.7d~ 2.0Meta-coupling to H-6.
-NH₂~ 3.5 - 4.5br s-Broad signal due to quadrupolar broadening and exchange.
-OH~ 1.5 - 2.5br s-Broad, exchangeable proton; position is concentration and solvent dependent.
-CH(OH)~ 3.8 - 4.0m-Complex multiplicity due to coupling with adjacent methylene protons.
N-CH₂ (piperidine)~ 3.0 - 3.4m-Protons on carbons adjacent to the nitrogen are deshielded.
C-CH₂-C (piperidine)~ 1.6 - 2.2m-Methylene protons of the piperidine ring.
-CH₃~ 2.1 - 2.3s-Singlet for the aromatic methyl group.
Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum will provide a count of the unique carbon environments and information about their electronic nature.

Table 2: Predicted ¹³C NMR Chemical Shifts for 1-(4-Amino-3-methylphenyl)piperidin-3-ol (in CDCl₃, 100 MHz)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale & Notes
Ar-C (C-1)~ 145 - 150Quaternary carbon attached to the piperidine nitrogen.
Ar-C (C-4)~ 135 - 140Carbon bearing the amino group.
Ar-C (C-3)~ 120 - 125Carbon bearing the methyl group.
Ar-C (C-5)~ 115 - 120Aromatic CH.
Ar-C (C-6)~ 110 - 115Aromatic CH.
Ar-C (C-2)~ 110 - 115Aromatic CH.
-CH(OH)~ 65 - 70Carbon attached to the hydroxyl group.
N-CH₂ (piperidine)~ 50 - 55Carbons adjacent to the nitrogen.
C-CH₂-C (piperidine)~ 25 - 35Methylene carbons of the piperidine ring.
-CH₃~ 15 - 20Aromatic methyl carbon.
Experimental Protocol for NMR Data Acquisition

Rationale: The choice of a deuterated solvent is critical for dissolving the analyte and providing a lock signal for the spectrometer.[1] CDCl₃ is a common starting point for many organic molecules.[2] A standard sample concentration of 10-20 mg/mL is generally sufficient for ¹H and ¹³C NMR.[3]

Procedure:

  • Sample Preparation: Accurately weigh 10-20 mg of 1-(4-Amino-3-methylphenyl)piperidin-3-ol and dissolve it in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry 5 mm NMR tube.[1][3]

  • Spectrometer Setup: Insert the sample into the NMR spectrometer.

  • Locking and Shimming: Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

  • ¹H NMR Acquisition:

    • Use a standard single-pulse experiment.

    • Acquire 16-32 scans with a relaxation delay of 1-2 seconds.

    • Set the spectral width to cover the expected range of chemical shifts (e.g., -1 to 11 ppm).

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled pulse program (e.g., zgpg30).

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (this may range from several hundred to several thousand scans depending on the sample concentration).

    • Set the spectral width to cover the expected range (e.g., 0 to 160 ppm).

  • Data Processing: Apply a Fourier transform to the acquired free induction decays (FIDs), phase correct the spectra, and calibrate the chemical shift scale using the residual solvent peak as a reference (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh 10-20 mg of Sample dissolve Dissolve in 0.6-0.7 mL CDCl3 weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert lock_shim Lock and Shim insert->lock_shim acquire_H1 Acquire 1H Spectrum lock_shim->acquire_H1 acquire_C13 Acquire 13C Spectrum acquire_H1->acquire_C13 ft Fourier Transform acquire_C13->ft phase Phase Correction ft->phase calibrate Calibrate Spectrum phase->calibrate

Caption: Workflow for NMR Data Acquisition and Processing.

Predicted Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The spectrum arises from the vibrations of chemical bonds upon absorption of infrared radiation.

Predicted IR Absorption Bands

Table 3: Predicted Characteristic IR Absorptions for 1-(4-Amino-3-methylphenyl)piperidin-3-ol

Wavenumber (cm⁻¹)Bond VibrationFunctional GroupIntensityNotes
3500 - 3200O-H stretchSecondary AlcoholStrong, BroadThe broadness is due to intermolecular hydrogen bonding.[4][5]
3400 - 3300 & 3330 - 3250N-H stretch (asymmetric & symmetric)Primary Aromatic AmineMediumTwo distinct peaks are characteristic of a primary amine.[6][7]
3100 - 3000C-H stretchAromaticMedium
2960 - 2850C-H stretchAliphatic (piperidine & methyl)Strong
1650 - 1580N-H bend (scissoring)Primary AmineMedium[6]
1600 & 1500-1430C=C stretchAromatic RingMedium, SharpTwo bands are characteristic of the benzene ring.[5]
1335 - 1250C-N stretchAromatic AmineStrong[6]
1260 - 1000C-O stretchSecondary AlcoholStrongThe exact position can help confirm the secondary nature of the alcohol.[4]
1250 - 1020C-N stretchAliphatic Amine (piperidine)Medium[6]
910 - 665N-H wagPrimary AmineBroad[6]
Experimental Protocol for IR Data Acquisition

Rationale: For a solid sample, the goal is to create a thin, uniform layer that IR radiation can pass through. The KBr pellet method is a classic technique that minimizes scattering, while Attenuated Total Reflectance (ATR) is a modern, simpler alternative.[8][9]

Procedure (KBr Pellet Method):

  • Grinding: Grind 1-2 mg of the sample with 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.[8]

  • Pressing: Transfer the powder to a pellet die and apply pressure using a hydraulic press to form a transparent or translucent pellet.[9]

  • Analysis: Place the pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.

Procedure (ATR Method):

  • Crystal Cleaning: Ensure the ATR crystal is clean.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Pressure Application: Apply pressure with the built-in press to ensure good contact between the sample and the crystal.[8]

  • Analysis: Acquire the spectrum directly.

Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.

Predicted Molecular Ion and Fragmentation Pattern

For 1-(4-Amino-3-methylphenyl)piperidin-3-ol (C₁₂H₁₈N₂O), the exact mass is 206.1419 g/mol . In a high-resolution mass spectrum (HRMS), the protonated molecule [M+H]⁺ would be observed at m/z 207.1492.

The fragmentation of piperidine derivatives is often initiated by cleavage alpha to the nitrogen atom.[10]

Plausible Fragmentation Pathways (Electron Ionization - EI):

  • Loss of H₂O: Dehydration of the alcohol can lead to a fragment at m/z 188.

  • Alpha-Cleavage of the Piperidine Ring: Cleavage of the C-C bond adjacent to the nitrogen can result in the formation of a stable iminium ion.[10]

  • Cleavage of the N-Aryl Bond: This would lead to fragments corresponding to the piperidin-3-ol cation (m/z 102) and the 4-amino-3-methylphenyl radical.

MS_Fragmentation M [M]+. m/z = 206 F1 [M-H2O]+. m/z = 188 M->F1 - H2O F2 Piperidin-3-ol cation m/z = 102 M->F2 N-Aryl Cleavage F3 Iminium Ion Fragment M->F3 Alpha-Cleavage M_H [M+H]+ m/z = 207 M_H->F1 - H2O

Caption: Plausible Mass Spectrometry Fragmentation Pathways.

Experimental Protocol for MS Data Acquisition

Rationale: Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like the title compound, as it typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation.[10]

Procedure (ESI-MS):

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation:

    • Mass Spectrometer: A tandem mass spectrometer (e.g., Q-TOF or triple quadrupole) with an ESI source.

    • Ionization Mode: Positive ion mode is preferred due to the basic nitrogen atoms.[10]

  • Data Acquisition:

    • Full Scan: Perform a full scan (e.g., m/z 50-500) to identify the precursor ion ([M+H]⁺).

    • Tandem MS (MS/MS): Select the precursor ion and perform a product ion scan to observe the fragmentation pattern. The collision energy should be optimized to generate a rich fragment spectrum.[10]

Conclusion

This technical guide presents a comprehensive, albeit predictive, spectroscopic analysis of 1-(4-Amino-3-methylphenyl)piperidin-3-ol. The provided NMR, IR, and MS data are based on sound chemical principles and comparative analysis of related structures. The detailed experimental protocols offer a clear path for the empirical validation of these predictions. This document is intended to be a valuable resource for any scientist involved in the synthesis, characterization, or development of this and similar molecules, fostering a deeper understanding of their structural and electronic properties.

References

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Sources

Foundational

The Piperidinol Scaffold: A Historical and Synthetic Guide for the Modern Drug Hunter

Abstract The piperidine ring is a cornerstone of modern medicinal chemistry, distinguished as the third most frequently utilized ring structure in pharmaceuticals.[1] Its prevalence is a testament to its favorable physic...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The piperidine ring is a cornerstone of modern medicinal chemistry, distinguished as the third most frequently utilized ring structure in pharmaceuticals.[1] Its prevalence is a testament to its favorable physicochemical properties and synthetic accessibility.[1] The introduction of a hydroxyl group, creating the piperidinol core, further enhances its "drug-like" characteristics by providing a crucial hydrogen bonding moiety.[2] This guide offers an in-depth exploration of the discovery and historical evolution of substituted piperidinols, alongside a detailed examination of the synthetic strategies that have enabled their development from early alkaloids to contemporary therapeutic agents. Designed for researchers, scientists, and drug development professionals, this document provides the technical details and field-proven insights necessary to leverage this privileged scaffold in the pursuit of novel therapeutics.

The Privileged Piperidine: A Foundation for Discovery

The six-membered nitrogen-containing heterocycle known as piperidine is a recurring motif in a vast number of natural products and synthetic pharmaceuticals, spanning over twenty drug classes.[3][4] The enduring success of the piperidine scaffold in drug design can be attributed to its unique combination of stereochemical and physicochemical properties. As a saturated heterocycle, it predominantly adopts a stable chair conformation, which allows for the precise three-dimensional positioning of substituents—a critical factor for optimizing interactions with biological targets.[3]

The nitrogen atom within the piperidine ring is a versatile handle for modulating key drug-like properties:

  • Solubility and Lipophilicity: The nitrogen can act as a hydrogen bond acceptor, and when protonated at physiological pH, as a hydrogen bond donor. This duality allows for the fine-tuning of a molecule's solubility and lipophilicity (LogP), which are critical for its absorption, distribution, metabolism, and excretion (ADME) profile.[3]

  • Metabolic Stability: The piperidine ring itself is relatively stable to metabolic degradation.[3] Strategic functionalization, particularly at positions adjacent to the nitrogen, can further enhance this stability, leading to improved pharmacokinetic profiles.[3][5]

The piperidinol moiety, which incorporates a hydroxyl group onto the piperidine framework, further capitalizes on these advantages. The hydroxyl group introduces a potent hydrogen bonding site, often leading to enhanced target affinity and selectivity.

A Historical Trajectory: From Natural Alkaloids to Synthetic Analgesics

The history of substituted piperidinols is intrinsically linked to the broader history of piperidine-containing compounds, which began with the isolation of alkaloids from natural sources.

Early Discoveries and the Rise of Synthetic Chemistry

The late 19th and early 20th centuries saw the isolation and structural elucidation of numerous piperidine alkaloids, laying the groundwork for future synthetic efforts. While not all were piperidinols, these natural products established the biological relevance of the piperidine scaffold.

A pivotal moment in the history of synthetic piperidines arrived with the development of potent analgesics. The synthesis of sufentanil in 1974, a potent fentanyl analogue, highlighted the therapeutic potential of highly substituted piperidines.[6] While sufentanil itself is not a piperidinol, its development spurred intense interest in the synthesis of complex piperidine derivatives.

The Emergence of Substituted Piperidinols as Therapeutic Agents

The mid-20th century saw the deliberate synthesis and investigation of substituted piperidinols for various therapeutic applications. For instance, α,α-diarylpiperidinemethanols were patented in 1953, showcasing early industrial interest in this class of compounds.[7] The development of drugs like methylphenidate, containing a piperidine core, further solidified the importance of this scaffold in CNS drug discovery.[7]

A significant advancement in the understanding of piperidinol pharmacology came with the discovery of the N-substituted trans-3,4-dimethyl-4-(3′-hydroxyphenyl)piperidine class of pure opioid receptor antagonists.[8] This novel pharmacophore served as a lead structure for the design and development of several other important opioid receptor antagonists.[8]

Synthetic Strategies for Accessing Substituted Piperidinols

The construction of the substituted piperidinol scaffold has been a subject of intense research, leading to a diverse array of synthetic methodologies. These can be broadly categorized into methods for forming the piperidine ring and methods for introducing the hydroxyl group.

Formation of the Piperidine Ring

The synthesis of the core piperidine structure is often the first critical step. Several robust methods have been developed over the years.

  • Hydrogenation of Pyridines: The reduction of substituted pyridines is one of the most common and direct routes to the corresponding piperidines.[4][9] A variety of catalytic systems, including those based on rhodium, ruthenium, iridium, and nickel, have been employed to achieve high diastereoselectivity.[4][9]

  • Intramolecular Cyclization: The formation of the piperidine ring can be achieved through the intramolecular cyclization of acyclic precursors.[4][9] These reactions can be triggered by various means, including metal-catalyzed processes and radical cyclizations.[4][9]

  • Multicomponent Reactions (MCRs): MCRs offer an efficient means of constructing complex piperidine and piperidone structures in a single step from simple starting materials.[9][10] These reactions are highly valued for their atom economy and ability to rapidly generate libraries of diverse compounds.[9]

Introduction of the Hydroxyl Group and Further Functionalization

Once the piperidine ring is formed, or concurrently with its formation, the hydroxyl group and other substituents can be introduced.

  • From Piperidones: Piperidones, which are cyclic ketones, are common and versatile intermediates in the synthesis of piperidinols.[10][11] The reduction of the ketone functionality provides direct access to the corresponding piperidinol.

  • Epoxide Ring-Opening: A highly versatile method for the synthesis of N-substituted piperidinol analogs involves the ring-opening of an epoxide with a piperidine derivative.[2] This two-step process allows for the introduction of diverse substituents on both the piperidine and the side chain, making it a powerful tool for generating compound libraries for structure-activity relationship (SAR) studies.[2][12]

Experimental Protocols

General Synthesis of Piperidinol Analogs via Epoxide Ring-Opening

This protocol describes a general and widely used method for the synthesis of chiral piperidinol compounds, which was successfully employed in the generation of a library of anti-tuberculosis agents.[12]

Step 1: Synthesis of Chiral Epoxide Intermediate

  • To a solution of a substituted phenol or thiophenol (1.0 eq.) in acetonitrile, add (S)-(+)-epichlorohydrin or (R)-(-)-epichlorohydrin (1.2 eq.) and cesium carbonate (2.0 eq.).

  • Stir the reaction mixture under reflux overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture and wash the solid with acetonitrile.

  • Evaporate the filtrate in vacuo to yield the crude chiral epoxide derivative, which can often be used in the next step without further purification.

Step 2: Ring-Opening with a Substituted Piperidinol

  • To the crude chiral epoxide from Step 1, add the desired substituted piperidinol.

  • The reaction can be carried out neat or in a suitable solvent, and may require heating.

  • Monitor the reaction by TLC.

  • Upon completion, the product can be purified by standard chromatographic techniques.

Data Presentation: Anti-tuberculosis Activity of Piperidinol Analogs

The following table summarizes the in vitro anti-tuberculosis activity of a series of piperidinol analogs synthesized using the epoxide ring-opening strategy.[12]

CompoundStereochemistryR-group (para-substitution on C-ring)MIC (μg/mL)
4b RChloro1.4
4m STrifluoromethyl1.7

Visualization of Key Workflows

Drug Discovery and Synthesis Workflow for Piperidinol Analogs

The following diagram illustrates a typical workflow for the discovery and optimization of novel piperidinol-based therapeutic agents.

cluster_0 Discovery Phase cluster_1 Optimization Phase Library_Screening High-Throughput Screening of Compound Libraries Hit_Identification Identification of Piperidinol Hit (e.g., Compound 1 for TB) Library_Screening->Hit_Identification Identifies initial lead SAR_Study Structure-Activity Relationship (SAR) Study Hit_Identification->SAR_Study Initiates optimization Library_Synthesis Parallel Synthesis of Piperidinol Analogs SAR_Study->Library_Synthesis Guides analog design Biological_Evaluation In Vitro & In Vivo Biological Evaluation Library_Synthesis->Biological_Evaluation Provides test compounds Biological_Evaluation->SAR_Study Generates new data Lead_Optimization Lead Optimization Biological_Evaluation->Lead_Optimization Identifies potent candidates

Sources

Exploratory

Introduction: The Significance of Chiral Piperidinols in Medicinal Chemistry

An In-Depth Technical Guide to the Chiral Synthesis of 1-(4-Amino-3-methylphenyl)piperidin-3-ol The piperidine scaffold is a privileged structure in modern pharmacology, appearing in numerous approved drugs and clinical...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Chiral Synthesis of 1-(4-Amino-3-methylphenyl)piperidin-3-ol

The piperidine scaffold is a privileged structure in modern pharmacology, appearing in numerous approved drugs and clinical candidates.[1][2] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it an ideal building block for targeting complex biological receptors. Within this class, the chiral 3-hydroxypiperidine moiety is of particular importance, where the stereochemistry of the hydroxyl group is often critical for biological activity and target engagement.

This guide focuses on the chiral synthesis of a specific, highly functionalized derivative: 1-(4-Amino-3-methylphenyl)piperidin-3-ol. This molecule incorporates three key pharmacophoric elements: a chiral secondary alcohol, a piperidine ring, and a substituted aniline moiety. The precise control over the stereocenter at the C3 position is paramount for its application as a key intermediate in the development of targeted therapeutics, potentially in areas such as kinase inhibition or receptor modulation.

This document provides a comprehensive overview of robust and scalable strategies for accessing the enantiopure forms of this target molecule. We will delve into the mechanistic rationale behind preferred synthetic routes, provide detailed experimental protocols, and present comparative data to guide researchers in selecting the optimal methodology for their specific needs.

Strategic Analysis: Pathways to Enantiopure 1-(4-Amino-3-methylphenyl)piperidin-3-ol

A successful synthesis must address two primary challenges: the construction of the N-aryl piperidine core and the enantioselective installation of the C3-hydroxyl group. Three principal strategies are considered:

  • Asymmetric Reduction of a Prochiral Ketone: This is arguably the most direct and efficient approach. It involves the synthesis of the prochiral precursor, 1-(4-amino-3-methylphenyl)piperidin-3-one, followed by an enantioselective reduction. This strategy benefits from the availability of powerful biocatalytic and chemocatalytic methods that deliver high enantiomeric excess (ee).

  • Classical Resolution of a Racemic Mixture: This traditional method involves the synthesis of racemic 1-(4-amino-3-methylphenyl)piperidin-3-ol, which is then separated into its constituent enantiomers using a chiral resolving agent. While reliable, this approach is inherently less efficient, with a maximum theoretical yield of 50% for the desired enantiomer without a racemization-recycle loop.

  • Chiral Pool Synthesis: This strategy utilizes a readily available, enantiopure starting material, such as an amino acid, to construct the piperidine ring with the desired stereochemistry already embedded. While effective for certain targets, these routes are often multi-step and less convergent for the specific substitution pattern of our target molecule.

Given the goals of efficiency, scalability, and high enantiopurity, this guide will focus primarily on the Asymmetric Reduction strategy, which represents the current state-of-the-art for this class of compounds.

Diagram: Overall Synthetic Workflow

The following diagram outlines the recommended synthetic approach, proceeding through a key prochiral ketone intermediate.

G start_materials Starting Materials: 4-Fluoro-2-methylaniline & N-Boc-piperidin-3-one buchwald Buchwald-Hartwig Amination start_materials->buchwald Step 1 ketone_precursor Prochiral Ketone Precursor: tert-butyl 3-oxo-1-(4-amino-3-methylphenyl)piperidine-1-carboxylate buchwald->ketone_precursor deprotection Boc Deprotection ketone_precursor->deprotection Step 2 ketone 1-(4-Amino-3-methylphenyl)piperidin-3-one deprotection->ketone asymmetric_reduction Asymmetric Reduction (Biocatalytic) ketone->asymmetric_reduction Step 3 final_product Target Molecule: (R)- or (S)-1-(4-Amino-3-methylphenyl)piperidin-3-ol asymmetric_reduction->final_product

Caption: Proposed workflow for the chiral synthesis of the target molecule.

Part 1: Synthesis of the Prochiral Ketone Precursor

The pivotal intermediate for the asymmetric reduction is 1-(4-amino-3-methylphenyl)piperidin-3-one. Its synthesis is most effectively achieved via a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination, which excels at forming C-N bonds between aryl halides/triflates and amines.

Experimental Protocol: Synthesis of 1-(4-Amino-3-methylphenyl)piperidin-3-one

This protocol is presented in two stages: the initial coupling followed by the removal of a protecting group. Using a protected piperidinone, such as N-Boc-piperidin-3-one, is advantageous as it prevents self-condensation and other side reactions.

Step 1: Buchwald-Hartwig Amination

  • Reactor Setup: To a flame-dried Schlenk flask under an argon atmosphere, add Pd₂(dba)₃ (1.5 mol%), RuPhos (3.0 mol%), and sodium tert-butoxide (1.4 equiv.).

  • Reagent Addition: Add N-Boc-piperidin-3-one (1.0 equiv.) and 4-fluoro-2-methylaniline (1.2 equiv.) to the flask.

  • Solvent: Add anhydrous toluene (approx. 5 mL per 1 mmol of piperidinone).

  • Reaction: Stir the mixture vigorously and heat to 100-110 °C. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Workup: Cool the reaction to room temperature and dilute with ethyl acetate. Filter through a pad of Celite to remove the palladium catalyst. Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the protected intermediate.

Step 2: Boc Deprotection

  • Dissolution: Dissolve the purified product from Step 1 in a minimal amount of dichloromethane or 1,4-dioxane.

  • Acid Addition: Add an excess of trifluoroacetic acid (TFA) or a 4 M solution of HCl in dioxane (5-10 equiv.) dropwise at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 1-4 hours until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Workup: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in water and basify to pH >10 with 2 M NaOH. Extract the aqueous layer multiple times with dichloromethane.

  • Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to yield the desired prochiral ketone, 1-(4-amino-3-methylphenyl)piperidin-3-one, which can often be used in the next step without further purification.

Part 2: Enantioselective Biocatalytic Reduction

Biocatalysis using ketoreductases (KREDs) offers an exceptionally efficient and selective method for the synthesis of chiral alcohols. These enzymes, coupled with a coenzyme regeneration system, provide a green and scalable alternative to traditional chemical reductants.[3][4] The reaction utilizes a catalytic amount of the expensive nicotinamide cofactor (NADP⁺/NADPH), which is continuously recycled by a sacrificial dehydrogenase, typically glucose dehydrogenase (GDH), using inexpensive D-glucose.[3]

Diagram: Biocatalytic Reduction Cycle

G Substrate Prochiral Ketone Product Chiral Alcohol Substrate->Product Reduction KRED_NADPH KRED-NADPH KRED_NADP KRED-NADP+ NADP NADP+ KRED_NADP->NADP KRED_NADPH:e->KRED_NADP:w NADPH NADPH NADP->NADPH Regeneration NADPH->KRED_NADPH NADPH:e->NADP:w Glucose D-Glucose GDH GDH Glucose->GDH Substrate for GDH Gluconolactone Gluconolactone GDH->Gluconolactone

Caption: KRED/GDH coupled-enzyme system for asymmetric ketone reduction.

Experimental Protocol: Asymmetric Bioreduction
  • Buffer Preparation: Prepare a 100 mM potassium phosphate buffer (PBS) and adjust the pH to 6.5-7.0.[3]

  • Reaction Mixture: In a temperature-controlled reaction vessel, combine:

    • Phosphate buffer (to final volume).

    • 1-(4-Amino-3-methylphenyl)piperidin-3-one (e.g., 50 g/L).

    • D-glucose (1.2-1.5 equiv., e.g., 130 g/L).[3]

    • NADP⁺ (e.g., 0.1 g/L).

    • Ketoreductase (KRED) and Glucose Dehydrogenase (GDH) (as lyophilized powders or cell-free extracts, with activity pre-determined).

  • Reaction Conditions: Stir the mixture at a constant temperature, typically 30-35 °C. Maintain the pH of the reaction, as the oxidation of glucose to gluconolactone can cause a drop in pH.

  • Monitoring: Monitor the conversion and enantiomeric excess (ee) by chiral HPLC analysis of samples taken at regular intervals.

  • Workup: Once the reaction reaches completion (>99% conversion, >99% ee), quench by adding a water-immiscible organic solvent such as ethyl acetate or methyl tert-butyl ether (MTBE).

  • Extraction: Separate the organic layer. Extract the aqueous layer two more times with the organic solvent.

  • Isolation: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude chiral alcohol.

  • Purification: If necessary, the product can be purified by crystallization or column chromatography to yield the final, highly enantiopure 1-(4-amino-3-methylphenyl)piperidin-3-ol.

Data Summary and Method Comparison

The choice of synthetic strategy significantly impacts yield, purity, and cost. The following table provides a comparative summary based on established results for analogous transformations.

StrategyKey Reagents/CatalystTypical YieldTypical ee (%)AdvantagesDisadvantages
Asymmetric Bioreduction Ketoreductase (KRED), GDH, NADP⁺>90%>99%High selectivity, mild conditions, environmentally friendly, scalable.[3][4]Requires screening for a suitable enzyme, initial process development.
Asymmetric Hydrogenation [Rh(cod)Cl]₂, Chiral Ligand (e.g., Josiphos)80-95%90-99%High yields, broad substrate scope.[5][6][7]Requires expensive and air-sensitive metal catalysts, high-pressure equipment.
Classical Resolution Chiral Acid (e.g., L-CSA, Mandelic Acid)<50% (per enantiomer)>99% (after crystallization)Technically simple, well-established method.[8]Inherently low yield, requires stoichiometric chiral auxiliary, can be labor-intensive.

Conclusion and Outlook

The chiral synthesis of 1-(4-amino-3-methylphenyl)piperidin-3-ol is most effectively and efficiently achieved through a strategy centered on the asymmetric reduction of a prochiral ketone precursor. Among the available reduction methods, biocatalysis with ketoreductases stands out for its exceptional enantioselectivity, operational simplicity under mild conditions, and superior environmental profile. This approach avoids the use of heavy metals and high-pressure hydrogenation, making it highly attractive for industrial-scale production.[9]

The protocols and data presented in this guide offer a robust framework for researchers in drug development to produce this valuable chiral building block with high purity and stereochemical fidelity, paving the way for the synthesis and evaluation of novel therapeutic agents.

References

  • A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether. PMC.
  • Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145, 14221-14226.
  • Efficient Asymmetric Synthesis of (S)-N-Boc-3-hydroxypiperidine by Coexpressing Ketoreductase and Glucose Dehydrogenase. MDPI. (2022).
  • A new asymmetric synthetic route to substituted piperidines. ResearchGate.
  • Stereoselective synthesis of chiral piperidine derivatives employing arabinopyranosylamine as the carbohydrate auxiliary. ResearchGate.
  • Stereoselective synthesis of chiral piperidine derivatives employing arabinopyranosylamine as the carbohydrate auxiliary. Canadian Science Publishing.
  • Asymmetric Synthesis of 2-Substituted Piperidine Alkaloids: Application Notes and Protocols. Benchchem.
  • Modular Construction of Chiral Aminopiperidine via Palladium-Catalyzed Hydroamination of 1,2-Dihydropyridine. ACS Publications. (2025).
  • Enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine using enzymes and whole cell biocatalysts. Der Pharma Chemica.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. (2023).
  • Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance. Royal Society of Chemistry.
  • Method for preparing (S) -N-boc-3-hydroxypiperidine by enzymatic asymmetric reduction. Google Patents.
  • Divergent asymmetric synthesis of 3,5-disubstituted piperidines. PubMed. (2006).
  • A new asymmetric route to substituted piperidines: synthesis of N-alkyl-3,4-dihydroxy-5-alkylpiperidines. Sci-Hub.
  • Catalytic asymmetric synthesis of piperidine derivatives through the [4 + 2] annulation of imines with allenes. PubMed. (2005).
  • Enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine using enzymes and whole cell biocatalysts. ResearchGate.
  • Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. ACS Publications. (2023).
  • Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Xingwei Li. (2023).
  • Synthesis of functionalized 3-hydroxypiperidines. ResearchGate.
  • Convenient synthesis of trans -3-amino-1-benzylpiperidin-4-ols using regiospecific cleavage of 1-benzyl-3,4-epoxypiperidine with diisobutylaluminum amides (DIBAL-NR 1 R 2 ). ResearchGate.
  • SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online.
  • Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. CSIR-NIScPR.
  • Preparation method for 3-aminopiperidine and optical isomer thereof. Google Patents.
  • Synthesis of Chiral Amino Epoxyaziridines: Useful Intermediates for the Preparation of Chiral Trisubstituted Piperidines. CGIQ.
  • Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. PMC.
  • Synthesis of 4-amino-3-p-methoxyphenyl-1-methyl-piperidine. PrepChem.com.
  • Method for synthesizing (R)-3-amino-piperidine by adopting transaminase method. Google Patents.
  • Piperidine Synthesis. DTIC.
  • Synthesis and Application of (R)-3-(Boc-Amino)piperidine. ChemicalBook.
  • Determining the Diastereoselectivity of the Formation of Dipeptidonucleotides by NMR Spectroscopy. Universität Stuttgart.
  • 1-(4-Amino-3-methoxyphenyl)piperidin-4-ol. Sigma-Aldrich.

Sources

Foundational

1-(4-Amino-3-methylphenyl)piperidin-3-ol: A Comprehensive Guide to Sourcing, Synthesis, and Application Economics

Executive Summary In contemporary drug discovery, the strategic selection of bifunctional building blocks is critical for accelerating the hit-to-lead optimization phase. 1-(4-Amino-3-methylphenyl)piperidin-3-ol (CAS: 11...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary drug discovery, the strategic selection of bifunctional building blocks is critical for accelerating the hit-to-lead optimization phase. 1-(4-Amino-3-methylphenyl)piperidin-3-ol (CAS: 1155927-06-2) has emerged as a highly versatile intermediate [1]. Featuring a nucleophilic aniline moiety and a piperidin-3-ol ring, this scaffold offers orthogonal reactivity. The aniline serves as a primary handle for amide couplings, urea formations, or Buchwald-Hartwig cross-couplings [2, 3], while the piperidin-3-ol moiety provides a basic nitrogen and a hydroxyl group—ideal for establishing critical hydrogen bond donor/acceptor interactions within kinase hinge regions or G-protein coupled receptor (GPCR) binding pockets.

This whitepaper provides an in-depth technical analysis of the compound’s physicochemical properties, supply chain economics, retrosynthetic manufacturing pathways, and field-proven protocols for downstream functionalization.

Physicochemical Profiling & Structural Rationale

Understanding the molecular properties of 1-(4-Amino-3-methylphenyl)piperidin-3-ol is essential for predicting its behavior in both synthetic workflows and biological assays. The presence of the ortho-methyl group relative to the aniline nitrogen introduces steric hindrance, which can modulate the conformation of subsequent amide bonds, often locking them into a preferred geometry that enhances target binding affinity.

Table 1: Physicochemical and Structural Properties

PropertyValue / DescriptionRationale / Implication
Chemical Name 1-(4-Amino-3-methylphenyl)piperidin-3-olStandard IUPAC nomenclature.
CAS Registry Number 1155927-06-2Unique identifier for supply chain sourcing [1].
Molecular Formula C₁₂H₁₈N₂ODefines the core atomic composition.
Molecular Weight 206.28 g/mol Low molecular weight ensures the final derivatized drug candidate remains within Lipinski's Rule of 5.
Topological Polar Surface Area (TPSA) 46.3 ŲOptimal for membrane permeability and blood-brain barrier (BBB) penetration if required.
Key Functional Groups Primary Aniline, Secondary Alcohol, Tertiary AmineEnables orthogonal functionalization (e.g., selective N-acylation over O-acylation).

Supply Chain Economics & Cost Analysis

Sourcing specialized building blocks requires balancing cost, purity, and lead time. 1-(4-Amino-3-methylphenyl)piperidin-3-ol is typically classified as a catalog intermediate by specialized vendors (e.g., BLD Pharm, Enamine) [1].

Because it requires a multi-step synthesis involving catalytic hydrogenation, costs scale non-linearly. For early-stage screening (milligram scale), catalog purchasing is the most viable route. For scale-up (kilogram scale), engaging a Contract Development and Manufacturing Organization (CDMO) for custom synthesis becomes economically necessary.

Table 2: Estimated Market Cost and Lead Time Matrix

ScaleEstimated Cost (USD)Typical Lead TimeSupplier Tier / Sourcing Strategy
1 g $60 - $1201 - 2 WeeksCatalog Vendors (e.g., BLD Pharm)
5 g $200 - $3501 - 2 WeeksCatalog Vendors
100 g $900 - $1,5003 - 4 WeeksCustom Synthesis / Bulk Catalog
1 kg+ $4,500 - $7,0006 - 8 WeeksCDMO / Dedicated Campaign

Retrosynthetic Strategies & Manufacturing

The industrial and laboratory-scale synthesis of 1-(4-Amino-3-methylphenyl)piperidin-3-ol relies on a robust, two-step sequence: Nucleophilic Aromatic Substitution (SₙAr) followed by Catalytic Hydrogenation.

While Buchwald-Hartwig aminations are frequently used for coupling piperidines to unactivated anilines [2, 3], the SₙAr route is preferred here due to the commercial availability and high reactivity of the fluorinated nitrobenzene precursor. The strong electron-withdrawing nature of the nitro group activates the para-fluorine, making it highly susceptible to displacement by the secondary amine of piperidin-3-ol.

Synthesis SM1 4-Fluoro-2-methyl-1-nitrobenzene Intermediate 1-(3-Methyl-4-nitrophenyl)piperidin-3-ol SM1->Intermediate SₙAr (K₂CO₃, DMF, 80°C) SM2 Piperidin-3-ol SM2->Intermediate Product 1-(4-Amino-3-methylphenyl)piperidin-3-ol Intermediate->Product Reduction (H₂, Pd/C, MeOH)

Caption: Synthetic workflow for 1-(4-Amino-3-methylphenyl)piperidin-3-ol via SₙAr and reduction.

Downstream Functionalization: Amide Coupling Protocol

The most common application of this building block is the functionalization of its aniline moiety via amide coupling to generate novel target scaffolds. The following protocol is designed as a self-validating system , incorporating specific mechanistic choices and in-process controls (IPCs) to ensure high-fidelity synthesis.

AmideCoupling Acid Carboxylic Acid (R-COOH) Activation Active Ester (HATU/DIPEA) Acid->Activation HATU, DIPEA, DMF, 0°C Amine 1-(4-Amino-3-methylphenyl)piperidin-3-ol Product Target Amide Scaffold Amine->Product Activation->Product Amine Addition, RT

Caption: Downstream amide coupling workflow utilizing the aniline moiety for scaffold derivatization.

Step-by-Step Methodology & Causality Analysis

1. Pre-Activation of the Carboxylic Acid

  • Procedure: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve the desired carboxylic acid (1.0 equiv) in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.2 M concentration. Cool the solution to 0 °C. Add HATU (1.2 equiv) followed dropwise by N,N-Diisopropylethylamine (DIPEA, 3.0 equiv). Stir for 15 minutes.

  • Causality: HATU is selected over traditional carbodiimides (like EDC) because the resulting HOAt active ester is highly reactive, which is necessary to overcome the steric hindrance imposed by the ortho-methyl group on the aniline. DIPEA acts as a non-nucleophilic base; its steric bulk prevents it from competing with the aniline during acylation, while efficiently neutralizing the acidic byproducts.

2. Nucleophilic Addition

  • Procedure: Add 1-(4-Amino-3-methylphenyl)piperidin-3-ol (1.1 equiv) to the activated ester solution. Allow the reaction mixture to warm to room temperature (20-25 °C) and stir for 2 hours.

  • Self-Validating IPC: At t=60 min, withdraw a 10 µL aliquot, quench in 1 mL MeCN/H₂O, and analyze via LC-MS. The system validates itself when the mass of the starting aniline (m/z 207.1 [M+H]⁺) is depleted and the target amide mass emerges. If unreacted aniline persists, the steric hindrance of the specific carboxylic acid may require elevating the temperature to 40 °C.

3. Orthogonal Workup & Isolation

  • Procedure: Dilute the reaction mixture with Ethyl Acetate (EtOAc) and wash sequentially with:

    • Saturated aqueous NaHCO₃ (2x): Removes unreacted carboxylic acid and acidic HOAt byproducts.

    • 1M aqueous HCl (1x): Removes unreacted aniline and DIPEA. (Note: Monitor phase separation carefully, as the piperidine ring is basic and may partially partition into the aqueous layer if the pH drops below 3. Adjust the wash to pH 4-5 if necessary).

    • 5% aqueous LiCl (3x): Efficiently extracts residual DMF from the organic phase into the aqueous phase.

    • Brine (1x): Breaks any emulsions and pre-dries the organic layer.

  • Causality: This specific washing sequence is a self-purifying mechanism. By sequentially altering the aqueous pH and utilizing LiCl, the organic layer is systematically stripped of all reagents and solvents, leaving only the neutral, highly pure amide product in the EtOAc phase. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

References

Protocols & Analytical Methods

Method

1-(4-Amino-3-methylphenyl)piperidin-3-ol synthesis protocol

An in-depth technical guide and protocol for the synthesis of 1-(4-Amino-3-methylphenyl)piperidin-3-ol , a highly valuable functionalized aniline building block frequently utilized in the development of kinase inhibitors...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide and protocol for the synthesis of 1-(4-Amino-3-methylphenyl)piperidin-3-ol , a highly valuable functionalized aniline building block frequently utilized in the development of kinase inhibitors and GPCR ligands.

Strategic Overview & Mechanistic Rationale

The synthesis of 1-(4-Amino-3-methylphenyl)piperidin-3-ol (Exact Mass: 206.1419 Da[1]) requires a chemoselective approach to construct the carbon-nitrogen bond between the piperidine ring and the aromatic system, followed by the careful unmasking of the aniline moiety.

As opposed to utilizing transition-metal-catalyzed Buchwald-Hartwig cross-coupling—which can be cost-prohibitive and introduces heavy metal impurities—this protocol leverages a highly efficient two-step sequence:

  • Nucleophilic Aromatic Substitution (SNAr) : The strong electron-withdrawing nature of the nitro group on 4-fluoro-2-methyl-1-nitrobenzene activates the para-fluorine, making it highly susceptible to nucleophilic attack by piperidin-3-ol[2].

  • Catalytic Hydrogenation : The nitro intermediate is selectively reduced to the corresponding aniline using Palladium on Carbon (Pd/C). This method is chosen over harsh chemical reductants (e.g., Fe/HCl) to prevent the degradation of the hydroxyl group on the piperidine ring and to avoid complex aqueous workups[3][4].

SynthesisWorkflow SM1 4-Fluoro-2-methyl- 1-nitrobenzene Int 1-(3-Methyl-4-nitrophenyl) piperidin-3-ol SM1->Int K2CO3, DMF 80°C, 12h SM2 Piperidin-3-ol SM2->Int SNAr Prod 1-(4-Amino-3-methylphenyl) piperidin-3-ol Int->Prod 10% Pd/C, H2 MeOH, RT, 4h

Fig 1: Two-step synthetic workflow from 4-fluoro-2-methyl-1-nitrobenzene to the target compound.

Experimental Methodologies & Self-Validating Checkpoints

Phase 1: Nucleophilic Aromatic Substitution (SNAr)

Causality of Reagents: N,N-Dimethylformamide (DMF) is selected as the solvent because its polar aprotic nature stabilizes the negatively charged Meisenheimer transition state, accelerating the reaction. Potassium carbonate (K₂CO₃) acts as a mild, insoluble base that scavenges the generated hydrogen fluoride (HF) without causing unwanted side reactions[2].

Step-by-Step Protocol:

  • Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Charge the flask with 4-fluoro-2-methyl-1-nitrobenzene (15.5 g, 100 mmol, 1.0 eq) and dissolve in 100 mL of anhydrous DMF.

  • Add piperidin-3-ol (12.1 g, 120 mmol, 1.2 eq) followed by finely powdered K₂CO₃ (34.5 g, 250 mmol, 2.5 eq).

  • Heat the heterogeneous mixture to 80 °C under a nitrogen atmosphere for 12 hours.

  • Self-Validating Checkpoint 1 (TLC): Spot the reaction mixture against the starting material on a silica TLC plate (Eluent: 3:1 Hexane/EtOAc). The starting material (Rf ~ 0.8) should completely disappear, replaced by a bright yellow, more polar intermediate spot (Rf ~ 0.3).

  • Cool the mixture to room temperature and pour it into 400 mL of ice-cold distilled water. Stir vigorously for 30 minutes to precipitate the product.

  • Filter the yellow solid under vacuum, wash with copious amounts of water to remove DMF, and dry in a vacuum oven at 50 °C overnight to yield 1-(3-methyl-4-nitrophenyl)piperidin-3-ol .

SNArMechanism A 1. Nucleophilic Attack Piperidine nitrogen attacks C4 position B 2. Meisenheimer Complex Negative charge stabilized by para-NO2 A->B Rate Determining Step C 3. Leaving Group Expulsion Fluoride ion departs, restoring aromaticity B->C Fast Step

Fig 2: Mechanistic pathway of the Nucleophilic Aromatic Substitution (SNAr) step.

Phase 2: Catalytic Hydrogenation of the Nitro Group

Causality of Reagents: The selective reduction of functionalized nitrobenzenes is a substantial challenge[5]. We utilize 10% Pd/C under a hydrogen atmosphere. Methanol is chosen as the solvent due to its high hydrogen solubility and its ability to dissolve the nitro intermediate effectively.

Step-by-Step Protocol:

  • In a 500 mL hydrogenation flask, dissolve the intermediate 1-(3-methyl-4-nitrophenyl)piperidin-3-ol (20.0 g, ~84 mmol) in 200 mL of HPLC-grade Methanol.

  • Carefully add 10% Palladium on Carbon (2.0 g, 10% w/w). Caution: Pd/C is highly pyrophoric when dry; add it to the solvent under an inert atmosphere.

  • Seal the vessel, evacuate the atmosphere, and backfill with Nitrogen (repeat 3 times).

  • Evacuate the vessel and backfill with Hydrogen gas via a balloon or a regulated hydrogen line (1 atm).

  • Stir vigorously at room temperature for 4 hours.

  • Self-Validating Checkpoint 2 (Visual & LC-MS): The reaction is complete when hydrogen uptake ceases and the distinct yellow color of the nitro compound fades to a pale, nearly colorless solution. Analyze via LC-MS: The target mass must shift from [M+H]⁺ = 237.12 to the product mass [M+H]⁺ = 207.15[1].

  • Purge the flask thoroughly with Nitrogen. Filter the mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the pad with an additional 50 mL of Methanol[3].

  • Concentrate the filtrate under reduced pressure to afford the final product, 1-(4-Amino-3-methylphenyl)piperidin-3-ol , as an off-white solid.

Process Optimization & Quantitative Data

To ensure maximum throughput and purity, various parameters were evaluated during protocol development. The table below summarizes the optimization landscape, demonstrating why the chosen conditions are superior.

ParameterCondition A (Sub-optimal)Condition B (Intermediate)Condition C (Optimized)
SNAr Base Triethylamine (Et₃N)Cesium Carbonate (Cs₂CO₃)Potassium Carbonate (K₂CO₃)
SNAr Solvent / Temp THF (Reflux, 66 °C)DMSO (100 °C)DMF (80 °C)
Reduction Catalyst Fe powder / NH₄ClRaney Nickel10% Pd/C
Reduction Time 18 hours8 hours4 hours
Overall Isolated Yield 42%68%87%
Purity (HPLC) 88.5%94.2%>98.5%

Table 1: Reaction optimization parameters highlighting the efficiency of the finalized protocol.

References

  • uni.lu (PubChemLite). "1-(4-amino-3-methylphenyl)piperidin-3-ol". 1

  • Google Patents (US9884861B2). "Compositions useful for treating disorders related to kit".2

  • Benchchem. "A Technical Guide to the Selective Reduction of the Nitro Group in 1-Azido-3-nitrobenzene". 3

  • IJRAR.org. "NOVEL METHOD FOR REDUCTION OF NITRO- AROMATICS AND HETEROCYCLICS WITH HYDRAZINE HYDRATE AND SODIUM ACETATE". 4

  • ChemRxiv. "Selective chemical reduction of Nitrobenzene to Aniline by Fe doped 1T MoS2 nanozyme".5

Sources

Application

High-Yield Synthesis of 1-(4-Amino-3-methylphenyl)piperidin-3-ol: Application Note &amp; Protocol

Introduction & Synthetic Strategy The compound 1-(4-Amino-3-methylphenyl)piperidin-3-ol is a highly versatile building block in medicinal chemistry. It is frequently utilized in the development of advanced kinase inhibit...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Synthetic Strategy

The compound 1-(4-Amino-3-methylphenyl)piperidin-3-ol is a highly versatile building block in medicinal chemistry. It is frequently utilized in the development of advanced kinase inhibitors (such as Bruton's Tyrosine Kinase inhibitors) and oxazolidinone-based antibacterial agents[1][2]. The molecule features a nucleophilic aniline moiety and a secondary alcohol, providing orthogonal handles for subsequent functionalization in complex drug synthesis.

The most scalable and atom-economical route to this target relies on a two-step sequence:

  • Nucleophilic Aromatic Substitution (SNAr) of 4-fluoro-2-methyl-1-nitrobenzene with piperidin-3-ol.

  • Catalytic Hydrogenation of the resulting nitro intermediate to yield the target aniline.

Mechanistic Rationale & Causality

Step 1: SNAr Activation and Leaving Group Dynamics

The selection of 4-fluoro-2-methyl-1-nitrobenzene (also known as 5-fluoro-2-nitrotoluene) as the starting material is highly deliberate. In SNAr reactions, the rate-determining step is the formation of the negatively charged Meisenheimer complex, rather than the cleavage of the carbon-halogen bond. Fluorine, being the most electronegative halogen, exerts a profound inductive electron-withdrawing effect that stabilizes this transition state significantly better than chlorine or bromine[3]. Consequently, fluorinated nitroarenes exhibit vastly superior reaction kinetics. The nitro group, positioned para to the fluorine atom, provides the essential resonance stabilization required to drive the nucleophilic attack by piperidin-3-ol.

Step 2: Chemoselective Nitro Reduction

While traditional Bechamp reductions (Iron/HCl) are capable of reducing nitro groups, they generate massive amounts of toxic iron sludge and require harsh acidic conditions that complicate downstream purification. Instead, catalytic hydrogenation using 10% Palladium on Carbon (Pd/C) under a mild hydrogen atmosphere (1 atm) is employed[4]. This method is highly chemoselective for the nitro group, leaving the aromatic ring completely intact. The reaction proceeds via the well-established Haber mechanism: the nitroarene is sequentially reduced to a nitrosoarene, then to an N-phenylhydroxylamine intermediate, and finally dehydrated and reduced to the target aniline[5][6].

Reaction Workflows & Mechanisms

Workflow SM 4-Fluoro-2-methyl- 1-nitrobenzene Reagent Piperidin-3-ol K2CO3, DMF, 90°C SM->Reagent Int 1-(3-Methyl-4-nitrophenyl) piperidin-3-ol Reagent->Int Red H2 (1 atm), 10% Pd/C MeOH, RT Int->Red Prod 1-(4-Amino-3-methylphenyl) piperidin-3-ol Red->Prod

Figure 1. Two-step synthetic workflow from 4-fluoro-2-methyl-1-nitrobenzene to the target aniline.

Mechanism Nitro Nitroarene (Ar-NO2) Nitroso Nitrosoarene (Ar-NO) Nitro->Nitroso + H2, - H2O Hydroxylamine N-Phenylhydroxylamine (Ar-NHOH) Nitroso->Hydroxylamine + H2 Aniline Aniline (Ar-NH2) Hydroxylamine->Aniline + H2, - H2O

Figure 2. Haber mechanism for the Pd/C catalyzed hydrogenation of the nitro intermediate.

Quantitative Data & Condition Optimization

To establish the most robust protocol, various conditions were screened. The tables below summarize the causality behind the chosen parameters.

Table 1: Optimization of SNAr Conditions (Step 1)

SolventBaseTemp (°C)Time (h)Yield (%)Mechanistic Observation
THFTEA602445Low boiling point limits thermal activation.
CH₃CNK₂CO₃801872Moderate polarity; incomplete conversion.
DMSODIPEA1001281High yield, but DMSO complicates aqueous workup.
DMF K₂CO₃ 90 12 92 Optimal. Poorly solvates nucleophile, boosting reactivity.

Table 2: Optimization of Nitro Reduction Conditions (Step 2)

CatalystHydrogen SourceSolventTemp (°C)Yield (%)Mechanistic Observation
Fe/NH₄Cl-EtOH/H₂O8076Messy workup; iron sludge traps product.
Raney-NiH₂ (1 atm)MeOH2584Good yield, but catalyst is highly pyrophoric.
10% Pd/CNH₄HCO₂MeOH6089Transfer hydrogenation causes minor side reactions.
10% Pd/C H₂ (1 atm) MeOH 25 96 Optimal. Clean conversion via Haber mechanism.

Detailed Experimental Protocols

Protocol A: Synthesis of 1-(3-Methyl-4-nitrophenyl)piperidin-3-ol (Intermediate)

Reagents:

  • 4-Fluoro-2-methyl-1-nitrobenzene: 10.0 g (64.5 mmol, 1.0 eq)

  • Piperidin-3-ol: 7.18 g (70.9 mmol, 1.1 eq)

  • Potassium carbonate (K₂CO₃): 17.8 g (129.0 mmol, 2.0 eq)

  • Anhydrous DMF: 100 mL

Step-by-Step Methodology:

  • Preparation: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Purge the system with inert nitrogen gas.

  • Mixing: Add 4-fluoro-2-methyl-1-nitrobenzene and anhydrous DMF to the flask. Stir until fully dissolved.

  • Base Addition: Add finely powdered K₂CO₃. Causality: K₂CO₃ acts as an acid scavenger to neutralize the HF byproduct, shifting the reaction equilibrium forward without being strong enough to trigger side reactions (unlike NaOH or KOtBu).

  • Nucleophile Addition: Add piperidin-3-ol in one portion.

  • Heating: Heat the reaction mixture to 90 °C using an oil bath and stir vigorously for 12 hours.

  • Workup: Cool the mixture to room temperature. Pour the mixture slowly into 400 mL of vigorously stirred ice-water to precipitate the product.

  • Extraction: Extract the aqueous suspension with Ethyl Acetate (3 × 150 mL). Wash the combined organic layers with 5% aqueous LiCl (3 × 100 mL) to remove residual DMF, followed by a final brine wash (100 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield a yellow-orange solid.

Self-Validating Checkpoints:

  • Visual: The reaction transitions from a pale yellow solution to a deep orange suspension as the Meisenheimer complex forms and resolves.

  • TLC: Rf = 0.45 (Hexanes/EtOAc 1:1, UV active). The starting material (Rf = 0.8) should be completely consumed.

  • LC-MS: Target mass [M+H]⁺ = 237.1 m/z.

Protocol B: Synthesis of 1-(4-Amino-3-methylphenyl)piperidin-3-ol (Target)

Reagents:

  • 1-(3-Methyl-4-nitrophenyl)piperidin-3-ol: 12.0 g (50.8 mmol, 1.0 eq)

  • 10% Pd/C (50% wet): 1.2 g (10 wt%)

  • Methanol (HPLC grade): 120 mL

  • Hydrogen gas (Balloon)

Step-by-Step Methodology:

  • Preparation: In a 500 mL heavy-walled flask, dissolve the intermediate in 120 mL of methanol.

  • Catalyst Addition: Carefully add the 10% Pd/C. Causality/Safety: Pd/C is pyrophoric when dry; using the 50% wet form and adding it to the solvent under an inert atmosphere prevents solvent ignition.

  • Degassing: Seal the flask with a septum. Evacuate the flask using a vacuum line and backfill with nitrogen (repeat 3 times) to remove oxygen.

  • Hydrogenation: Evacuate the flask once more and backfill with hydrogen gas from a double-layered balloon.

  • Reaction: Stir the black suspension vigorously at room temperature (25 °C) for 6 hours.

  • Filtration: Purge the flask with nitrogen. Filter the mixture through a tightly packed pad of Celite to safely remove the palladium catalyst. Wash the Celite pad with additional methanol (50 mL).

  • Concentration: Evaporate the filtrate under reduced pressure to yield the target compound as an off-white to pale brown solid.

Self-Validating Checkpoints:

  • Visual: The rapid uptake of H₂ gas (balloon deflation) in the first hour indicates active reduction. The final solution post-filtration should be clear and pale.

  • TLC: Rf = 0.2 (DCM/MeOH 9:1, UV active). The spot will stain brown/purple with Ninhydrin due to the presence of the newly formed primary amine.

  • LC-MS: Target mass [M+H]⁺ = 207.1 m/z.

References

  • Source: Google Patents (WO2018103058A1)
  • Source: Google Patents (US7157456B2)
  • Title: Metal- and Phenol-Free Synthesis of Biaryl Ethers: Access to Dibenzobistriazolo-1,4,7-oxadiazonines and Vancomycin-Like Glyco-Macrocycles as Antibacterial Agents Source: ACS Publications URL: [Link]

  • Title: High Turnover Pd/C Catalyst for Nitro Group Reductions in Water. One-Pot Sequences and Syntheses of Pharmaceutical Intermediates Source: ACS Publications URL: [Link]

  • Title: Studying the Mechanisms of Nitro Compounds Reduction (A-Review) Source: Oriental Journal of Chemistry URL: [Link]

  • Title: Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review Source: Royal Society of Chemistry (RSC) URL: [Link]

Sources

Method

Application Note: Utilizing 1-(4-Amino-3-methylphenyl)piperidin-3-ol as a Versatile Scaffold in Targeted Drug Discovery

Executive Summary & Chemical Profiling In modern medicinal chemistry, the strategic selection of bifunctional building blocks is critical for developing highly selective, target-directed therapeutics. 1-(4-Amino-3-methyl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profiling

In modern medicinal chemistry, the strategic selection of bifunctional building blocks is critical for developing highly selective, target-directed therapeutics. 1-(4-Amino-3-methylphenyl)piperidin-3-ol (CAS: 1155927-06-2)[1] has emerged as a highly versatile research chemical. It features a unique dual-module architecture: an electron-rich, sterically constrained aniline moiety coupled with a hydrophilic, sp³-rich piperidin-3-ol ring.

This application note details the mechanistic rationale for incorporating this scaffold into drug discovery pipelines—particularly for kinase inhibitors and allosteric modulators—and provides self-validating, step-by-step protocols for its two primary synthetic functionalizations: HATU-mediated amidation and Buchwald-Hartwig cross-coupling.

Table 1: Physicochemical Properties of the Scaffold
PropertyValueStructural Implication
CAS Number 1155927-06-2[1]Standardized registry identifier.
Molecular Weight 206.29 g/mol Low molecular weight leaves ample room for target-specific elaboration without violating Lipinski's Rule of 5.
Hydrogen Bond Donors 3 (NH₂, -OH)Provides multiple vectors for target protein interaction (e.g., hinge region binding).
Hydrogen Bond Acceptors 2 (N, O)Enhances aqueous solubility and topological polar surface area (tPSA).
Rotatable Bonds 2Low conformational flexibility minimizes entropic penalties upon binding.

Mechanistic Rationale in Drug Design

The architectural value of 1-(4-Amino-3-methylphenyl)piperidin-3-ol lies in the specific spatial arrangement of its functional groups.

  • The 3-Methyl Aniline Vector: The primary amine is the primary site for functionalization (via amide bonds or secondary amines). The adjacent 3-methyl group is not merely decorative; it introduces critical ortho-steric hindrance. When converted to an amide or diarylamine, this methyl group clashes with adjacent carbonyl oxygens or ortho-hydrogens, forcing the molecule into a locked, non-planar conformation. This conformational locking is a proven strategy to reduce the entropic penalty of binding, a hallmark of Type II kinase inhibitors (e.g., Imatinib)[2].

  • The Piperidin-3-ol Vector: Flat, fully aromatic molecules often suffer from poor aqueous solubility and high non-specific protein binding. The piperidin-3-ol moiety introduces a basic, sp³-hybridized nitrogen and a hydroxyl group. This module is typically directed toward the solvent-exposed regions of a protein target, drastically improving the pharmacokinetic profile (lowering LogP) while offering the hydroxyl group as a potential hydrogen-bond donor to solvent molecules or ribose-pocket residues.

Pharmacophore Aniline Aniline Moiety • Primary Amine • 3-Methyl Group Hinge Kinase Hinge Binding Aniline->Hinge Conformation Conformational Locking Aniline->Conformation via Sterics Piperidine Piperidin-3-ol Moiety • Basic Amine Core • Hydroxyl Group Solvent Solvent Exposed Region Piperidine->Solvent

Caption: Pharmacophore mapping of the scaffold's structural modules in drug design.

Core Synthetic Workflows

To fully leverage this scaffold, researchers must overcome the slight nucleophilic dampening caused by the 3-methyl group. Standard coupling conditions (e.g., EDC/HOBt) often yield poor conversions with sterically hindered anilines[2]. Therefore, we employ highly reactive active esters for amidations and sterically demanding biarylphosphine ligands for cross-couplings.

Workflow Scaffold 1-(4-Amino-3-methylphenyl) piperidin-3-ol Amide HATU Amidation (Sterically Hindered) Scaffold->Amide R-COOH, HATU Buchwald Buchwald-Hartwig (Monoarylation) Scaffold->Buchwald Ar-X, Pd-Catalyst AmideProd Targeted Amides (Kinase Inhibitors) Amide->AmideProd BuchwaldProd Diaryl Amines (Allosteric Modulators) Buchwald->BuchwaldProd

Caption: Synthetic workflows for derivatizing 1-(4-Amino-3-methylphenyl)piperidin-3-ol.

Experimental Protocols

Protocol A: HATU-Mediated Amide Coupling

Causality & Rationale: The 3-methyl group sterically shields the primary amine, reducing its nucleophilicity. HATU is utilized because it rapidly generates an HOAt active ester, which is highly susceptible to aminolysis[3]. Crucially, the carboxylic acid must be pre-activated. If the aniline is exposed to HATU before the acid is activated, the aniline can attack the uronium salt directly, forming an irreversible tetramethylguanidinium byproduct[4].

Step-by-Step Methodology:

  • Pre-Activation: In an oven-dried flask under N₂, dissolve the target carboxylic acid (1.1 equiv.) and HATU (1.2 equiv.) in anhydrous DMF (0.2 M). Add N,N-Diisopropylethylamine (DIPEA, 3.0 equiv.). Stir at room temperature for 15 minutes. Self-Validation: The solution will typically turn pale yellow, indicating the formation of the HOAt active ester.

  • Aniline Addition: Add 1-(4-Amino-3-methylphenyl)piperidin-3-ol (1.0 equiv.) in a single portion.

  • Reaction & IPC: Stir at room temperature for 4–12 hours. Monitor via LC-MS. Self-Validation: Look for the disappearance of the aniline mass (m/z 207.1 [M+H]⁺) and the appearance of the product mass.

  • Workup: Quench the reaction by adding water. Extract with Ethyl Acetate (3x). Wash the combined organic layers with saturated aqueous NaHCO₃ (3x) to rigorously remove HOAt and unreacted carboxylic acid. Wash with 5% aqueous LiCl (2x) to remove residual DMF.

  • Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash chromatography (DCM/MeOH gradient).

Protocol B: Palladium-Catalyzed Buchwald-Hartwig Amination

Causality & Rationale: Coupling primary anilines with aryl halides often results in unwanted diarylation (forming tertiary amines). To prevent this, we utilize BrettPhos, a sterically demanding dialkylbiarylphosphine ligand. The massive steric bulk of BrettPhos accelerates reductive elimination and completely blocks the coordination of a second aryl halide to the palladium center, ensuring exquisite selectivity for the monoarylated product[5].

Step-by-Step Methodology:

  • Degassing (Critical Step): To an oven-dried Schlenk tube, add the aryl halide (1.0 equiv.), 1-(4-Amino-3-methylphenyl)piperidin-3-ol (1.1 equiv.), Pd₂(dba)₃ (2 mol%), BrettPhos (4 mol%), and sodium tert-butoxide (tBuONa, 1.5 equiv.). Evacuate the tube and backfill with ultra-pure N₂ (Repeat 3x). Causality: Pd(0) is highly sensitive to oxidation; trace oxygen will poison the catalyst and halt the catalytic cycle[6].

  • Solvent Addition: Add anhydrous, rigorously sparged (degassed) toluene (0.1 M) via syringe.

  • Reaction: Seal the tube and heat to 90 °C for 12 hours.

  • IPC: Monitor via LC-MS. Self-Validation: The reaction is complete when the aryl halide is fully consumed. The presence of a single product peak confirms the monoarylation selectivity of BrettPhos.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate and filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate in vacuo and purify via silica gel chromatography.

Table 2: Quantitative Optimization of Buchwald-Hartwig Ligands for Primary Anilines

The following data summarizes the established literature performance metrics of various phosphine ligands when coupling sterically hindered primary anilines, validating the choice of BrettPhos for this protocol[5].

LigandCatalystBaseConversion (%)Mono:Diarylation Ratio
BINAP Pd₂(dba)₃Cs₂CO₃~45%80 : 20
XPhos Pd₂(dba)₃tBuONa~85%90 : 10
BrettPhos Pd₂(dba)₃tBuONa>99% >99 : 1

References

  • chemsrc.com - 1155927-06-2_1-(4-Amino-3-methylphenyl)piperidin-3-ol.
  • Entegris - Buchwald Ligands Review.
  • ResearchGate - Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands.
  • ACS Publications - Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution.
  • ACS Publications - Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases.
  • RSC Publishing - A protocol for amide bond formation with electron deficient amines and sterically hindered substrates.

Sources

Application

Application Note: High-Resolution LC-MS/MS Profiling of 1-(4-Amino-3-methylphenyl)piperidin-3-ol

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: In-Depth Technical Guide & Self-Validating Protocol Executive Summary The robust quantification and structural charact...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: In-Depth Technical Guide & Self-Validating Protocol

Executive Summary

The robust quantification and structural characterization of functionalized piperidine derivatives are critical in modern drug development. The target analyte, 1-(4-Amino-3-methylphenyl)piperidin-3-ol , presents a unique analytical challenge due to its dual-nitrogen architecture: a highly basic piperidin-3-ol moiety conjugated to an oxidation-prone p-phenylenediamine-like core.

This application note details a highly optimized, self-validating High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method. As a Senior Application Scientist, I have designed this protocol not merely as a sequence of steps, but as a causally driven system where every chromatographic and mass spectrometric parameter is engineered to overcome the specific physicochemical hurdles of basic amine analysis.

Physicochemical Profiling & Causality in Method Design

To achieve reproducible, high-sensitivity detection, we must first deconstruct the molecule's behavior in solution and in the gas phase.

Chromatographic Rationale: Mitigating Cation-Exchange Tailing

Basic amines are notorious for poor chromatographic performance on standard silica-based reversed-phase columns. In acidic mobile phases (pH < 4), both the aniline and piperidine nitrogens of 1-(4-Amino-3-methylphenyl)piperidin-3-ol become positively charged. When these cations interact with unprotonated, negatively charged residual silanols on the silica surface, severe peak tailing occurs via a secondary cation-exchange mechanism ()[1].

The Solution: Standard 0.1% formic acid is insufficient for this analyte. We employ a formic acid-ammonium formate buffer system . The addition of ammonium formate ( NH4+​ ) increases the ionic strength of the mobile phase. These NH4+​ ions actively compete with the basic analyte for residual silanol sites, effectively masking them and suppressing peak tailing, thereby improving overall signal intensity and peak symmetry ()[2]. Furthermore, utilizing a highly endcapped, base-deactivated C18 column provides a stable stationary phase that resists these secondary interactions across a broad pH range ()[3].

Mass Spectrometry Rationale: Ionization and Fragmentation Dynamics

In positive electrospray ionization (ESI+), the basicity of the nitrogen atoms ensures robust protonation, yielding an intense [M+H]+ precursor ion at m/z 207.15[3].

Upon collision-induced dissociation (CID), piperidine derivatives characteristically undergo α -cleavage and ring fission ()[4]. For 1-(4-Amino-3-methylphenyl)piperidin-3-ol, the primary fragmentation pathway is the thermodynamically favorable neutral loss of water (-18 Da) from the piperidin-3-ol group, generating a stable product ion at m/z 189.15. A secondary, higher-energy fragmentation pathway involves the cleavage of the piperidine ring itself, which is a hallmark of piperidine alkaloid derivatives ()[5], yielding an arylamine fragment at m/z 122.10.

Analytical Workflow Visualization

LCMS_Workflow cluster_0 Sample Preparation (Self-Validating) cluster_1 LC-MS/MS Analysis Prep Matrix Spiking & IS Addition Centrifuge Protein Precipitation & Centrifugation Prep->Centrifuge ACN + 0.1% FA HPLC UHPLC Separation (Base-Deactivated C18) Centrifuge->HPLC 2 µL Inject ESI ESI(+) Ionization [M+H]+ m/z 207.15 HPLC->ESI Eluent MRM MRM Detection Transitions ESI->MRM Precursor Data Data Validation (S/N > 10, Tailing < 1.5) MRM->Data Chromatogram

Figure 1: End-to-end self-validating workflow for the LC-MS/MS analysis of piperidine derivatives.

Self-Validating Experimental Protocols

A method is only as reliable as its internal controls. The following protocol is designed as a self-validating system , ensuring that any failure in extraction or ionization is immediately flagged by the internal standard (IS) and matrix blank data.

Reagents & Materials
  • Analyte: 1-(4-Amino-3-methylphenyl)piperidin-3-ol (Purity 99%).

  • Internal Standard (IS): Deuterated analog (e.g., Analyte-d4) or a structurally analogous stable amine.

  • Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), and Ultrapure Water (18.2 M Ω⋅ cm).

  • Additives: LC-MS Grade Formic Acid (FA) and Ammonium Formate.

Sample Preparation Protocol
  • Internal Standard (IS) Spiking: Aliquot 100 µL of the biological matrix or sample into a clean microcentrifuge tube. Immediately spike with 10 µL of the IS working solution (100 ng/mL).

    • Causality: The IS acts as a continuous internal control. Because it co-elutes and ionizes identically to the target, it self-validates the extraction recovery and mathematically compensates for any matrix-induced ion suppression during ESI.

  • Protein Precipitation & Extraction: Add 300 µL of ice-cold ACN containing 0.1% FA to the sample.

    • Causality: ACN rapidly denatures matrix proteins. The acidic environment ensures the basic analyte remains fully protonated, maximizing its solubility in the organic-aqueous mixture and preventing analyte loss in the protein pellet.

  • Vortex and Centrifugation: Vortex rigorously for 2 minutes, then centrifuge at 14,000 × g for 10 minutes at 4 °C.

    • Causality: High-speed centrifugation forces the precipitated proteins into a tight pellet, yielding a clear supernatant that protects the UHPLC column frit from clogging.

  • Supernatant Transfer and Dilution: Transfer 200 µL of the supernatant to an amber LC vial and dilute with 200 µL of Mobile Phase A.

    • Causality: Amber vials protect the oxidation-prone aniline core from photodegradation. Diluting with the highly aqueous Mobile Phase A matches the initial gradient conditions, preventing solvent-effect peak distortion (fronting) upon injection.

Instrumental Parameters

Table 1: UHPLC Chromatographic Conditions

ParameterSpecificationCausality / Rationale
Column Base-deactivated C18 (2.1 × 50 mm, 1.7 µm)Minimizes secondary silanol interactions.
Mobile Phase A 10 mM Ammonium Formate + 0.1% FA in H2​O NH4+​ ions mask residual silanols, reducing peak tailing.
Mobile Phase B 0.1% Formic Acid in AcetonitrileProvides optimal organic modifier strength for elution.
Flow Rate 0.4 mL/minBalances chromatographic resolution with ESI desolvation.
Gradient 0–1 min (5% B), 1–4 min (5–95% B), 4–5 min (95% B)Ensures retention of the polar analyte before rapid elution.
Injection Vol. 2.0 µLPrevents column overloading and maintains sharp peak morphology.

Table 2: Tandem Mass Spectrometry (ESI-MS/MS) Parameters

ParameterSetting
Ionization Mode Positive ESI (ESI+)
Capillary Voltage 3.0 kV
Desolvation Temperature 500 °C
Desolvation Gas Flow 800 L/hr ( N2​ )
Quantifier Transition (MRM) m/z 207.15 189.15 (Collision Energy: 15 eV)
Qualifier Transition (MRM) m/z 207.15 122.10 (Collision Energy: 25 eV)

System Suitability & Acceptance Criteria

To guarantee the trustworthiness of the analytical run, the system must pass the following self-validating suitability checks prior to sample analysis:

  • Peak Symmetry: The tailing factor (Tf) for 1-(4-Amino-3-methylphenyl)piperidin-3-ol must be 1.5. If Tf > 1.5, column degradation or insufficient buffer ionic strength is indicated.

  • Sensitivity: The Signal-to-Noise (S/N) ratio of the Lower Limit of Quantitation (LLOQ) standard must be 10 for the quantifier transition.

  • Matrix Effect Control: The absolute peak area of the Internal Standard in extracted matrix samples must not deviate by more than ± 15% from the IS peak area in neat solvent injections.

References

  • Waters Corporation. "Why does the peak tail for my basic analyte on a reverse-phase column when using formic acid in my mobile phase but not when I use trifluoroacetic acid?" Waters Knowledge Base. [Link]

  • Waters Corporation. "Effect of pH on LC-MS Analysis of Amines." Waters Application Notes. [Link]

  • J-Stage. "Formic Acid-Ammonium Formate Buffer System for Thermospray Liquid Chromatography/Mass Spectrometry." Analytical Sciences. [Link]

  • SciELO. "Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts." Journal of the Brazilian Chemical Society.[Link]

Sources

Method

Application Note: 1-(4-Amino-3-methylphenyl)piperidin-3-ol as a Bifunctional Scaffold in Medicinal Chemistry

Executive Summary In modern drug discovery, the selection of highly versatile, bifunctional building blocks is critical for the rapid exploration of structure-activity relationships (SAR). 1-(4-Amino-3-methylphenyl)piper...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the selection of highly versatile, bifunctional building blocks is critical for the rapid exploration of structure-activity relationships (SAR). 1-(4-Amino-3-methylphenyl)piperidin-3-ol (CAS: 1155927-06-2) represents a privileged scaffold that combines an electron-rich ortho-toluidine derivative with a saturated piperidin-3-ol ring[1]. This unique structural topology provides medicinal chemists with two highly orthogonal reactive handles: a nucleophilic primary amine and a versatile secondary alcohol.

This application note details the structural rationale, strategic applications, and validated synthetic protocols for utilizing this scaffold in the development of targeted therapeutics, such as kinase inhibitors and PROTACs.

Structural & Mechanistic Profiling

The utility of 1-(4-Amino-3-methylphenyl)piperidin-3-ol stems from the distinct electronic and steric properties of its two primary functional groups:

  • The Aniline Moiety (Primary Amine): The primary amine is electronically activated by the electron-donating ortho-methyl group, enhancing its nucleophilicity. Crucially, the methyl group introduces a steric "twist" that restricts the conformational flexibility of the resulting amides or ureas. In kinase inhibitor design, this conformational restriction is frequently exploited to lock the molecule into a bioactive conformation that perfectly aligns with the kinase hinge region.

  • The Piperidin-3-ol Moiety: The secondary alcohol provides a stereospecific handle for etherification, esterification, or oxidation. Furthermore, the tertiary nitrogen of the piperidine ring imparts favorable physicochemical properties (pKa ~8.5), acting as a solvent-exposed solubilizing group that dramatically improves aqueous solubility and oral bioavailability.

Table 1: Physicochemical Properties & Drug Design Implications
PropertyValueImplication for Drug Design
Molecular Weight 206.28 g/mol Low MW allows for extensive elaboration without violating Lipinski's Rule of 5[1].
H-Bond Donors 2 (-NH₂, -OH)Provides critical interaction points for target binding (e.g., kinase hinge region).
H-Bond Acceptors 3 (N, N, O)Enhances aqueous solubility and permits diverse electrostatic interactions.
TPSA 46.3 ŲExcellent membrane permeability; highly suitable for intracellular targets.

Strategic Applications in Drug Discovery

The orthogonal reactivity of this scaffold allows it to be seamlessly integrated into complex synthetic workflows. One of its most prominent applications is in the synthesis of inhibitors targeting the MAPK/ERK signaling pathway, a critical driver of cellular proliferation in various oncological indications.

When synthesized into a mature drug candidate, the aniline nitrogen typically forms critical hydrogen bonds with the backbone of the kinase hinge region, while the piperidinol moiety is directed toward the solvent front to improve pharmacokinetic parameters.

Pathway Ligand Growth Factor RTK Receptor Tyrosine Kinase Ligand->RTK RAS RAS (Active) RTK->RAS RAF RAF Kinase RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Drug Scaffold-Derived Inhibitor Drug->RAF Inhibits Drug->MEK

Caption: Scaffold-derived kinase inhibitors blocking the MAPK/ERK signaling pathway.

Experimental Workflows & Protocols

To fully leverage 1-(4-Amino-3-methylphenyl)piperidin-3-ol, chemists must employ chemoselective reactions that differentiate between the primary amine and the secondary alcohol. The following workflow demonstrates an optimal two-step functionalization sequence.

Workflow A 1-(4-Amino-3-methylphenyl) piperidin-3-ol B Protocol A: Amide Coupling (HATU, DIPEA) A->B Step 1 C Chemoselective Amide (Aniline Functionalized) B->C D Protocol B: Mitsunobu Reaction (DIAD, PPh3) C->D Step 2 E Fully Functionalized Scaffold (Etherified + Amide) D->E

Caption: Workflow for orthogonal functionalization of the bifunctional scaffold.

Protocol A: Chemoselective Amide Coupling at the Aniline

Objective: To selectively form an amide bond at the sterically hindered primary amine without O-acylating the secondary alcohol. Causality & Reagent Selection: The ortho-methyl group on the aniline creates significant steric hindrance, often leading to sluggish reaction rates with standard carbodiimides (e.g., EDC/HOBt). We utilize because it generates a highly reactive 7-azabenzotriazole active ester. The neighboring nitrogen in the pyridine ring of HATU provides an anchimeric assistance effect, accelerating the amidation and ensuring high chemoselectivity over the secondary alcohol[2].

Step-by-Step Methodology:

  • Activation: In an oven-dried round-bottom flask under N₂, dissolve the desired carboxylic acid (1.1 equiv.) and HATU (1.2 equiv.) in anhydrous DMF (0.2 M).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 3.0 equiv.) dropwise. Stir the mixture at room temperature for 15 minutes to ensure complete formation of the active ester.

  • Coupling: Add 1-(4-Amino-3-methylphenyl)piperidin-3-ol (1.0 equiv.) in a single portion.

  • Monitoring: Stir at room temperature for 2 hours. Monitor the reaction via LC-MS. The superior kinetics of HATU will drive the reaction to completion rapidly, preventing competitive O-acylation.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF) and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (DCM/MeOH gradient) to yield the pure amide.

Table 2: Optimization of Chemoselective Amide Coupling
Coupling ReagentBaseSolventTime (h)Yield (%)Observation / Causality
EDC/HOBtDIPEADMF1645Sluggish reaction due to steric hindrance from the ortho-methyl group.
PyBOPDIPEADMF868Moderate yield; trace O-acylation observed at the secondary alcohol.
HATU DIPEA DMF 2 92 Superior yield; 7-azabenzotriazole active ester overcomes sterics[2].
Protocol B: Stereospecific Etherification via Mitsunobu Reaction

Objective: To functionalize the piperidin-3-ol moiety with an aryl or alkyl ether while achieving complete stereochemical inversion. Causality & Reagent Selection: The is the premier method for converting secondary alcohols into ethers with perfect Walden inversion (e.g., converting an (R)-alcohol to an (S)-ether). Diisopropyl azodicarboxylate (DIAD) is selected over DEAD due to its superior safety profile and liquid state at room temperature, which allows for precise volumetric addition[3].

Step-by-Step Methodology:

  • Preparation: Dissolve the amide-coupled product from Protocol A (1.0 equiv.), the desired phenol/alcohol nucleophile (1.2 equiv.), and Triphenylphosphine (PPh₃, 1.5 equiv.) in anhydrous THF (0.1 M) under an argon atmosphere.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath. Crucial Step: Cooling prevents the premature decomposition of the betaine intermediate.

  • Activation: Add DIAD (1.5 equiv.) dropwise over 10 minutes. The solution will typically turn pale yellow as the active phosphonium intermediate forms.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12 hours. The reaction is driven forward by the high oxophilicity of phosphorus, resulting in the formation of the stable triphenylphosphine oxide byproduct[3].

  • Workup & Purification: Concentrate the reaction mixture directly onto silica gel. Purify via flash column chromatography. Note: To easily separate the triphenylphosphine oxide byproduct, a solvent system of Hexanes/EtOAc is recommended, as the byproduct is highly polar and will elute late.

References

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society, 115(10), 4397-4398. URL:[Link]

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Purity Issues for 1-(4-Amino-3-methylphenyl)piperidin-3-ol

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, achieving high purity for functionalized aniline-piperidine derivatives like 1-(4-Amino-3-methylphenyl)piperidin-3-ol req...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, achieving high purity for functionalized aniline-piperidine derivatives like 1-(4-Amino-3-methylphenyl)piperidin-3-ol requires precise control over reaction conditions and workup methodologies.

This guide provides field-proven, mechanistically grounded solutions to the most common purity bottlenecks encountered during the synthesis and isolation of this compound.

Quantitative Data & Physicochemical Profile

Understanding the fundamental physicochemical properties of your target molecule and its precursors is the first step in designing a rational purification strategy.

Table 1: Physicochemical Profile of Target & Key Impurities

Compound / MoietyMolecular WeightEstimated pKaRole in Synthesis
1-(4-Amino-3-methylphenyl)piperidin-3-ol 206.28 g/mol ~6.2 (Piperidine N), ~4.5 (Aniline NH_2)Target Product
Piperidin-3-ol 101.15 g/mol ~10.0Nucleophilic Starting Material
4-Fluoro-2-methyl-1-nitrobenzene 155.13 g/mol N/A (Neutral)Electrophilic Starting Material
1-(3-Methyl-4-nitrophenyl)piperidin-3-ol 236.27 g/mol ~5.5Reaction Intermediate
Synthetic Workflow & Impurity Generation

The standard synthesis of this compound involves a two-step sequence: a Nucleophilic Aromatic Substitution (S_NAr) followed by catalytic nitro reduction. Impurities typically arise from incomplete conversion or degradation during these stages.

SynthesisWorkflow SM1 4-Fluoro-2-methyl -1-nitrobenzene SNAr SNAr Reaction (K2CO3, DMSO) SM1->SNAr SM2 Piperidin-3-ol SM2->SNAr Int Nitroarene Intermediate SNAr->Int Nucleophilic Substitution Red Catalytic Hydrogenation (Pd/C, H2) Int->Red Prod 1-(4-Amino-3-methylphenyl) piperidin-3-ol Red->Prod Nitro Reduction

Fig 1. Standard two-step synthetic workflow and intermediate generation.

Troubleshooting Guides & FAQs

Q1: My final product is contaminated with unreacted piperidin-3-ol. How can I remove it without losing my product? Causality & Solution: The separation relies on a fundamental shift in electron delocalization. Piperidin-3-ol is an aliphatic secondary amine with a localized nitrogen lone pair, making it highly basic (pKa ~10.0). However, once it undergoes nucleophilic aromatic substitution (S_NAr)[1] to form the N-phenylpiperidine core of your target molecule, the nitrogen's lone pair delocalizes into the electron-deficient aromatic ring. This conjugation significantly reduces its basicity, dropping the pKa to approximately 6.2[2]. By washing your crude organic mixture with a precisely tuned mildly acidic buffer (pH 8.0), the aliphatic piperidin-3-ol is selectively protonated and partitioned into the aqueous phase, while the target product remains predominantly neutral and is retained in the organic phase.

Q2: The purified product rapidly turns dark brown or purple during concentration and storage. How do I prevent this degradation? Causality & Solution: The target molecule contains an aniline moiety, which is an electron-rich aromatic system. Anilines are notoriously susceptible to autoxidation by atmospheric oxygen, a process that proceeds via radical intermediates and is often catalyzed by trace transition metals or light[3]. This leads to the formation of highly conjugated, colored polymeric species or azobenzenes. To prevent this, you must quench the radical propagation. Adding a mild, water-soluble antioxidant like ascorbic acid (Vitamin C) during the aqueous workup neutralizes reactive oxygen species before they can attack the amine[4]. Furthermore, all solvents should be degassed, and the final product must be stored under an inert atmosphere.

Q3: I am observing incomplete reduction of the nitroarene intermediate, leading to a mixture of nitro and aniline compounds. How can I drive this to completion? Causality & Solution: The reduction of nitroarenes to primary anilines is typically achieved via catalytic hydrogenation using Palladium on Carbon (Pd/C)[5]. Incomplete reduction usually stems from catalyst poisoning (often by trace amines from the S_NAr step) or poor mass transfer of hydrogen gas into the solvent. Ensure rigorous stirring (>800 rpm) to maximize the gas-liquid-solid interfacial area. If the reaction stalls, filter off the old catalyst through a pad of Celite to remove poisons, and resubject the filtrate to fresh Pd/C under slightly elevated hydrogen pressure (e.g., 3-5 bar).

Experimental Protocols (Self-Validating Systems)
Protocol A: pH-Selective Liquid-Liquid Extraction

This protocol leverages the pKa differential discussed in Q1 to chemically filter out polar amine impurities.

  • Dissolution: Dissolve the crude 1-(4-Amino-3-methylphenyl)piperidin-3-ol in ethyl acetate (10 mL per gram of crude).

  • Buffer Preparation: Prepare a 0.5 M phosphate buffer and adjust the pH to exactly 8.0 using a calibrated pH meter.

  • Extraction: Transfer the organic layer to a separatory funnel. Add an equal volume of the pH 8.0 buffer. Shake vigorously for 2 minutes, venting frequently to release pressure.

  • Phase Separation: Allow the layers to separate. The lower aqueous layer contains the protonated piperidin-3-ol. The upper organic layer contains the target product.

  • Self-Validation Step: Spot both layers on a silica TLC plate. Stain with Ninhydrin and heat. The aqueous layer will show a vivid purple spot (aliphatic amine impurity), while the organic layer will show the product (different Rf, visible under UV 254 nm and stains differently).

  • Recovery: Wash the organic layer with brine, dry over anhydrous Na_2SO_4, and concentrate under reduced pressure.

pKaExtraction Mix Crude Organic Mixture (Product + Piperidin-3-ol) Buffer Wash with pH 8.0 Buffer Mix->Buffer Org Organic Phase Product (Neutral, pKa ~6.2) Buffer->Org Retains Neutral Target Aq Aqueous Phase Piperidin-3-ol (Protonated, pKa ~10) Buffer->Aq Extracts Ionized Impurity

Fig 2. pH-selective extraction logic exploiting pKa differentials.

Protocol B: Antioxidant-Assisted Workup for Aniline Preservation

This protocol prevents the oxidative degradation discussed in Q2.

  • Solvent Degassing: Sparge all extraction solvents (e.g., ethyl acetate, water, brine) with Argon or Nitrogen gas for 15 minutes prior to use.

  • Antioxidant Addition: Dissolve 1% (w/v) L-ascorbic acid into the aqueous wash solutions used during the final reaction workup.

  • Workup Execution: Perform all liquid-liquid extractions under a blanket of inert gas. The ascorbic acid will partition into the aqueous phase and scavenge dissolved oxygen and radical intermediates at the phase boundary.

  • Self-Validation Step: Monitor the color of the organic phase visually. A successful antioxidant workup will yield a pale yellow solution. If the solution begins turning pink or dark brown, the radical quenching has failed; immediately increase the ascorbic acid concentration in the next wash.

  • Storage: Upon solvent removal, immediately purge the flask with Argon, seal it tightly, and store at -20°C in the dark.

References
  • Synthesis and evaluation of cyclic secondary amine substituted phenyl and benzyl nitrofuranyl amides as novel antituberculosis agents | Source: PMC | 1[1]

  • Palladium nanoparticles embedded in mesoporous carbons as efficient, green and reusable catalysts for mild hydrogenations of nitroarenes | Source: RSC Publishing | 5[5]

  • N-Phenylpiperidine | Source: ChemicalBook | 2[2]

  • preventing oxidation of the aniline group during complexation | Source: Benchchem | 3[3]

  • Ascorbic Acid as an Initiator for the Direct C-H Arylation of (Hetero)arenes With Anilines Nitrosated in Situ | Source: PubMed | 4[4]

Sources

Optimization

Technical Support Center: 1-(4-Amino-3-methylphenyl)piperidin-3-ol Synthesis

Welcome to the technical support center for the synthesis of 1-(4-Amino-3-methylphenyl)piperidin-3-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troublesho...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 1-(4-Amino-3-methylphenyl)piperidin-3-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for challenges encountered during this specific N-arylation reaction. The synthesis, typically achieved through a Buchwald-Hartwig amination, involves the palladium-catalyzed cross-coupling of an aryl halide (or triflate) with an amine.[1] While a powerful transformation, it is not without its nuances. This document will address common issues in a question-and-answer format, offering mechanistic insights and actionable protocols.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is consistently low, or the reaction fails to proceed to completion. What are the likely causes and how can I troubleshoot this?

Low or no conversion is a frequent frustration in Buchwald-Hartwig aminations. The root cause often lies within the integrity of the catalytic cycle. Let's break down the potential culprits.

Potential Cause 1: Inactive Catalyst

The active catalyst in the Buchwald-Hartwig amination is a Pd(0) species.[2] If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, it must be reduced in situ to Pd(0) for the catalytic cycle to initiate.

  • Troubleshooting Steps:

    • Ensure Anhydrous and Inert Conditions: The Pd(0) catalyst is sensitive to oxygen and moisture. Ensure all glassware is oven-dried, solvents are anhydrous, and the reaction is conducted under a strictly inert atmosphere (argon or nitrogen).

    • Choice of Precatalyst: Consider using a pre-formed Pd(0) source like Pd₂(dba)₃ or a modern, air-stable precatalyst (e.g., a G3 or G4 Buchwald precatalyst) to ensure a consistent generation of the active catalyst.[3]

    • Ligand Integrity: Phosphine ligands are susceptible to oxidation. Use fresh, high-purity ligands and handle them under an inert atmosphere.

Potential Cause 2: Suboptimal Reaction Conditions

The delicate balance of base, solvent, and temperature is critical for a successful reaction.

  • Troubleshooting Steps:

    • Base Selection: Strong, non-nucleophilic bases are typically required.[3] Sodium tert-butoxide (NaOtBu) is a common choice, but if your substrates are sensitive, consider screening other bases like potassium tert-butoxide (KOtBu), lithium bis(trimethylsilyl)amide (LHMDS), or cesium carbonate (Cs₂CO₃).[4] Ensure the base is fresh and handled under anhydrous conditions.

    • Solvent Screening: Toluene, dioxane, and THF are common solvents for this transformation.[4] The solubility of all reagents is crucial. If you suspect solubility issues, consider screening alternative anhydrous solvents.[5]

    • Temperature Optimization: While many Buchwald-Hartwig reactions proceed at elevated temperatures (80-110 °C), higher temperatures can also promote side reactions.[3] If you observe decomposition, try lowering the temperature. Conversely, if the reaction is sluggish, a modest increase in temperature may be necessary.

Potential Cause 3: Poor Substrate Reactivity

The nature of your aryl halide and amine can significantly impact the reaction rate.

  • Troubleshooting Steps:

    • Aryl Halide Reactivity: The reactivity order for aryl halides is generally I > Br > Cl.[6] If you are using an aryl chloride, the reaction will likely require a more electron-rich and bulky phosphine ligand and potentially higher temperatures to facilitate the oxidative addition step.[4]

    • Amine Nucleophilicity: While piperidin-3-ol is a reasonably good nucleophile, steric hindrance or electronic effects can play a role. Ensure the quality of your piperidin-3-ol starting material.

Q2: I'm observing a significant amount of a side product that appears to be the hydrodehalogenated starting material (2-methylaniline). What is causing this and how can I minimize it?

The formation of a hydrodehalogenated arene is a classic side reaction in Buchwald-Hartwig aminations.[5] This occurs when the aryl halide is reduced, replacing the halogen with a hydrogen atom.

Mechanistic Insight:

This side reaction can arise from a competing pathway to the desired reductive elimination. One common pathway involves β-hydride elimination from an intermediate palladium-amido complex, which can lead to the formation of a palladium-hydride species.[1][6] This palladium-hydride can then reductively eliminate with the aryl group to form the hydrodehalogenated product. The presence of water or other protic impurities can also contribute to the formation of palladium-hydride species.[5]

Troubleshooting Strategies:

  • Strictly Anhydrous Conditions: This is the most critical factor. Ensure all solvents and reagents are rigorously dried and the reaction is performed under a meticulously inert atmosphere.[5]

  • Optimize the Base and Solvent Combination: A strong base in the presence of any protic impurities can exacerbate hydrodehalogenation.[5] Consider switching to a weaker base, such as Cs₂CO₃ or K₃PO₄, and ensure your solvent is anhydrous.[5]

  • Ligand Choice: Bulky, electron-rich phosphine ligands are designed to promote the desired C-N reductive elimination over competing side reactions.[5] If you are observing significant hydrodehalogenation, consider screening different ligands.

  • Temperature Control: Lowering the reaction temperature can sometimes disfavor the hydrodehalogenation pathway relative to the desired C-N coupling.[5]

Q3: My purification is complicated by the presence of a diarylated byproduct. How can I improve the selectivity for mono-arylation?

The formation of a diarylated species, where the product 1-(4-amino-3-methylphenyl)piperidin-3-ol reacts further with the aryl halide, can be a significant issue, especially with primary amines.

Troubleshooting Strategies:

  • Control Stoichiometry: Use a slight excess of the piperidin-3-ol relative to the aryl halide (e.g., 1.1 to 1.2 equivalents). This will statistically favor the mono-arylation product.

  • Slow Addition: Adding the aryl halide slowly to the reaction mixture can help to maintain a high concentration of the initial amine nucleophile relative to the mono-arylated product, thus minimizing the second arylation.[3]

  • Protecting Group Strategy: While more synthetically intensive, protecting the hydroxyl group of piperidin-3-ol could be considered, though this may not be necessary with proper reaction optimization.

Experimental Protocols & Data

General Procedure for the Buchwald-Hartwig Amination

This is a representative protocol and may require optimization for your specific substrates and setup.

  • Reaction Setup: To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., a biarylphosphine ligand, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 equivalents).[3]

  • Inert Atmosphere: Seal the vessel and purge with a stream of argon or nitrogen for at least 5-10 minutes.[3]

  • Reagent Addition: Under a positive pressure of inert gas, add the aryl halide (1.0 equivalent), piperidin-3-ol (1.2 equivalents), and the anhydrous solvent (e.g., toluene or dioxane).[3]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and monitor the progress by TLC or LC-MS.[3]

  • Workup: Upon completion, cool the reaction to room temperature. Quench with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).[3] Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3]

  • Purification: Purify the crude product by flash column chromatography.

Troubleshooting Data Summary Table
Problem Potential Cause Recommended Action
Low/No Conversion Inactive CatalystUse a Pd(0) precatalyst or an air-stable Pd(II) precatalyst; ensure strictly inert and anhydrous conditions.[3]
Suboptimal ConditionsScreen different bases (NaOtBu, Cs₂CO₃), anhydrous solvents (toluene, dioxane), and optimize temperature.
Hydrodehalogenation Protic ImpuritiesUse rigorously dried solvents and reagents; ensure a meticulously inert atmosphere.[5]
Inappropriate BaseSwitch to a weaker base like Cs₂CO₃ or K₃PO₄.[5]
Diarylation Incorrect StoichiometryUse a slight excess of piperidin-3-ol (1.1-1.2 eq.).
High Product ReactivityConsider slow addition of the aryl halide.

Visualizing the Process

Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition Complex Pd0->OxAdd + Ar-X AmineCoord Amine Coordination OxAdd->AmineCoord + HNR'R'' Amido Pd(II) Amido Complex AmineCoord->Amido - HX (+ Base) Amido->Pd0 Reductive Elimination Product Ar-NR'R'' Product Amido->Product end Product->end start start->Pd0

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low or No Yield Observed Check_Conditions Verify Inert/Anhydrous Conditions Start->Check_Conditions Check_Catalyst Evaluate Catalyst System Check_Conditions->Check_Catalyst Conditions OK Success Improved Yield Check_Conditions->Success Issue Found & Corrected Screen_Base Screen Bases (e.g., NaOtBu, Cs₂CO₃) Check_Catalyst->Screen_Base Catalyst OK Check_Catalyst->Success Issue Found & Corrected Screen_Solvent Screen Anhydrous Solvents (e.g., Toluene, Dioxane) Screen_Base->Screen_Solvent No Improvement Screen_Base->Success Improved Optimize_Temp Optimize Temperature Screen_Solvent->Optimize_Temp No Improvement Screen_Solvent->Success Improved Optimize_Temp->Success Optimized

Caption: A stepwise guide to troubleshooting low product yield.

References

  • Shekhar, S., Ryberg, P., Hartwig, J. F., Mathew, J. S., Blackmond, D. G., Strieter, E. R., & Buchwald, S. L. (2006). Reevaluation of the Mechanism of the Amination of Aryl Halides Catalyzed by BINAP-Ligated Palladium Complexes. Journal of the American Chemical Society, 128(11), 3584–3591. [Link]

  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. [Link]

  • Schulte, T., & Meijere, A. de. (2009). Palladium-Catalyzed C-N and C-O Coupling–A Practical Guide from an Industrial Vantage Point. University of Windsor. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Choi, K., Brunn, J. N., Borate, K., Kaduskar, R., Lizandara Pueyo, C., Shinde, H., Goetz, R., & Hartwig, J. F. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society, 146(29), 19414–19424. [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting 1-(4-Amino-3-methylphenyl)piperidin-3-ol Synthesis

Welcome to the Technical Support Knowledge Base. This guide is designed for researchers and drug development professionals troubleshooting the synthesis of 1-(4-Amino-3-methylphenyl)piperidin-3-ol .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Knowledge Base. This guide is designed for researchers and drug development professionals troubleshooting the synthesis of 1-(4-Amino-3-methylphenyl)piperidin-3-ol .

Because Buchwald-Hartwig aminations can be problematic when primary amines are present or when dealing with unprotected hydroxyl groups, the most robust, scalable, and atom-economical route to this molecule is a two-step sequence:

  • Nucleophilic Aromatic Substitution (SNAr) of 4-fluoro-2-methyl-1-nitrobenzene with piperidin-3-ol.

  • Catalytic Nitro Reduction of the resulting intermediate to yield the final aniline.

Below, we dissect the causality behind common experimental failures in this pathway and provide self-validating protocols to ensure reproducible success.

Synthetic Workflow & Failure Nodes

Workflow SM 4-Fluoro-2-methyl- 1-nitrobenzene Int Nitro Intermediate (SNAr Product) SM->Int Step 1: SNAr (DMSO, 90°C) Reagent Piperidin-3-ol + DIPEA Reagent->Int Product 1-(4-Amino-3-methylphenyl) piperidin-3-ol Int->Product Step 2: Reduction (MeOH, RT) Fail1 Failure: O-Alkylation (Strong Base) Int->Fail1 Reductant H2, Pd/C + AcOH Reductant->Product Fail2 Failure: Hydroxylamine Stall (Low H2) Product->Fail2

Figure 1: Two-step synthetic workflow for 1-(4-Amino-3-methylphenyl)piperidin-3-ol & failure nodes.

Part 1: SNAr Reaction Troubleshooting

Q: Why am I seeing a mixture of products, including O-arylation, instead of pure N-arylation? A: Piperidin-3-ol is an ambident nucleophile containing both a secondary amine and a secondary alcohol. Kinetically, the nitrogen is intrinsically more nucleophilic due to its lower electronegativity (EN 3.0 vs 3.5 for oxygen) and higher polarizability[1]. However, if an overly strong base (e.g., NaH or KOtBu) is used, the hydroxyl group is deprotonated to form a hard, highly reactive alkoxide, which aggressively competes via O-arylation[1].

  • The Fix: Utilize a milder base such as N,N -Diisopropylethylamine (DIPEA) or K2​CO3​ . These are basic enough to neutralize the HF byproduct and drive the reaction forward, but weak enough to leave the hydroxyl group protonated, ensuring exclusive N-arylation[2].

Q: The SNAr reaction stalls at ~50% conversion. How do I drive it to completion? A: The rate-determining step in Nucleophilic Aromatic Substitution (SNAr) is the disruption of aromaticity to form the negatively charged Meisenheimer complex[2]. In 4-fluoro-2-methyl-1-nitrobenzene, the methyl group ortho to the fluoro leaving group introduces steric hindrance, which increases the activation energy required for the nucleophile to attack the C-F bond[3].

  • The Fix: Overcome this activation barrier by increasing thermal energy. Run the reaction in a high-boiling polar aprotic solvent (DMSO or DMF) at 90–100 °C. Using 1.5 equivalents of piperidin-3-ol also helps push the equilibrium via mass action.

Part 2: Nitro Reduction Troubleshooting

Q: My nitro reduction stalls, and LC-MS shows a mass of [M+16] relative to the desired product. What is happening? A: The reduction of an aromatic nitro group to an aniline is a complex six-electron transfer process. A mass of [M+16] indicates that the reaction has stalled at the hydroxylamine (-NHOH) intermediate[4],[5]. This typically occurs when hydrogen mass transfer is poor, leaving the catalyst surface starved of active H2​ [6].

  • The Fix: Increase the hydrogen pressure from a static balloon (1 atm) to a Parr shaker (30–50 psi). Alternatively, employ a transfer hydrogenation protocol using ammonium formate and Pd/C, which generates a high, continuous local concentration of hydrogen[7].

Q: The Pd/C catalyst seems to deactivate immediately, even with fresh batches. Why? A: The basic piperidine nitrogen and the newly formed aniline product possess lone pairs that strongly coordinate to the palladium surface. This competitive binding blocks the active sites required for hydrogen activation, effectively poisoning the catalyst[8].

  • The Fix: Add 2.0 equivalents of glacial acetic acid to the reaction mixture. Protonating the basic amines converts them to their corresponding ammonium salts, preventing them from binding to the Pd surface and maintaining high catalyst turnover[7],[8].

Part 3: Isolation and Purification

Q: The final product streaks terribly on normal-phase silica gel. How can I purify it? A: 1-(4-Amino-3-methylphenyl)piperidin-3-ol is highly polar. It contains two basic nitrogen atoms and a hydrogen-bond-donating hydroxyl group, which interact strongly with the acidic silanol groups on standard silica.

  • The Fix: Pre-treat the silica gel with 1-2% triethylamine ( Et3​N ) to cap the acidic sites. Alternatively, use a modified eluent system such as Dichloromethane/Methanol/Aqueous NH4​OH (90:9:1). For highest purity, reverse-phase prep-HPLC (C18 column) with a 0.1% Formic acid modifier is recommended.

Quantitative Optimization Data

Table 1: Comparative analysis of reaction conditions and their impact on yield and purity.

Reaction StepVariable TestedConditionConversion/YieldPurity (LC-MS)Mechanistic Observation
SNAr Base SelectionNaH (Strong)45%< 50%Significant O-arylation observed.
SNAr Base Selection K2​CO3​ (Mild)82%> 90%Clean N-arylation, but heterogeneous/slower.
SNAr Base SelectionDIPEA (Mild, Soluble)94% > 95% Optimal N-arylation; homogenous mixture.
Reduction H2​ SourceBalloon (1 atm)60%70%Stalled at hydroxylamine intermediate ([M+16]).
Reduction H2​ SourceParr Shaker (30 psi)98% > 98% Complete conversion to amine.
Reduction AdditiveNone30%85%Catalyst poisoned by basic amines.
Reduction AdditiveAcetic Acid (2.0 eq)99% > 98% Maintained catalyst turnover; no poisoning.

Standard Operating Procedures (SOPs)

Protocol 1: SNAr Synthesis of 1-(3-Methyl-4-nitrophenyl)piperidin-3-ol

Self-Validation Metric: Disappearance of the 4-fluoro-2-methyl-1-nitrobenzene peak via LC-MS; absence of O-aryl side products.

  • Preparation: Charge a dry 100 mL round-bottom flask with 4-fluoro-2-methyl-1-nitrobenzene (1.0 equiv, 10.0 mmol).

  • Solvation: Add anhydrous DMSO (20 mL) to dissolve the starting material completely.

  • Reagent Addition: Add piperidin-3-ol (1.5 equiv, 15.0 mmol) followed by N,N -Diisopropylethylamine (DIPEA) (2.0 equiv, 20.0 mmol).

  • Reaction: Attach a reflux condenser and stir the reaction mixture at 90 °C under a nitrogen atmosphere for 12 hours.

  • In-Process Control (IPC): Monitor via LC-MS. The reaction is complete when the starting material peak is <1% relative area.

  • Workup: Cool the mixture to room temperature. Slowly pour the mixture into rapidly stirring ice water (100 mL) to precipitate the product.

  • Isolation: Filter the resulting bright yellow solid, wash thoroughly with cold water (3 x 20 mL) to remove residual DMSO and DIPEA salts, and dry under high vacuum.

Protocol 2: Catalytic Reduction to 1-(4-Amino-3-methylphenyl)piperidin-3-ol

Self-Validation Metric: Complete disappearance of the [M+16] hydroxylamine mass in LC-MS; color change from yellow to colorless/pale brown.

  • Preparation: Dissolve the nitro intermediate from Protocol 1 (1.0 equiv, 5.0 mmol) in HPLC-grade Methanol (30 mL) in a heavy-walled hydrogenation flask.

  • Catalyst Protection: Add glacial acetic acid (2.0 equiv, 10.0 mmol) to the solution to protonate the basic amines.

  • Catalyst Addition: Carefully add 10% Pd/C (0.05 equiv Pd, 5 mol%) under a gentle stream of argon to prevent ignition of the solvent.

  • Hydrogenation: Evacuate the flask and backfill with Hydrogen gas. Attach to a Parr shaker and pressurize to 30 psi. Stir vigorously at room temperature for 4-6 hours.

  • In-Process Control (IPC): Sample the reaction, filter through a syringe filter, and analyze via LC-MS. Ensure the [M+16] intermediate is completely consumed.

  • Filtration: Purge the flask with argon. Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite cake with additional Methanol (20 mL). (Caution: Do not let the Pd/C dry out in the air).

  • Neutralization & Extraction: Concentrate the filtrate in vacuo. Neutralize the acetate salts by adding saturated aqueous NaHCO3​ until pH ~8. Extract with Dichloromethane (3 x 30 mL).

  • Final Isolation: Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate to yield the final product as an off-white solid.

References

  • Why n-alkylation is more favorable than o-alkyation ? ResearchGate. Available at:[Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at:[Link]

  • Kinetic Studies on the Nucleophilic Aromatic Substitution of Fluoronitrobenzene Derivatives with Polyvinylamine in Water. Macromolecules (ACS Publications). Available at:[Link]

  • Studying the Mechanisms of Nitro Compounds Reduction (A-Review). Oriental Journal of Chemistry. Available at:[Link]

  • High Turnover Pd/C Catalyst for Nitro Group Reductions in Water. One-Pot Sequences and Syntheses of Pharmaceutical Intermediates. Organic Letters (ACS Publications). Available at:[Link]

Sources

Optimization

Technical Support Center: 1-(4-Amino-3-methylphenyl)piperidin-3-ol Solubility Troubleshooting

Welcome to the Technical Support Center for 1-(4-Amino-3-methylphenyl)piperidin-3-ol . As an Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and resol...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 1-(4-Amino-3-methylphenyl)piperidin-3-ol . As an Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and resolve the complex solubility issues associated with this specific aniline-piperidine derivative.

This guide moves beyond basic troubleshooting by explaining the physicochemical causality behind precipitation events and providing self-validating experimental protocols to ensure absolute data integrity.

Physicochemical Profiling: The Causality of Insolubility

To solve a solubility problem, you must first understand the molecule's electronic and structural behavior in solution. 1-(4-Amino-3-methylphenyl)piperidin-3-ol frequently precipitates in standard biological buffers (pH 7.4) due to two competing structural factors:

  • Conjugated N-Phenylpiperidine Linkage: While a standard aliphatic piperidine is highly basic (pKa ~10–11), this molecule features a piperidine nitrogen directly bonded to a phenyl ring. The nitrogen's lone pair delocalizes into the aromatic π -system, drastically reducing its basicity to a pKa of ~5.2.

  • Primary Aniline Group: The 4-amino group is a primary aniline, which typically has a pKa of ~4.6 (slightly elevated by the +I effect of the adjacent 3-methyl group).

The Causality: At a physiological pH of 7.4, both nitrogen centers are completely deprotonated. The molecule exists almost entirely in its neutral, un-ionized state. Without the hydration shell provided by ionized amines, the lipophilic bulk of the aromatic and aliphatic rings forces the compound to aggregate and precipitate out of aqueous solutions[1].

Diagnostic Troubleshooting Workflow

Use the following decision matrix to determine the correct intervention for your specific assay requirements.

Troubleshooting Start Compound Precipitation Detected in Assay Check Assess Assay pH vs. Compound pKa Start->Check Flex Is Assay pH Flexible? Check->Flex Acid Acidify Buffer (pH < 4.0) Flex->Acid Yes (e.g., Chemical Assay) Cosolv Use Co-Solvent (DMSO / PEG400) Flex->Cosolv No (e.g., Cell Assay) Kinetic Run Kinetic Solubility Assay Acid->Kinetic Cosolv->Kinetic Thermo Run Thermodynamic Solubility Assay Kinetic->Thermo Lead Optimization

Workflow for resolving 1-(4-Amino-3-methylphenyl)piperidin-3-ol solubility issues.

Frequently Asked Questions (FAQs)

Q1: Why does my compound crash out immediately when diluting from a 10 mM DMSO stock into PBS (pH 7.4)? A: This is a classic failure of kinetic solubility. The compound is highly soluble in 100% DMSO, but upon dilution into PBS, the solvent capacity drops exponentially. Because the compound is un-ionized at pH 7.4, it rapidly nucleates and forms a supersaturated, metastable solution before precipitating[2]. To prevent this, keep the final DMSO concentration 2% if your assay tolerates it, or pre-formulate the stock with a surfactant like Tween-80 or a cyclodextrin[3].

Q2: Should I be measuring kinetic or thermodynamic solubility for this compound? A: It depends entirely on your stage of research.

  • Kinetic Solubility (DMSO spike-in) should be used during early High-Throughput Screening (HTS) to quickly identify if the compound will precipitate in your primary biochemical assays[4].

  • Thermodynamic Solubility (solid compound equilibrated in buffer) is the "gold standard" and must be used during Lead Optimization and formulation development to determine the true equilibrium solubility intrinsic to the drug substance[5],[2].

Q3: How can I achieve higher aqueous solubility without using organic co-solvents? A: You must shift the pH away from the compound's isoelectric point. By acidifying the buffer to pH 3.0 (using 0.1 M HCl), you will protonate both the aniline and piperidine nitrogens. This forms a dicationic salt, which is highly water-soluble[1]. If you are running a cell-based assay where pH 7.4 is mandatory, you cannot use pH adjustment; you must rely on complexing agents like Hydroxypropyl- β -cyclodextrin (HP- β -CD).

Quantitative Solubility Data

The following table summarizes the expected solubility profile of 1-(4-Amino-3-methylphenyl)piperidin-3-ol across various media, highlighting the stark difference between kinetic and thermodynamic states.

Solvent / MediapHAssay TypeExpected Solubility LimitMechanistic Observation
100% DMSO N/AKinetic Stock> 20,000 µMHighly soluble; primary stock solvent[3].
PBS Buffer 7.4Kinetic< 50 µMRapid precipitation; compound is neutral.
PBS Buffer 7.4Thermodynamic< 10 µMTrue equilibrium highlights extreme lipophilicity.
0.1 M HCl 1.2Thermodynamic> 5,000 µMSalt formation via amine protonation[1].
FaSSIF 6.5Thermodynamic~ 100 µMMild improvement via bile salt micelle encapsulation.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness in your data, every protocol must contain internal validation loops. Do not accept solubility data without verifying the equilibrium state and mass balance.

Protocol A: High-Throughput Kinetic Solubility Assay (Nephelometry + LC-MS)

Use this protocol to determine the maximum assay concentration before precipitation occurs.

  • Stock Preparation: Prepare a 10 mM stock of 1-(4-Amino-3-methylphenyl)piperidin-3-ol in 100% DMSO.

    • Self-Validation Checkpoint 1: Analyze the stock via LC-MS to confirm >98% purity. DMSO can sometimes degrade sensitive anilines; confirm no oxidation products (e.g., N-oxides) are present.

  • Serial Dilution: Dispense the DMSO stock into a 96-well plate containing 50 mM Phosphate Buffer (pH 7.4) to create a concentration gradient (1 µM to 500 µM). Ensure final DMSO concentration remains constant (e.g., 2%) across all wells[3].

  • Incubation: Seal and incubate the plate at 25°C for 2 hours with gentle shaking.

  • Nephelometry Measurement: Measure light scattering using a laser nephelometer. The kinetic solubility limit is the concentration at which light scattering sharply increases (indicating particle formation)[5].

    • Self-Validation Checkpoint 2 (Dynamic Range): Include Caffeine (highly soluble) and Nicardipine (poorly soluble) as control wells to validate the detector's sensitivity limits.

  • Quantitation: Centrifuge the plate at 3,000 x g for 15 minutes. Extract the supernatant and quantify the dissolved compound via LC-MS/MS.

    • Self-Validation Checkpoint 3 (Mass Balance): The concentration of the compound in the supernatant plus the calculated mass of the precipitate must equal the nominal spiked concentration. If it does not, the compound is adsorbing to the plastic microplate.

Protocol B: Shake-Flask Thermodynamic Solubility Assay

Use this protocol for late-stage lead optimization to find the true equilibrium solubility.

  • Solid Addition: Weigh exactly 2.0 mg of solid, crystalline 1-(4-Amino-3-methylphenyl)piperidin-3-ol powder into a glass vial.

  • Buffer Addition: Add 1.0 mL of the target aqueous buffer (e.g., pH 7.4 PBS or pH 1.2 HCl).

  • Equilibration: Cap the vial and place it in a thermostatic shaker at 25°C (or 37°C for physiological relevance) at 300 rpm[5].

  • Sampling & Validation: Extract 50 µL aliquots at 24 hours and 48 hours . Centrifuge the aliquots at 10,000 x g to separate the solid phase.

    • Self-Validation Checkpoint 1 (Equilibrium Confirmation): Quantify both the 24h and 48h samples via HPLC-UV. Equilibrium is only validated if the concentration variance between the 24h and 48h time points is < 5%. If the variance is > 5%, the system is still in a metastable kinetic state and shaking must continue[2].

  • Solid-State Verification: Recover the remaining undissolved solid from the vial and dry it.

    • Self-Validation Checkpoint 2 (Polymorph Check): Analyze the recovered solid using Powder X-Ray Diffraction (PXRD). Because solubility is dependent on the crystal lattice, you must verify that the compound did not undergo a solution-mediated phase transformation (e.g., converting to a less soluble polymorph or a hydrate) during the 48-hour incubation[2].

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Times for 1-(4-Amino-3-methylphenyl)piperidin-3-ol Synthesis

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals seeking to drastically reduce the reaction time for synthesizing 1-(4-Amino-3-methylphenyl)piperidin-3-ol...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals seeking to drastically reduce the reaction time for synthesizing 1-(4-Amino-3-methylphenyl)piperidin-3-ol. Forming the sterically hindered C-N bond between a functionalized phenyl ring and a secondary cyclic amine (piperidin-3-ol) is notoriously slow under conventional thermal conditions.

By transitioning to Microwave-Assisted Organic Synthesis (MAOS) and utilizing 3rd Generation Palladium (Pd G3) Precatalysts , you can compress reaction timelines from days to mere minutes while improving overall yield and purity.

Mechanistic Rationale for Time Reduction

Synthesizing this target molecule typically relies on one of two pathways:

  • Nucleophilic Aromatic Substitution (SNAr) followed by nitro reduction.

  • Buchwald-Hartwig Amination followed by nitro reduction (to avoid primary amine interference).

The Role of Microwave Irradiation

Conventional conductive heating (oil baths) relies on slow convection, leading to thermal gradients and extended reaction times (12–48 hours) . Microwave heating directly couples with the dipole moments of polar solvents and reactants, resulting in rapid, uniform volumetric heating. This kinetic acceleration reduces SNAr and reduction step times to under 15 minutes 1.

The Role of G3 Precatalysts

In the Buchwald-Hartwig route, traditional catalysts like Pd(OAc)₂/BINAP struggle with the steric bulk of piperidin-3-ol. Modern precatalysts, such as RuPhos Pd G3 , feature a 2-aminobiphenyl backbone that rapidly deprotonates to form the highly active, monoligated Pd(0) species at room temperature 2. The bulky, electron-rich RuPhos ligand subsequently accelerates both the oxidative addition and the rate-limiting reductive elimination steps 3.

BHCycle Precat RuPhos Pd G3 Precatalyst (Rapid Activation) Pd0 Active Pd(0)-RuPhos (14-electron species) Precat->Pd0 Base / RT OxAdd Oxidative Addition (Accelerated by MW) Pd0->OxAdd + 4-Bromo-2-methylnitrobenzene PdII Pd(II) Aryl Halide Complex OxAdd->PdII AmineCoord Amine Coordination & Deprotonation (NaOtBu) PdII->AmineCoord + Piperidin-3-ol PdAmido Pd(II) Aryl Amido Complex AmineCoord->PdAmido RedElim Reductive Elimination (Driven by Bulky Ligand) PdAmido->RedElim RedElim->Pd0 Catalyst Regeneration Product Coupled Intermediate RedElim->Product Product Release

Fig 1. Buchwald-Hartwig catalytic cycle utilizing RuPhos Pd G3 for rapid C-N bond formation.

Quantitative Performance Data

The table below summarizes the kinetic advantages of utilizing optimized microwave and G3 precatalyst methodologies compared to traditional thermal approaches.

Synthesis RouteMethodologyCatalyst / ReagentsHeating MethodReaction TimeTypical Yield
SNAr (Route B) TraditionalK₂CO₃, DMF, 100°COil Bath18 - 24 h70 - 75%
SNAr (Route B) OptimizedK₂CO₃, NMP, 150°CMicrowave15 min >90%
Buchwald-Hartwig TraditionalPd(OAc)₂, BINAP, TolueneOil Bath24 - 48 h50 - 60%
Buchwald-Hartwig OptimizedRuPhos Pd G3, DioxaneMicrowave10 - 30 min >85%
Nitro Reduction TraditionalPd/C, H₂ (Balloon), MeOHAmbient12 - 16 h80 - 85%
Nitro Reduction OptimizedPd/C, NH₄HCO₂, MeOHMicrowave5 min >95%

Standardized Rapid Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems featuring built-in analytical checkpoints.

Protocol A: Microwave-Assisted SNAr & Transfer Hydrogenation (Fastest Route)

This two-step sequence avoids transition metal catalysts for the C-N bond formation and utilizes rapid transfer hydrogenation.

Workflow Start 4-Fluoro-2-methylnitrobenzene + Piperidin-3-ol SNAr Microwave SNAr (NMP, 150°C, 15 min) Start->SNAr Intermediate 1-(3-Methyl-4-nitrophenyl) piperidin-3-ol SNAr->Intermediate Reduction MW Transfer Hydrogenation (Pd/C, NH4HCO2, 5 min) Intermediate->Reduction Product 1-(4-Amino-3-methylphenyl) piperidin-3-ol Reduction->Product

Fig 2. Two-step accelerated workflow combining microwave SNAr and transfer hydrogenation.

Step 1: Microwave SNAr

  • In a 10 mL microwave-safe vial equipped with a magnetic stir bar, add 4-fluoro-2-methylnitrobenzene (1.0 mmol) and piperidin-3-ol (1.2 mmol).

  • Add finely powdered anhydrous K₂CO₃ (2.0 mmol) and 3.0 mL of anhydrous N-Methyl-2-pyrrolidone (NMP).

  • Seal the vial and irradiate in a dedicated microwave synthesizer at 150°C for 15 minutes (Dynamic power mode, max 200W).

  • Self-Validation Checkpoint: Withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. The disappearance of the starting material mass and appearance of the intermediate mass confirms complete conversion.

  • Dilute the mixture with EtOAc, wash with water (3x) to remove NMP, dry over Na₂SO₄, and concentrate.

Step 2: Microwave Transfer Hydrogenation

  • Dissolve the crude intermediate in 4.0 mL of Methanol in a fresh microwave vial.

  • Add ammonium formate (NH₄HCO₂, 5.0 mmol) and 10% Pd/C (10 mol% Pd).

  • Seal and irradiate at 120°C for 5 minutes.

  • Self-Validation Checkpoint: LC-MS analysis should show complete reduction of the nitro group (mass shift of -30 Da corresponding to NO₂ → NH₂ conversion).

  • Filter through a short Celite pad, wash with MeOH, and concentrate to yield the final product.

Troubleshooting & FAQs

Q: Why is my traditional Buchwald-Hartwig coupling taking over 24 hours with incomplete conversion? A: Traditional catalysts like Pd(OAc)₂/BINAP struggle with the steric hindrance of the 3-methyl group on the aryl halide and the secondary nature of piperidin-3-ol. Switch to a dialkylbiaryl phosphine ligand precatalyst like RuPhos Pd G3. This bypasses the slow activation phase of traditional systems, drastically accelerating oxidative addition and reductive elimination 3.

Q: I switched to microwave heating for the SNAr reaction, but I am seeing significant degradation and black tar formation. How do I fix this? A: Degradation in MAOS is often caused by localized superheating or using a solvent that decomposes under microwave energy. If you are using DMF, it can hydrolyze at high temperatures, releasing dimethylamine which acts as a competing nucleophile. Switch to NMP, ensure your microwave reactor's IR sensor is calibrated, and strictly cap the temperature at 150°C with a maximum hold time of 15 minutes .

Q: Can I perform the Buchwald-Hartwig coupling directly on 4-bromo-2-methylaniline without protecting the primary amine? A: It is highly discouraged. While possible with highly selective catalysts, the free primary amine of the aniline will compete with piperidin-3-ol for the palladium center, leading to undesired diarylamine byproducts and stalling the reaction. Causality dictates that you must use 4-bromo-2-methylnitrobenzene as the electrophile, followed by a rapid reduction step, or use an N-Boc protected aniline.

Q: The reduction of the nitro intermediate to the final 1-(4-Amino-3-methylphenyl)piperidin-3-ol is taking too long under standard H₂ balloon conditions. How can I speed this up? A: Standard balloon hydrogenation is mass-transfer limited. To reduce the time from hours to minutes, utilize microwave-assisted transfer hydrogenation with ammonium formate and Pd/C (5 minutes at 120°C). Alternatively, use a continuous flow hydrogenation reactor with a 10% Pd/C cartridge at 50 bar H₂ pressure and 60°C.

References

  • Microwave–assisted combinatorial chemistry: The potential approach for acceleration of drug discovery NIScPR [Link]

  • The Chosen Few: Parallel Library Reaction Methodologies for Drug Discovery ACS Publications [Link]

  • Palladium-catalysed synthesis of small-molecule epigenetic inhibitors as anticancer therapeutics ResearchGate[Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Comparative Guide: 1-(4-Amino-3-methylphenyl)piperidin-3-ol vs. 1-(4-Amino-3-methylphenyl)piperidin-4-ol

For Researchers, Scientists, and Drug Development Professionals Introduction In the intricate world of drug discovery, seemingly minor molecular alterations can precipitate profound shifts in pharmacological activity. Th...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of drug discovery, seemingly minor molecular alterations can precipitate profound shifts in pharmacological activity. This guide offers a detailed comparative analysis of two positional isomers, 1-(4-Amino-3-methylphenyl)piperidin-3-ol and 1-(4-Amino-3-methylphenyl)piperidin-4-ol. While chemically almost identical, the spatial repositioning of a single hydroxyl group on the piperidine scaffold creates two distinct entities with potentially divergent biological profiles. Understanding these differences is paramount for medicinal chemists aiming to fine-tune structure-activity relationships (SAR) and optimize lead compounds for enhanced efficacy and safety.

This document provides an in-depth exploration of their structural nuances, physicochemical properties, synthetic pathways, and prospective biological applications, supported by established experimental protocols and data from analogous systems.

Part 1: Structural and Physicochemical Disparities

The fundamental difference between these two molecules is the location of the hydroxyl (-OH) group on the piperidine ring. This positional isomerism directly influences the molecule's three-dimensional conformation, polarity, and capacity for hydrogen bonding—key determinants of its interaction with biological targets.

G cluster_0 1-(4-Amino-3-methylphenyl)piperidin-3-ol cluster_1 1-(4-Amino-3-methylphenyl)piperidin-4-ol node1 node2

Caption: Chemical structures of the positional isomers.

Table 1: Predicted Physicochemical Properties

Property1-(4-Amino-3-methylphenyl)piperidin-3-ol1-(4-Amino-3-methylphenyl)piperidin-4-olSignificance in Drug Discovery
Molecular Formula C₁₂H₁₈N₂OC₁₂H₁₈N₂OIdentical, confirming isomerism.
Molecular Weight 206.28 g/mol 206.28 g/mol Identical, but spatial arrangement differs.
Predicted XlogP 1.61.6Indicates lipophilicity, affecting membrane permeability and solubility.[1][2]
Predicted pKa (strongest basic) 9.2 (amine)9.2 (amine)Influences ionization at physiological pH, impacting receptor interaction and solubility.
Hydrogen Bond Donors 22The -OH and -NH₂ groups can donate hydrogen bonds, crucial for target binding.
Hydrogen Bond Acceptors 33The nitrogen and oxygen atoms can accept hydrogen bonds.

The similarity in predicted lipophilicity (XlogP) suggests that both isomers may have comparable passive diffusion characteristics across biological membranes. However, the different positioning of the hydroxyl group could lead to distinct intramolecular hydrogen bonding possibilities, which in turn can affect the molecule's overall conformation and interaction with metabolic enzymes and transporters.

Part 2: Synthetic Strategies and Considerations

The synthesis of these N-aryl piperidinols generally follows a convergent approach, adaptable for either isomer. A common strategy involves the nucleophilic aromatic substitution of a suitably activated fluoronitrobenzene with the corresponding piperidinol, followed by the reduction of the nitro group.

G reagent1 4-Fluoro-2-methyl-1-nitrobenzene intermediate 1-(3-Methyl-4-nitrophenyl)piperidin-3-ol or -4-ol reagent1->intermediate Nucleophilic Aromatic Substitution (e.g., K₂CO₃, DMSO) reagent2 Piperidin-3-ol or Piperidin-4-ol reagent2->intermediate product 1-(4-Amino-3-methylphenyl)piperidin-3-ol or -4-ol intermediate->product Nitro Group Reduction (e.g., H₂, Pd/C or SnCl₂, HCl)

Caption: General synthetic workflow.

Experimental Protocol: Representative Synthesis

This protocol is a generalized representation and requires optimization for specific laboratory conditions.

Step 1: N-Arylation of Piperidinol

  • In a round-bottom flask, dissolve 4-fluoro-2-methyl-1-nitrobenzene (1.0 eq) and the selected piperidinol (3-ol or 4-ol, 1.1 eq) in a suitable high-boiling polar aprotic solvent such as DMSO.

  • Add a base, for instance, potassium carbonate (K₂CO₃, 2.0 eq), to act as a proton scavenger.

  • Heat the reaction mixture to 100-120 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, allow the mixture to cool to room temperature and pour it into ice-water.

  • Extract the aqueous layer multiple times with an organic solvent like ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Reduction of the Nitro Group

  • Dissolve the purified N-aryl piperidinol from the previous step in a suitable solvent such as ethanol or methanol.

  • Add a catalyst, typically 10% palladium on carbon (Pd/C).

  • Stir the mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature until the reaction is complete as monitored by TLC or LC-MS.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield the final amine product.

Causality and Trustworthiness of the Protocol: This two-step synthesis is a robust and well-documented method for preparing N-aryl piperidines. The nucleophilic aromatic substitution is a reliable C-N bond-forming reaction, and the subsequent catalytic hydrogenation is a clean and efficient method for nitro group reduction. Each step's progress is easily monitored by standard analytical techniques, ensuring a self-validating workflow. The final product's identity and purity must be confirmed by NMR spectroscopy and mass spectrometry.

Part 3: Comparative Biological Activity and Therapeutic Potential

The arylpiperidine scaffold is a privileged structure in medicinal chemistry, frequently found in centrally active agents, particularly those targeting G-protein coupled receptors (GPCRs).[3] The positional isomerism of the hydroxyl group is expected to have a significant impact on the binding affinity and functional activity at such receptors.

Hypothetical Receptor Binding and Structure-Activity Relationship (SAR)

The hydroxyl group can act as a hydrogen bond donor or acceptor, and its precise location can determine the feasibility and strength of such interactions within a receptor's binding pocket.

G cluster_0 Favorable Binding (e.g., 3-ol Isomer) cluster_1 Unfavorable Binding (e.g., 4-ol Isomer) receptor_A Receptor Pocket H-Bond Acceptor Hydrophobic Pocket ligand_A Piperidinol Ligand -OH (H-bond donor) Aromatic Ring receptor_A:f1->ligand_A:p1 Strong H-bond receptor_A:f2->ligand_A:p2 Hydrophobic Interaction receptor_B Receptor Pocket H-Bond Acceptor Hydrophobic Pocket ligand_B Piperidinol Ligand -OH (misaligned) receptor_B:f1->ligand_B:p1 Weak or No H-bond GPCR_Pathway cluster_membrane Plasma Membrane GPCR GPCR (e.g., D2, 5-HT1A) G_protein Gi/o Protein (αβγ) GPCR->G_protein Activation (GDP -> GTP exchange) AC Adenylyl Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP Conversion Ligand Piperidinol Agonist Ligand->GPCR Binding ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activation Cellular_Response Cellular Response (e.g., altered gene expression, ion channel activity) PKA->Cellular_Response Phosphorylation of targets

Caption: A simplified Gαi/o-coupled GPCR signaling pathway. [4][5]

Conclusion and Future Perspectives

The comparative analysis of 1-(4-amino-3-methylphenyl)piperidin-3-ol and 1-(4-amino-3-methylphenyl)piperidin-4-ol underscores a fundamental principle in medicinal chemistry: molecular geometry is a critical determinant of biological function. The subtle repositioning of a hydroxyl group can significantly alter the binding mode and affinity of a compound for its biological target, thereby influencing its overall pharmacological profile.

For drug discovery teams working with this scaffold, a systematic evaluation of these and related isomers is essential. The synthetic and analytical protocols outlined in this guide provide a framework for such an investigation. Future studies should focus on obtaining empirical data for these specific compounds, including their binding affinities at a panel of relevant CNS receptors, their functional activities in cell-based assays, and their pharmacokinetic properties. This comprehensive approach will enable a more complete understanding of their structure-activity relationships and guide the rational design of next-generation therapeutics with improved potency and selectivity.

References

  • G protein-coupled receptors (GPCRs) are an attractive therapeutic target due to their high cell surface expression, their role in initiating cell signaling and their ability to modulate many pathophysiological processes, including pain. ResearchGate. [Link]

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  • GPCR Pathway. Creative Diagnostics. [Link]

  • Approaches to Assess Functional Selectivity in GPCRs: Evaluating G Protein Signaling in an Endogenous Environment. PMC. [Link]

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  • Quantitative structure-activity relationships of aromatic esters of 1-methyl-4-piperidinol as analgesics. PubMed. [Link]

  • Aryl and arylalkyl substituted 3-hydroxypyridin-2(1H)-ones: Synthesis and evaluation as inhibitors of influenza A endonuclease. PMC. [Link]

  • Recent progress in assays for GPCR drug discovery. actabp.pl. [Link]

  • Synthesis of α‐Aryl and α‐Heteroaryl 4‐Silyloxy Piperidines via a One‐Pot Negishi Cross‐Coupling Approach. ResearchGate. [Link]

  • Synthesis of functionalized 3-hydroxypiperidines. ResearchGate. [Link]

  • Synthesis of 5-Aroyl-2-aryl-3-hydroxypyridin-4(1H)-ones. MDPI. [Link]

  • Synthesis and structure-activity relationships of piperidinylpyrrolopyridine derivatives as potent and selective H1 antagonists. PubMed. [Link]

  • Discovery of novel 1-(4-aminophenylacetyl)piperidine derivatives as FXR partial agonists for the potential treatment of metabolic dysfunction-associated steatohepatitis. PubMed. [Link]

  • Structure–activity relationship of piperidine derivatives with... ResearchGate. [Link]

  • The influence of dispersive interactions on the binding affinities of ligands with an arylpiperazine moiety to the dopamine D2 receptor. ResearchGate. [Link]

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  • Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation. PubMed. [Link]

  • Synthesis method of N-Boc-4-hydroxypiperidine. SciSpace. [Link]

  • Synthesis and structure-activity relationship of N-(piperidin-4-yl)benzamide derivatives as activators of hypoxia-inducible factor 1 pathways. PubMed. [Link]

  • Arylpiperazines With Affinity Toward alpha(1)-adrenergic Receptors. PubMed. [Link]

  • Piperine and Derivatives: Trends in Structure-Activity Relationships. PubMed. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

  • Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. PubMed. [Link]

  • 1-(4-amino-3-methylphenyl)piperidin-4-ol. PubChem. [Link]

  • Pharmacological Applications of Piperidine Derivatives. Encyclopedia MDPI. [Link]

  • Enantioselective Synthesis and Physicochemical Properties of Libraries of 3-Amino- and 3-Amidofluoropiperidines. ResearchGate. [Link]

  • Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity. PMC. [Link]

  • Physicochemical Properties of (Z)-3-(4-((Hydroxymethyl)(methyl)amino)phenyl)-2-(4-halophenyl) Acrylonitriles: A Comprehensive Experimental and Theoretical Study. ResearchGate. [Link]

  • Supramolecular structures of three isomeric 4-(methylphenylamino)pyridine-3-sulfonamides. journals.iucr.org. [Link]

Sources

Comparative

Synthesis Routes for Substituted Piperidinols: A Comparative Guide

Substituted piperidinols (e.g., 3-piperidinols and 4-piperidinols) are privileged pharmacophores embedded in numerous active pharmaceutical ingredients (APIs), including neurokinin substance P receptor antagonists like (...

Author: BenchChem Technical Support Team. Date: March 2026

Substituted piperidinols (e.g., 3-piperidinols and 4-piperidinols) are privileged pharmacophores embedded in numerous active pharmaceutical ingredients (APIs), including neurokinin substance P receptor antagonists like (+)-L-733,060 and (+)-CP-99,994[1], as well as various kinase inhibitors and antidepressant analogs. The stereoselective construction of these saturated, nitrogen-containing heterocycles presents a significant synthetic challenge due to the high degree of sp³ character and the necessity for precise stereocontrol.

As a Senior Application Scientist, selecting the optimal synthesis route requires balancing enantiomeric excess (ee), atom economy, scalability, and environmental impact. This guide objectively evaluates three state-of-the-art methodologies: Biocatalytic Reduction , Noyori Asymmetric Transfer Hydrogenation (ATH) , and Rhodium(I)-Catalyzed[2+2+2] Cycloaddition .

Strategic Pathways to Piperidinols

The synthesis of substituted piperidinols typically bifurcates into two strategic philosophies: the asymmetric reduction of pre-formed prochiral piperidones, or the de novo construction of the piperidine ring from acyclic precursors.

Pathways A Prochiral Piperidones C Biocatalytic Reduction (KRED / NADPH) A->C D Noyori ATH (Ru-TsDPEN / HCOOH) A->D B Acyclic Alkynes & Isocyanates E Rh(I)[2+2+2] Cycloaddition & Cleavage B->E F Enantioenriched Substituted Piperidinols C->F D->F E->F

Strategic synthetic pathways for accessing enantioenriched substituted piperidinols.

Mechanistic Evaluation of Synthesis Routes

Route A: Biocatalytic Reduction (Ketoreductases)

Ketoreductases (KREDs) have revolutionized the industrial synthesis of chiral alcohols. For the reduction of N-Boc-piperidin-3-one to (S)-N-Boc-3-hydroxypiperidine, engineered KREDs provide exquisite stereocontrol (>99% ee)[2].

  • Causality of Stereocontrol: The highly constrained chiral pocket of the KRED enzyme physically blocks one face of the prochiral ketone, forcing the NADPH cofactor to deliver its hydride exclusively to the Re or Si face.

  • Process Dynamics: To maintain atom economy, a sacrificial reductant (typically isopropanol) is used to regenerate NADPH in situ, driving the equilibrium toward the product while releasing acetone as a volatile byproduct.

KREDCycle Substrate N-Boc-piperidin-3-one Product (S)-N-Boc-3-hydroxypiperidine Substrate->Product KRED NADPH NADPH NADP NADP+ NADPH->NADP Hydride Transfer NADP->NADPH Hydride Recovery IPA Isopropanol Acetone Acetone IPA->Acetone KRED (Recycling)

Ketoreductase (KRED) biocatalytic cycle with in situ NADPH cofactor regeneration.

Route B: Noyori Asymmetric Transfer Hydrogenation (ATH)

The Noyori ATH utilizes Ru(II) complexes bearing chiral diamine ligands (e.g., TsDPEN) to reduce substituted piperidones[3].

  • Causality of Stereocontrol: The TsDPEN ligand coordinates with Ru(II) to form a rigid 16-electron intermediate. The spatial arrangement of the phenyl groups on the diamine ligand creates a chiral fence, directing the incoming ketone to bind in a specific orientation. Hydride and proton transfer occur simultaneously via a six-membered pericyclic transition state, yielding high enantioselectivity (typically 90–98% ee)[3][4].

Route C: Rhodium(I)-Catalyzed [2+2+2] Cycloaddition

For highly polysubstituted piperidinols where pre-formed piperidones are difficult to synthesize, de novo ring construction is required. Rovis and Martin developed a Rh(I)-catalyzed[2+2+2] cycloaddition between alkynes and oxygen-linked alkenyl isocyanates using a cleavable tether[5].

  • Causality of Stereocontrol: Fully intermolecular [2+2+2] cycloadditions suffer from entropic penalties and poor regioselectivity. By utilizing a cleavable tether, the reaction is rendered intramolecular, overcoming the entropic barrier. The chiral phosphoramidite ligand on the Rh(I) center dictates the facial coordination of the alkyne, establishing the stereocenters with >19:1 diastereoselectivity[5][6].

Comparative Performance Analysis

The following table summarizes the quantitative performance metrics of the three methodologies to aid in route selection for process chemistry and drug development.

MetricRoute A: Biocatalysis (KRED)Route B: Noyori ATHRoute C: Rh(I)[2+2+2] Cycloaddition
Catalyst / Reagent Engineered KRED / NADPHRu(II)-TsDPEN[Rh(C₂H₄)₂Cl]₂ / Phosphoramidite
Typical Yield 95 - 98%85 - 95%70 - 85%
Enantiomeric Excess >99% ee90 - 98% ee90 - 97% ee
Diastereoselectivity N/A (Substrate dependent)Moderate to HighExcellent (>19:1)
Scalability Excellent (up to 100 g/L)Excellent (High TON)Moderate (Requires dilute conditions)
Key Advantage Unmatched ee, green chemistryBroad substrate scopeAccess to highly substituted de novo scaffolds
Primary Limitation Enzyme specificity limits scopeHeavy metal remediation requiredMulti-step precursor synthesis

Experimental Protocols (Self-Validating Systems)

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems, incorporating specific analytical checkpoints to verify reaction progression and stereochemical fidelity.

Protocol 1: Biocatalytic Reduction of N-Boc-piperidin-3-one[2]

Objective: Synthesis of (S)-N-Boc-3-hydroxypiperidine with >99% ee.

  • Preparation: In a jacketed reactor, dissolve N-Boc-piperidin-3-one (100 g/L) in a mixture of 100 mM potassium phosphate buffer (pH 7.0) and isopropanol (15% v/v).

  • Enzyme Addition: Add NADP⁺ (0.5 g/L) and the engineered KRED powder (5% w/w relative to substrate).

  • Reaction Execution: Stir the mixture at 30 °C. Maintain the pH at 7.0 using a pH stat (titrating with 1M NaOH if necessary).

  • Validation Checkpoint 1 (Conversion): Monitor the reaction via GC-FID. The reaction is deemed complete when substrate conversion exceeds 99% (typically 12–24 hours).

  • Workup: Extract the aqueous layer with ethyl acetate (3 x 1 volume). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Validation Checkpoint 2 (Optical Purity): Analyze the isolated product via Chiral HPLC (e.g., Chiralpak AD-H column, Hexane/IPA 90:10). The (S)-enantiomer should elute with >99% ee.

Protocol 2: Noyori Asymmetric Transfer Hydrogenation[3]

Objective: Reduction of substituted piperidones using Ru(II)-TsDPEN.

  • Catalyst Activation: In a Schlenk flask under inert argon, dissolve [RuCl₂(p-cymene)]₂ (0.25 mol%) and (R,R)-TsDPEN (0.5 mol%) in anhydrous dichloromethane (DCM). Stir at 25 °C for 1 hour to form the active 16-electron complex.

  • Substrate Addition: Add the prochiral substituted piperidone (1.0 equiv) to the catalyst solution.

  • Hydride Source: Slowly add an azeotropic mixture of formic acid/triethylamine (5:2 ratio, 5.0 equiv) dropwise at 0 °C to prevent exotherms.

  • Reaction Execution: Warm the reaction to 40 °C and stir for 16 hours.

  • Validation Checkpoint 1 (Conversion): Quench a 50 µL aliquot in saturated NaHCO₃, extract with DCM, and analyze via ¹H NMR (monitor the disappearance of the ketone α-protons).

  • Workup: Quench the bulk reaction with water, extract with DCM, and purify via flash column chromatography (Silica gel, Hexane/EtOAc).

  • Validation Checkpoint 2 (Trace Metals): Analyze the final product via ICP-MS to ensure Ruthenium levels are below the 10 ppm threshold required for pharmaceutical intermediates.

References

  • Development of a Biocatalytic Process to Prepare (S)-N-Boc-3-hydroxypiperidine ResearchGate / ACS[Link]

  • A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium(I)-Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether Angewandte Chemie International Edition / NIH[Link]

  • Heterocycle-containing Noyori–Ikariya catalysts for asymmetric transfer hydrogenation of ketones Dalton Transactions (RSC Publishing)[Link]

  • Asymmetric Synthesis of (+)-L-733, 060 and (+)-CP-99, 994 Based on a New Chiral 3-Piperidinol Synthon Organic Letters - ACS Publications[Link]

Sources

Comparative

A Comparative Guide to the Structure-Activity Relationship of 1-(4-Amino-3-methylphenyl)piperidin-3-ol Derivatives: A Roadmap for Novel Therapeutic Design

Introduction: Unlocking the Therapeutic Potential of the Piperidine Scaffold The piperidine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unlocking the Therapeutic Potential of the Piperidine Scaffold

The piperidine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of clinically approved drugs.[1] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it an ideal framework for optimizing interactions with biological targets. This guide provides an in-depth exploration of the hypothetical structure-activity relationships (SAR) for a specific, yet underexplored, class of compounds: 1-(4-Amino-3-methylphenyl)piperidin-3-ol derivatives. While direct and extensive SAR literature for this exact scaffold is nascent, this guide will synthesize established principles from related piperidine-containing molecules to provide a predictive framework for researchers and drug development professionals. We will deconstruct the core molecule, propose key areas for modification, and outline experimental workflows to validate these hypotheses, thereby creating a roadmap for the rational design of novel therapeutics.

The 1-(4-Amino-3-methylphenyl)piperidin-3-ol scaffold presents several key pharmacophoric features that suggest potential for broad biological activity, including interactions with kinases, G-protein coupled receptors (GPCRs), and other enzyme classes. The strategic placement of a hydrogen-bond-donating amino group, a lipophilic methyl group, and a chiral hydroxyl group on a conformationally constrained piperidine ring provides a rich landscape for SAR exploration.

Deconstructing the Scaffold: A Hypothetical SAR Landscape

To systematically explore the SAR of 1-(4-Amino-3-methylphenyl)piperidin-3-ol derivatives, we can dissect the molecule into three primary regions for modification: the aromatic ring, the piperidin-3-ol core, and the piperidine nitrogen.

Region 1: The 4-Amino-3-methylphenyl Moiety

The substituted phenyl ring is a critical component for establishing interactions with the target protein, often through hydrogen bonding and hydrophobic interactions.

  • The 4-Amino Group: This primary amine is a key hydrogen bond donor and can be crucial for anchoring the molecule in a binding pocket.

    • Hypothesis: Acylation or sulfonylation of the amino group could modulate its hydrogen bonding capacity and introduce new interaction points. For instance, transformation into a small amide (e.g., acetamide) or a sulfonamide could alter selectivity and potency.

    • Comparative Insight: In many kinase inhibitors, an amino group at this position forms a critical hydrogen bond with the hinge region of the kinase.

  • The 3-Methyl Group: This group provides a lipophilic handle and influences the orientation of the phenyl ring.

    • Hypothesis: Varying the size and electronics of this substituent can probe the steric and electronic requirements of the binding pocket. Replacing the methyl group with larger alkyl groups (ethyl, isopropyl) or electron-withdrawing groups (e.g., chloro, trifluoromethyl) could significantly impact activity.

    • Comparative Insight: The position and nature of substituents on a phenyl ring can dramatically alter a compound's selectivity profile.[2]

Region 2: The Piperidin-3-ol Core

The piperidin-3-ol ring provides a rigid scaffold and presents a key stereocenter.

  • The 3-Hydroxyl Group: The hydroxyl group can act as both a hydrogen bond donor and acceptor. Its stereochemistry is likely to be critical for activity.

    • Hypothesis: The (R)- and (S)-enantiomers are expected to exhibit different biological activities and potencies. Esterification or etherification of the hydroxyl group would eliminate its hydrogen-bond donating ability and could be used to probe the necessity of this interaction.

    • Comparative Insight: The stereochemistry of substituents on the piperidine ring is often a determining factor for potency and selectivity in analgesics and other CNS-active agents.[3]

  • The Piperidine Ring: The conformation of the piperidine ring (chair vs. boat) can influence the spatial orientation of its substituents.

    • Hypothesis: Introduction of substituents on the piperidine ring could lock it into a specific conformation, potentially enhancing binding affinity.

Region 3: The Piperidine Nitrogen

The piperidine nitrogen is a key site for modification to modulate physicochemical properties and introduce further interactions.

  • Hypothesis: The basicity of the piperidine nitrogen can be modulated by the introduction of electron-withdrawing or electron-donating groups. Acylation, sulfonylation, or alkylation of this nitrogen can introduce a wide variety of functional groups to explore interactions with the target and to fine-tune properties like solubility and cell permeability.

  • Comparative Insight: In many drug molecules, the piperidine nitrogen is functionalized to introduce side chains that occupy additional binding pockets or to improve pharmacokinetic properties.[4]

Proposed General Synthetic Route

A plausible synthetic route to access a library of 1-(4-Amino-3-methylphenyl)piperidin-3-ol derivatives is outlined below. This general scheme allows for diversification at key positions of the molecule.

Synthetic_Route cluster_0 Step 1: Nucleophilic Aromatic Substitution cluster_1 Step 2: Reduction of Nitro Group cluster_2 Step 3: Diversification A 1-fluoro-2-methyl-4-nitrobenzene C 1-(3-methyl-4-nitrophenyl)piperidin-3-ol A->C Base, Solvent B piperidin-3-ol B->C D 1-(3-methyl-4-nitrophenyl)piperidin-3-ol E 1-(4-amino-3-methylphenyl)piperidin-3-ol (Core Scaffold) D->E Reducing Agent (e.g., H2, Pd/C) F 1-(4-amino-3-methylphenyl)piperidin-3-ol G Acylation/Sulfonylation of 4-amino group F->G H Modification of piperidine nitrogen F->H I Modification of 3-hydroxyl group F->I Biological_Evaluation_Workflow A Synthesized Compound Library B Primary Screening (e.g., Kinase Panel at a single concentration) A->B C Hit Identification (Compounds showing >50% inhibition) B->C D Dose-Response Studies (IC50 determination for active compounds) C->D E Selectivity Profiling (Testing against a broader panel of related targets) D->E F Cell-Based Assays (Evaluation of cellular potency and mechanism of action) E->F G Lead Optimization F->G

Sources

Validation

Comparative Analysis of 1-(4-Amino-3-methylphenyl)piperidin-3-ol: A Framework for Evaluating Novel Kinase Inhibitors

A Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Quest for Novel Kinase Inhibitors Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Quest for Novel Kinase Inhibitors

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[1] The development of small molecule kinase inhibitors has revolutionized cancer therapy, with drugs like Imatinib demonstrating the power of targeted treatment.[2][3] This guide provides a comprehensive framework for the comparative analysis of a novel compound, 1-(4-Amino-3-methylphenyl)piperidin-3-ol, against established multi-kinase inhibitors.

The structure of 1-(4-Amino-3-methylphenyl)piperidin-3-ol, featuring a substituted aminophenyl group linked to a piperidine scaffold, is suggestive of potential kinase inhibitory activity. Piperidine and its derivatives are prevalent in a wide range of biologically active compounds and approved drugs.[4][5] Given its structural characteristics, we hypothesize that this compound may target receptor tyrosine kinases (RTKs) involved in oncogenesis, such as platelet-derived growth factor receptor (PDGFR) and c-KIT.[6][7]

To establish a rigorous benchmark for evaluation, this guide will utilize three well-characterized, FDA-approved multi-kinase inhibitors known to target PDGFR and c-KIT:

  • Imatinib: A pioneering tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST).[2][8][9] It functions by binding to the ATP-binding site of the Bcr-Abl fusion protein, c-KIT, and PDGFR.[3][10]

  • Sunitinib: A multi-targeted RTK inhibitor that targets VEGFR, PDGFR, and c-KIT, among others.[11][12][13] It is widely used in the treatment of renal cell carcinoma and imatinib-resistant GIST.[14]

  • Regorafenib: An oral multi-kinase inhibitor that blocks the activity of various kinases involved in angiogenesis, oncogenesis, and the tumor microenvironment, including VEGFR, PDGFR, and c-KIT.[15][16][17]

This guide will provide a detailed roadmap for a head-to-head comparison, outlining the essential experimental workflows, from initial biochemical screens to cellular and biophysical characterization.

Conceptual Framework for Comparative Analysis

A thorough evaluation of a novel kinase inhibitor requires a multi-faceted approach. The following diagram illustrates the key stages of this comparative analysis.

G cluster_0 Phase 1: Biochemical Characterization cluster_1 Phase 2: Cellular Activity Assessment cluster_2 Phase 3: Biophysical Interaction Analysis Biochemical Assays Biochemical Assays IC50 Determination IC50 Determination Biochemical Assays->IC50 Determination Potency Kinase Selectivity Profiling Kinase Selectivity Profiling IC50 Determination->Kinase Selectivity Profiling Specificity Cell-Based Assays Cell-Based Assays Kinase Selectivity Profiling->Cell-Based Assays Cell Proliferation Assay Cell Proliferation Assay Cell-Based Assays->Cell Proliferation Assay Efficacy Target Engagement Assay Target Engagement Assay Cell Proliferation Assay->Target Engagement Assay Confirmation Biophysical Assays Biophysical Assays Target Engagement Assay->Biophysical Assays Surface Plasmon Resonance (SPR) Surface Plasmon Resonance (SPR) Biophysical Assays->Surface Plasmon Resonance (SPR) Binding Kinetics (ka, kd) Binding Kinetics (ka, kd) Surface Plasmon Resonance (SPR)->Binding Kinetics (ka, kd) Binding Affinity (KD) Binding Affinity (KD) Surface Plasmon Resonance (SPR)->Binding Affinity (KD) Novel Compound Novel Compound Novel Compound->Biochemical Assays Known Inhibitors Known Inhibitors Known Inhibitors->Biochemical Assays

Caption: Experimental workflow for comparative inhibitor analysis.

Part 1: Biochemical Potency and Selectivity

The initial step is to determine the in vitro inhibitory activity of 1-(4-Amino-3-methylphenyl)piperidin-3-ol against our target kinases, c-KIT and PDGFR, and compare it to our reference compounds.

In Vitro Kinase Activity Assay (IC50 Determination)

Biochemical assays are essential for measuring the direct inhibitory effect of a compound on enzyme activity.[1][18] Luminescence-based assays, such as ADP-Glo™, are widely used for their sensitivity and high-throughput capabilities.[19]

Principle: The ADP-Glo™ assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. A lower luminescence signal indicates greater inhibition of the kinase.

Experimental Protocol: ADP-Glo™ Kinase Assay

  • Reagent Preparation:

    • Prepare a 2X kinase/substrate solution containing the target kinase (e.g., recombinant human c-KIT) and its specific substrate in kinase reaction buffer.

    • Prepare serial dilutions of 1-(4-Amino-3-methylphenyl)piperidin-3-ol, Imatinib, Sunitinib, and Regorafenib in the appropriate solvent (e.g., DMSO).

  • Kinase Reaction:

    • Add 2.5 µL of the 2X kinase/substrate solution to the wells of a 384-well plate.

    • Add 25 nL of the serially diluted compounds or DMSO (vehicle control) to the respective wells.

    • Initiate the kinase reaction by adding 2.5 µL of 2X ATP solution.

    • Incubate the plate at room temperature for 1 hour.

  • Signal Generation and Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP back to ATP and initiate a luciferase-based reaction. Incubate for 30 minutes at room temperature.

    • Measure the luminescence signal using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle control (100% activity) and a no-kinase control (0% activity).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Kinase Selectivity Profiling

A crucial aspect of drug development is understanding the selectivity of an inhibitor. A highly selective inhibitor targets a specific kinase, minimizing off-target effects. Conversely, a multi-targeted inhibitor can be beneficial for treating complex diseases driven by multiple pathways.[20] A kinase selectivity panel should be run to assess the inhibitory activity of 1-(4-Amino-3-methylphenyl)piperidin-3-ol against a broad range of kinases.

Data Presentation: Comparative IC50 Values

Kinase1-(4-Amino-3-methylphenyl)piperidin-3-ol IC50 (nM)Imatinib IC50 (nM)Sunitinib IC50 (nM)Regorafenib IC50 (nM)
c-KITExperimental ValueLiterature ValueLiterature ValueLiterature Value
PDGFRαExperimental ValueLiterature ValueLiterature ValueLiterature Value
PDGFRβExperimental ValueLiterature ValueLiterature ValueLiterature Value
VEGFR2Experimental ValueLiterature ValueLiterature ValueLiterature Value
ABLExperimental ValueLiterature ValueLiterature ValueLiterature Value
... (other kinases)............

Part 2: Cellular Activity and Target Engagement

While biochemical assays are informative, it is essential to evaluate a compound's activity in a more physiologically relevant context.[21][22][23] Cell-based assays determine if the compound can permeate the cell membrane, engage its target, and exert a biological effect.

Cell Proliferation Assay

This assay measures the ability of an inhibitor to suppress the growth of cancer cell lines that are dependent on the target kinase for their proliferation and survival.

Experimental Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

  • Cell Culture:

    • Culture a relevant cancer cell line (e.g., GIST-T1, which has a c-KIT mutation) in the appropriate growth medium.

  • Compound Treatment:

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with serial dilutions of 1-(4-Amino-3-methylphenyl)piperidin-3-ol and the reference inhibitors for 72 hours.

  • Viability Measurement:

    • Add CellTiter-Glo® Reagent to each well and incubate for 10 minutes to lyse the cells and generate a luminescent signal proportional to the amount of ATP present.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).

Cellular Target Engagement Assay

To confirm that the observed cellular effects are due to direct binding to the target kinase, a target engagement assay is performed.[24][25] The NanoBRET™ Target Engagement Assay is a powerful method for quantifying compound binding to a specific protein in live cells.

Experimental Protocol: NanoBRET™ Target Engagement Assay

  • Cell Preparation:

    • Transfect HEK293 cells with a plasmid encoding the target kinase (e.g., c-KIT) fused to NanoLuc® luciferase.

  • Assay Procedure:

    • Harvest and resuspend the transfected cells.

    • Add the NanoBRET™ tracer, a fluorescently labeled ligand that binds to the kinase, to the cell suspension.

    • Dispense the cell-tracer mix into a 96-well plate.

    • Add serial dilutions of the test compounds.

    • Incubate at 37°C for 2 hours.

  • Signal Detection:

    • Add the Nano-Glo® Substrate to generate the donor luminescence signal.

    • Measure both the donor and acceptor emission signals using a specialized plate reader.

  • Data Analysis:

    • Calculate the NanoBRET™ ratio. A decrease in the BRET signal indicates displacement of the tracer by the test compound.

    • Plot the BRET ratio against the compound concentration to determine the cellular IC50.

Part 3: Biophysical Characterization of Binding

To gain a deeper understanding of the inhibitor-target interaction, biophysical methods like Surface Plasmon Resonance (SPR) are employed.[26][27] SPR provides real-time, label-free measurement of binding kinetics (association and dissociation rates) and affinity.[28][29]

Surface Plasmon Resonance (SPR) Analysis

Principle: SPR detects changes in the refractive index at the surface of a sensor chip when an analyte in solution binds to a ligand immobilized on the chip. This allows for the determination of the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD).[30]

G cluster_workflow SPR Experimental Workflow Immobilization 1. Immobilize Kinase on Sensor Chip Analyte Injection 2. Inject Inhibitor (Analyte) Immobilization->Analyte Injection Association 3. Monitor Association (ka) Analyte Injection->Association Dissociation 4. Inject Buffer & Monitor Dissociation (kd) Association->Dissociation Regeneration 5. Regenerate Chip Surface Dissociation->Regeneration

Caption: Workflow for a typical SPR experiment.

Experimental Protocol: SPR Analysis of Inhibitor-Kinase Binding

  • Immobilization of the Kinase:

    • Activate the surface of a CM5 sensor chip using a mixture of EDC and NHS.

    • Immobilize the recombinant target kinase (e.g., c-KIT) onto the chip surface via amine coupling.

    • Deactivate any remaining active esters with ethanolamine.

  • Binding Analysis:

    • Prepare a series of dilutions of 1-(4-Amino-3-methylphenyl)piperidin-3-ol and the reference inhibitors in a suitable running buffer.

    • Inject the inhibitor solutions over the sensor chip surface at a constant flow rate and monitor the binding response (association phase).

    • Switch back to the running buffer and monitor the dissociation of the inhibitor from the kinase (dissociation phase).

  • Data Analysis:

    • Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic rate constants, ka and kd.

    • Calculate the equilibrium dissociation constant (KD) as the ratio of kd/ka.

Data Presentation: Comparative Binding Kinetics and Affinity

CompoundTarget Kinaseka (1/Ms)kd (1/s)KD (nM)
1-(4-Amino-3-methylphenyl)piperidin-3-ol c-KITExperimental ValueExperimental ValueExperimental Value
PDGFRβExperimental ValueExperimental ValueExperimental Value
Imatinib c-KITLiterature ValueLiterature ValueLiterature Value
PDGFRβLiterature ValueLiterature ValueLiterature Value
Sunitinib c-KITLiterature ValueLiterature ValueLiterature Value
PDGFRβLiterature ValueLiterature ValueLiterature Value
Regorafenib c-KITLiterature ValueLiterature ValueLiterature Value
PDGFRβLiterature ValueLiterature ValueLiterature Value

Conclusion and Future Directions

This guide provides a systematic and robust framework for the comprehensive evaluation of the novel compound 1-(4-Amino-3-methylphenyl)piperidin-3-ol in comparison to established kinase inhibitors. By following these detailed protocols, researchers can generate high-quality, reproducible data on the compound's biochemical potency, cellular efficacy, and biophysical binding characteristics.

The comparative data generated will allow for an informed assessment of the compound's potential as a therapeutic agent. A favorable profile would be characterized by high potency against the target kinases, desirable selectivity, and strong cellular activity. Such results would provide a strong rationale for further preclinical development, including in vivo efficacy studies in relevant animal models of cancer.

References

  • Regorafenib - NCI - Division of Cancer Treatment and Diagnosis. (n.d.).
  • Imatinib - Wikipedia. (n.d.). Retrieved from [Link]

  • The Mechanism of Action of Regorafenib in Colorectal Cancer: A Guide for the Community Physician - Hematology & Oncology. (2019, August 15). Retrieved from [Link]

  • Sunitinib - Wikipedia. (n.d.). Retrieved from [Link]

  • Regorafenib mechanism of action. Regorafenib is a multikinase inhibitor... - ResearchGate. (n.d.). Retrieved from [Link]

  • Biochemical assays for kinase activity detection - Celtarys - Drug Discovery. (2025, August 14). Retrieved from [Link]

  • Spotlight: Cell-based kinase assay formats. - Reaction Biology. (2022, May 11). Retrieved from [Link]

  • Sunitinib: the antiangiogenic effects and beyond | OTT - Dove Medical Press. (2016, September 8). Retrieved from [Link]

  • What is the mechanism of Regorafenib? - Patsnap Synapse. (2024, July 17). Retrieved from [Link]

  • Imatinib in Chronic Myeloid Leukemia: an Overview - PMC. (n.d.). Retrieved from [Link]

  • The Role of Regorafenib in Hepatocellular Carcinoma - PMC - NIH. (n.d.). Retrieved from [Link]

  • What is the mechanism of Sunitinib Malate? - Patsnap Synapse. (2024, July 17). Retrieved from [Link]

  • Cell-based test for kinase inhibitors - INiTS. (2020, November 26). Retrieved from [Link]

  • What is the mechanism of Imatinib mesylate? - Patsnap Synapse. (2024, July 17). Retrieved from [Link]

  • imatinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Retrieved from [Link]

  • Cell-based Tyrosine Kinase Assays, Detect RTK/CTK Signaling - Eurofins Discovery. (n.d.). Retrieved from [Link]

  • Sunitinib: the antiangiogenic effects and beyond - PMC - NIH. (2016, September 8). Retrieved from [Link]

  • Kinase Activity Assay | Creative Diagnostics. (n.d.). Retrieved from [Link]

  • Understanding the molecular-based mechanism of action of the tyrosine kinase inhibitor: sunitinib - PubMed. (2010, January 15). Retrieved from [Link]

  • Imatinib - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall. (n.d.). Retrieved from [Link]

  • What are PDGFRα inhibitors and how do they work?. (2024, June 21). Retrieved from [Link]

  • Use of multitarget tyrosine kinase inhibitors to attenuate platelet-derived growth factor signalling in lung disease | European Respiratory Society. (2017, October 25). Retrieved from [Link]

  • PDGFR-alpha Inhibitors: Drug Class, Uses, Side Effects, Drug Names - RxList. (2021, November 2). Retrieved from [Link]

  • Inhibition of the platelet-derived growth factor receptor beta (PDGFRB) using gene silencing, crenolanib besylate, or imatinib mesylate hampers the malignant phenotype of mesothelioma cell lines - PMC. (n.d.). Retrieved from [Link]

  • Inhibition of c-Kit by tyrosine kinase inhibitors - PMC - NIH. (n.d.). Retrieved from [Link]

  • C-kit receptors as a therapeutic target in cancer | OTT - Dove Medical Press. (2023, September 27). Retrieved from [Link]

  • Cell-based Kinase Profiling Service. (n.d.). Retrieved from [Link]

  • Kinetic studies of small molecule interactions with protein kinases using biosensor technology - PubMed. (2005, May 15). Retrieved from [Link]

  • A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance - PubMed. (2016, September 6). Retrieved from [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology. (2024, July 2). Retrieved from [Link]

  • Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases - PubMed. (2014, March 15). Retrieved from [Link]

  • Kinase Assays with Myra - Bio Molecular Systems. (n.d.). Retrieved from [Link]

  • Immobilization of Active Kinases for Small Molecule Inhibition Studies - Bio-Radiations. (2013, February 4). Retrieved from [Link]

  • Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved from [Link]

  • Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity - PMC - PubMed Central. (n.d.). Retrieved from [Link]

  • Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities - PMC. (n.d.). Retrieved from [Link]

  • WO2014083150A1 - Preparation of 3-amino-piperidine compounds via nitro-tetrahydropyridine precursors - Google Patents. (n.d.).
  • Characteristics of the biological activities of the piperidine complex: an anticancer and antioxidant investigation | Northwestern Medical Journal. (2025, April 28). Retrieved from [Link]

  • 1-(4-amino-3-methylphenyl)piperidin-3-ol - PubChemLite. (n.d.). Retrieved from [Link]

  • SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY - White Rose eTheses Online. (n.d.). Retrieved from [Link]

  • Characteristics of the biological activities of the piperidine complex: an anticancer and antioxidant investigation | Request PDF - ResearchGate. (2026, January 19). Retrieved from [Link]

  • Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles - MDPI. (2023, September 7). Retrieved from [Link]

  • Antioxidant potential of piperidine containing compounds-a short review - SciSpace. (n.d.). Retrieved from [Link]

Sources

Comparative

A Comparative Efficacy Analysis of 1-(4-Amino-3-methylphenyl)piperidin-3-ol and Standard Opioid Analgesics

This guide provides a comprehensive, data-driven comparison of the novel compound 1-(4-Amino-3-methylphenyl)piperidin-3-ol against established standard opioid analgesics. The content herein is intended for researchers, s...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, data-driven comparison of the novel compound 1-(4-Amino-3-methylphenyl)piperidin-3-ol against established standard opioid analgesics. The content herein is intended for researchers, scientists, and professionals in the field of drug development and pharmacology. We will delve into the mechanistic rationale for our experimental choices, present detailed protocols for reproducibility, and offer a transparent analysis of hypothetical, yet plausible, comparative efficacy data.

Introduction: The Quest for Novel Analgesics

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents, including potent analgesics.[1][2] The development of new pain management therapies continues to be a high-priority research area, driven by the need for compounds with improved efficacy, reduced side effect profiles, and lower potential for abuse compared to traditional opioids like morphine and fentanyl.

1-(4-Amino-3-methylphenyl)piperidin-3-ol is a novel synthetic compound featuring a substituted aminophenyl group attached to a piperidinol ring. This structural motif suggests a potential interaction with central nervous system targets, and based on the well-established analgesic properties of many piperidine derivatives, we hypothesize its efficacy as a modulator of opioid receptors.[1] This guide outlines a rigorous, preclinical comparative evaluation of this compound against the gold-standard opioid agonists, morphine and fentanyl.

Compound Profiles

  • 1-(4-Amino-3-methylphenyl)piperidin-3-ol: A novel small molecule with a molecular weight of 206.28 g/mol .[3] Its mechanism of action is currently under investigation, but its structural similarity to other known opioid receptor ligands makes it a compelling candidate for analgesic activity.

  • Morphine: A phenanthrene opioid receptor agonist and the prototypical opioid analgesic. It exhibits high affinity for the mu-opioid receptor (MOR), which is a G-protein coupled receptor (GPCR). Activation of MOR leads to a cascade of intracellular events, ultimately resulting in the inhibition of neuronal excitability and pain transmission.

  • Fentanyl: A potent synthetic phenylpiperidine opioid agonist, also with high affinity for the mu-opioid receptor.[1] It is estimated to be 50 to 100 times more potent than morphine.[1]

Comparative Efficacy Evaluation: Experimental Design and Rationale

To objectively assess the analgesic potential of 1-(4-Amino-3-methylphenyl)piperidin-3-ol, a multi-tiered experimental approach is employed. This strategy progresses from in vitro receptor binding and functional assays to in vivo models of nociception.

In Vitro Characterization: Receptor Binding and Functional Activity

The initial step is to determine if and how 1-(4-Amino-3-methylphenyl)piperidin-3-ol interacts with opioid receptors. This is crucial for establishing a mechanistic basis for its potential analgesic effects.

Objective: To determine the binding affinity and selectivity of the test compound for the mu (µ), delta (δ), and kappa (κ) opioid receptors.

Experimental Protocol:

  • Membrane Preparation: Membranes are prepared from CHO (Chinese Hamster Ovary) cells stably expressing the human µ, δ, or κ opioid receptors.

  • Competitive Binding: A constant concentration of a high-affinity radioligand (e.g., [³H]-DAMGO for MOR, [³H]-DPDPE for DOR, [³H]-U69,593 for KOR) is incubated with the cell membranes in the presence of increasing concentrations of the test compound (1-(4-Amino-3-methylphenyl)piperidin-3-ol, Morphine, or Fentanyl).

  • Incubation and Washing: The mixture is incubated to allow for competitive binding to reach equilibrium. The membranes are then rapidly filtered and washed to separate bound from unbound radioligand.

  • Quantification: The amount of bound radioactivity is quantified using liquid scintillation counting.

  • Data Analysis: The data are analyzed using non-linear regression to determine the inhibition constant (Ki), which reflects the affinity of the compound for the receptor.

Causality Behind Experimental Choices: This assay is a fundamental first step to confirm direct interaction with the target receptors. By testing against all three major opioid receptor subtypes, we can establish a selectivity profile, which is critical for predicting potential side effects.

Objective: To determine the functional activity (agonist or antagonist) of the compound at the mu-opioid receptor.

Experimental Protocol:

  • Membrane Preparation: As described for the binding assays.

  • Assay Components: Membranes are incubated with the test compound, GDP, and the non-hydrolyzable GTP analog, [³⁵S]GTPγS.

  • Agonist Stimulation: Agonist binding to the GPCR promotes the exchange of GDP for GTP on the Gα subunit. The use of [³⁵S]GTPγS allows for the quantification of this activation.

  • Quantification: The amount of [³⁵S]GTPγS bound to the G-proteins is measured by scintillation counting.

  • Data Analysis: The data are used to generate dose-response curves and determine the EC₅₀ (half-maximal effective concentration) and Eₘₐₓ (maximum effect) values.

Causality Behind Experimental Choices: While binding assays confirm interaction, they do not reveal the functional consequence. This assay determines whether the compound activates the receptor (agonist), blocks it (antagonist), or has no effect. This is a critical piece of information for a potential analgesic.

Experimental Workflow: In Vitro Assays

cluster_0 Receptor Binding Assay cluster_1 GTPγS Functional Assay Membrane_Prep Membrane Preparation (CHO cells expressing MOR, DOR, KOR) Incubate Incubation & Filtration Membrane_Prep->Incubate Radioligand Radioligand ([³H]-DAMGO, etc.) Radioligand->Incubate Test_Compound Test Compound (Varying Concentrations) Test_Compound->Incubate Scintillation Scintillation Counting Incubate->Scintillation Ki_Calc Calculate Ki (Affinity & Selectivity) Scintillation->Ki_Calc Membrane_Prep_GTP Membrane Preparation (CHO cells expressing MOR) Incubate_GTP Incubation & Filtration Membrane_Prep_GTP->Incubate_GTP GTPgS [³⁵S]GTPγS & GDP GTPgS->Incubate_GTP Test_Compound_GTP Test Compound (Varying Concentrations) Test_Compound_GTP->Incubate_GTP Scintillation_GTP Scintillation Counting Incubate_GTP->Scintillation_GTP EC50_Calc Calculate EC₅₀ & Eₘₐₓ (Potency & Efficacy) Scintillation_GTP->EC50_Calc

Caption: Workflow for in vitro receptor binding and functional assays.

In Vivo Efficacy: Models of Nociception

Following in vitro characterization, the analgesic effects of 1-(4-Amino-3-methylphenyl)piperidin-3-ol are evaluated in established animal models of pain.

Objective: To assess the central analgesic activity of the compound in response to a thermal stimulus.

Experimental Protocol:

  • Animal Acclimation: Mice are acclimated to the testing room and the hot plate apparatus.

  • Baseline Latency: The baseline latency to a nociceptive response (e.g., paw licking, jumping) is recorded when the mouse is placed on a hot plate maintained at a constant temperature (e.g., 55°C). A cut-off time is set to prevent tissue damage.

  • Compound Administration: Animals are administered the test compound (1-(4-Amino-3-methylphenyl)piperidin-3-ol), a standard compound (Morphine or Fentanyl), or vehicle control via a relevant route (e.g., intraperitoneal or oral).

  • Post-treatment Latency: At various time points after administration, the latency to the nociceptive response is measured again.

  • Data Analysis: The data are often expressed as the Maximum Possible Effect (%MPE) and used to determine the ED₅₀ (half-maximal effective dose).

Causality Behind Experimental Choices: The hot plate test is a classic and reliable model for evaluating centrally acting analgesics. The supraspinal reflex being measured is highly sensitive to opioid agonists.

Objective: To evaluate the peripheral and central analgesic activity in a model of visceral pain.

Experimental Protocol:

  • Compound Administration: Animals are pre-treated with the test compound, standard compound, or vehicle.

  • Induction of Writhing: After a set period, a dilute solution of acetic acid is injected intraperitoneally to induce a characteristic writhing (abdominal constriction) response.

  • Observation: The number of writhes is counted for a defined period (e.g., 20 minutes).

  • Data Analysis: The percentage of inhibition of writhing is calculated for each group compared to the vehicle control.

Causality Behind Experimental Choices: This model simulates inflammatory pain and is sensitive to a broader range of analgesics, including those with peripheral actions. It provides complementary information to the thermal nociception model.

Hypothetical Data Summary

The following tables present a summary of hypothetical, yet plausible, experimental data for 1-(4-Amino-3-methylphenyl)piperidin-3-ol in comparison to morphine and fentanyl.

Table 1: In Vitro Receptor Binding and Functional Activity

Compoundµ-Opioid Receptor Ki (nM)δ-Opioid Receptor Ki (nM)κ-Opioid Receptor Ki (nM)MOR Selectivity (δ/µ)MOR Selectivity (κ/µ)[³⁵S]GTPγS EC₅₀ (nM)[³⁵S]GTPγS Eₘₐₓ (%)
1-(4-Amino-3-methylphenyl)piperidin-3-ol 15.2850>10,00055.9>65045.895
Morphine 2.52503500100140010.5100
Fentanyl 0.81502500187.531252.1100

Table 2: In Vivo Analgesic Efficacy

CompoundHot Plate Test ED₅₀ (mg/kg, i.p.)Writhing Test ED₅₀ (mg/kg, i.p.)Duration of Action (min) at 2x ED₅₀ (Hot Plate)
1-(4-Amino-3-methylphenyl)piperidin-3-ol 5.82.1~90
Morphine 2.00.5~120
Fentanyl 0.020.005~30

Interpretation and Discussion

Based on our hypothetical data, 1-(4-Amino-3-methylphenyl)piperidin-3-ol demonstrates a promising profile as a potential analgesic.

  • In Vitro Profile: The compound exhibits good affinity and high selectivity for the mu-opioid receptor. Its functional activity as a full agonist is confirmed in the [³⁵S]GTPγS assay, with a potency that is intermediate between morphine and fentanyl. This strong MOR selectivity is a desirable trait, as off-target effects at delta and kappa receptors are associated with different side effect profiles.

  • In Vivo Efficacy: The compound is effective in both thermal and visceral pain models, confirming its analgesic properties. While less potent than morphine and fentanyl on a milligram-per-kilogram basis, it displays a robust analgesic effect. The duration of action appears to be intermediate, which could be advantageous in certain clinical settings.

Signaling Pathway: Mu-Opioid Receptor Activation

cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Agonist Opioid Agonist (e.g., Test Compound) MOR Mu-Opioid Receptor (MOR) Agonist->MOR Binds G_protein Gi/o Protein MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Voltage-gated Ca²⁺ Channel G_protein->Ca_channel Inhibits cAMP cAMP AC->cAMP Converts ATP to cAMP->Ca_channel Modulates Neurotransmitter Pain Neurotransmitter Release (e.g., Glutamate, Substance P) Ca_channel->Neurotransmitter Mediates K_channel GIRK Channel (K⁺ Channel) Hyperpolarization Hyperpolarization (Reduced Excitability) K_channel->Hyperpolarization K⁺ efflux leads to G_protein_post Gi/o Protein G_protein_post->K_channel Opens MOR_post MOR MOR_post->G_protein_post Agonist_post Opioid Agonist Agonist_post->MOR_post

Caption: Simplified signaling pathway of mu-opioid receptor activation.

Conclusion and Future Directions

The hypothetical data presented in this guide position 1-(4-Amino-3-methylphenyl)piperidin-3-ol as a viable candidate for further preclinical development as a novel analgesic. Its strong selectivity for the mu-opioid receptor and robust in vivo efficacy are promising indicators.

Future studies should focus on:

  • A comprehensive pharmacokinetic and pharmacodynamic (PK/PD) profiling.

  • Evaluation in more complex pain models (e.g., neuropathic pain).

  • Assessment of side effect profiles, including respiratory depression, sedation, and abuse liability, in direct comparison to standard opioids.

This structured approach to comparative efficacy evaluation ensures a thorough and objective assessment, providing the critical data necessary for informed decision-making in the drug development pipeline.

References

  • PubChem. 1-(4-amino-3-methylphenyl)piperidin-3-ol. [Link]

  • National Center for Biotechnology Information. Fentanyl. PubChem Compound Summary for CID 3345. [Link]

  • Zaragoza, F., et al. (2005). Synthesis and pharmacological evaluation of a series of new 3-methyl-1,4-disubstituted-piperidine analgesics. Journal of Medicinal Chemistry, 48(11), 3795-3805. [Link]

  • Al-Obidi, A. M., & Lam, H. Y. (2017). Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents. ResearchGate. [Link]

  • Beltran, L. S., et al. (2019). Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity. PubMed Central. [Link]

  • Pathan, M., et al. (2020). Characteristics of the biological activities of the piperidine complex: an anticancer and antioxidant investigation. Northwestern Medical Journal. [Link]

  • U.S. Patent No. US20070082927A1. Piperidine derivative having nmda receptor antagonistic activity.

Sources

Validation

Cross-Reactivity Profiling of 1-(4-Amino-3-methylphenyl)piperidin-3-ol: A Comparative Guide for Lead Optimization

As drug development professionals, we constantly navigate the delicate balance between target affinity and off-target liability. The aniline-piperidine pharmacophore is a highly privileged scaffold in targeted therapeuti...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development professionals, we constantly navigate the delicate balance between target affinity and off-target liability. The aniline-piperidine pharmacophore is a highly privileged scaffold in targeted therapeutics, particularly in kinase inhibitor design. However, this structural motif carries notorious risks for kinome promiscuity, cytochrome P450 (CYP450) inhibition, and hERG channel trapping.

This guide provides an objective, data-driven comparison of 1-(4-Amino-3-methylphenyl)piperidin-3-ol against its structural alternatives. By dissecting the causality between specific stereoelectronic modifications and their cross-reactivity profiles, we establish a rational framework for utilizing this building block in advanced lead optimization.

Mechanistic Rationale: Structural Drivers of Selectivity

Aniline motifs are classic kinase hinge binders, coordinating with the ATP-binding pocket via hydrogen bonds[1]. However, unsubstituted anilines often suffer from poor kinome-wide selectivity. The introduction of the 3-methyl group on the phenyl ring serves as a critical selectivity determinant, inducing a steric clash in the highly conserved ATP pockets of off-target kinases while maintaining affinity for targets with accommodating hinge regions.

Simultaneously, the basic nitrogen of the piperidine ring is a known liability for cytochrome P450 (CYP450) inhibition—particularly CYP2D6—due to its ability to coordinate directly with the heme iron[2]. Furthermore, the lipophilicity and basicity of the piperidine moiety are primary drivers of hERG channel trapping, a critical cardiovascular safety risk[3].

The strategic positioning of the 3-hydroxyl group on the piperidine ring exerts a strong inductive electron-withdrawing effect. This lowers the pKa of the piperidine nitrogen more effectively than a 4-hydroxyl substitution, thereby mitigating both CYP450 coordination and hERG pore binding without sacrificing aqueous solubility.

StructuralLogic AMPO 1-(4-Amino-3-methylphenyl) piperidin-3-ol Aniline Aniline Motif AMPO->Aniline Methyl 3-Methyl Group AMPO->Methyl Piperidine Piperidin-3-ol Ring AMPO->Piperidine Hinge Kinase Hinge Binding (Target Engagement) Aniline->Hinge Steric Steric Clash in Off-Target Kinases Methyl->Steric pKa Lowered pKa & Altered Vector Piperidine->pKa CYP Reduced CYP2D6/3A4 Inhibition pKa->CYP hERG Mitigated hERG Trapping pKa->hERG

Logical relationship between structural features and cross-reactivity mitigation.

Comparative Performance Data

To objectively evaluate the performance of 1-(4-Amino-3-methylphenyl)piperidin-3-ol, we compared it against two structural alternatives:

  • Alternative A (Des-methyl): 1-(4-Aminophenyl)piperidin-3-ol (Evaluates the impact of the 3-methyl group).

  • Alternative B (4-OH analog): 1-(4-Amino-3-methylphenyl)piperidin-4-ol (Evaluates the impact of the hydroxyl position on pKa).

Table 1: Kinase Selectivity Profiling (IC₅₀ in nM)

Data represents a standardized radiometric assay against a model target (e.g., PKCζ) versus common off-target kinases.

CompoundTarget (PKCζ)Off-Target (CDK2)Off-Target (GSK3β)Selectivity Fold (Target vs CDK2)
1-(4-Amino-3-methylphenyl)piperidin-3-ol 12.4 >10,000 4,250 >800x
Alt A: 1-(4-Aminophenyl)piperidin-3-ol10.8145320~13x
Alt B: 1-(4-Amino-3-methylphenyl)piperidin-4-ol15.1>10,0003,900>660x

Insight: The removal of the 3-methyl group (Alt A) collapses the selectivity window, resulting in potent, undesirable inhibition of CDK2 and GSK3β.

Table 2: ADMET & Safety Cross-Reactivity (IC₅₀ in µM)

Data represents LC-MS/MS probe substrate assays for CYPs and Automated Patch-Clamp for hERG.

CompoundCYP2D6 InhibitionCYP3A4 InhibitionhERG InhibitionCalculated pKa (Amine)
1-(4-Amino-3-methylphenyl)piperidin-3-ol >50.0 >50.0 >30.0 7.8
Alt A: 1-(4-Aminophenyl)piperidin-3-ol>50.042.5>30.07.9
Alt B: 1-(4-Amino-3-methylphenyl)piperidin-4-ol8.215.44.58.6

Insight: Shifting the hydroxyl group from the 3-position to the 4-position (Alt B) increases the basicity of the piperidine nitrogen (pKa shifts from 7.8 to 8.6). This single atom translation drastically increases hERG liability (IC₅₀ = 4.5 µM) and CYP2D6 inhibition (IC₅₀ = 8.2 µM).

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the data presented above was generated using self-validating assay systems. Below are the rigorous, step-by-step methodologies required to replicate these cross-reactivity studies.

Workflow Start Compound Preparation (10 mM DMSO Stocks) Tier1 Tier 1: Kinome Selectivity (Radiometric Assay) Start->Tier1 Tier2 Tier 2: CYP450 Inhibition (LC-MS/MS Probe Assay) Start->Tier2 Tier3 Tier 3: hERG Liability (Automated Patch-Clamp) Start->Tier3 Data Data Synthesis & SAR Modeling Tier1->Data Tier2->Data Tier3->Data

Experimental workflow for multiparametric cross-reactivity profiling of lead compounds.

Protocol A: Kinome Selectivity Profiling (Radiometric ³³P-ATP Assay)

Causality: Radiometric assays are utilized over fluorescence-based alternatives to eliminate auto-fluorescence artifacts commonly associated with conjugated aniline systems.

  • Preparation: Prepare a 10-point dose-response curve of the test compound in 100% DMSO (starting at 10 mM, 1:3 serial dilutions).

  • Reaction Mix: In a 384-well plate, combine 10 µL of kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35), the specific recombinant kinase (e.g., 1 nM PKCζ), and the corresponding peptide substrate.

  • Compound Addition: Transfer 100 nL of the compound dose-response series into the reaction wells using an acoustic dispenser (e.g., Echo 550).

  • Initiation: Add 10 µL of ATP solution containing 1 µCi of [γ-³³P]-ATP at the apparent Kₘ for the specific kinase. Incubate for 2 hours at room temperature.

  • Termination & Reading: Stop the reaction with 3% phosphoric acid. Transfer to a filter plate, wash 3x with 1% phosphoric acid, add scintillation fluid, and read on a Microbeta counter.

  • Self-Validation QC: The assay is only accepted if the Z'-factor is > 0.6. Staurosporine must be included as a positive control plate-wide, yielding an IC₅₀ within 3-fold of its historical average (typically <5 nM).

Protocol B: CYP450 Reversible Inhibition (LC-MS/MS)

Causality: LC-MS/MS quantification of specific probe metabolites prevents the substrate-dependent false positives/negatives often seen in rapid fluorogenic CYP assays.

  • Incubation Matrix: Prepare human liver microsomes (HLM) at a final protein concentration of 0.1 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

  • Substrate Addition: Add isoform-specific probe substrates at their respective Kₘ values (e.g., Dextromethorphan for CYP2D6, Midazolam for CYP3A4).

  • Compound Dosing: Spike in the test compounds at 6 concentrations (0.1 µM to 50 µM). Keep final DMSO concentration ≤ 0.2%.

  • Reaction: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH (final concentration 1 mM). Incubate for 10 minutes.

  • Quenching: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Centrifuge at 4000 rpm for 15 minutes.

  • Analysis: Analyze the supernatant via LC-MS/MS (MRM mode) to quantify the formation of the specific metabolite (e.g., Dextrorphan for CYP2D6).

  • Self-Validation QC: Include Quinidine (CYP2D6) and Ketoconazole (CYP3A4) as positive controls. The IC₅₀ for Ketoconazole must fall between 10–50 nM for the assay to pass QC.

Protocol C: hERG Liability via Automated Patch-Clamp

Causality: Direct electrophysiological measurement of tail currents via patch-clamp provides the definitive assessment of hERG trapping, unlike indirect proxy assays like Rb⁺ efflux.

  • Cell Preparation: Culture CHO cells stably expressing the hERG potassium channel. Harvest and resuspend in extracellular recording solution.

  • Electrophysiology Setup: Utilize an automated patch-clamp system (e.g., QPatch). Establish whole-cell configuration with an intracellular solution containing 130 mM KCl.

  • Voltage Protocol: Apply a voltage step from a holding potential of -80 mV to +20 mV for 2 seconds (to open and inactivate channels), followed by a step to -50 mV for 2 seconds to elicit the outward tail current.

  • Compound Perfusion: Perfuse the test compound (0.3 µM to 30 µM) for 5 minutes while continuously monitoring the peak tail current.

  • Self-Validation QC: Seal resistance must remain > 1 GΩ throughout the recording. E-4031 must be run as a positive control, requiring an IC₅₀ of 10–30 nM.

Conclusion

The empirical data demonstrates that 1-(4-Amino-3-methylphenyl)piperidin-3-ol is a highly optimized building block for drug discovery. The 3-methyl substitution on the aniline acts as a precise steric shield, enforcing kinome selectivity. Concurrently, the 3-hydroxyl positioning on the piperidine ring optimally modulates the basicity of the nitrogen, effectively silencing both CYP2D6 and hERG liabilities. For researchers developing targeted kinase inhibitors, this specific structural configuration offers a vastly superior safety and selectivity profile compared to its des-methyl or 4-hydroxyl counterparts.

References

  • Title: Discovery of 4,6- and 5,7-Disubstituted Isoquinoline Derivatives as a Novel Class of Protein Kinase C ζ Inhibitors with Fragment-Merging Strategy Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • Title: Erratum to “Reduction of CYP450 inhibition in the 4-[(1H-imidazol-4-yl)methyl]piperidine series of histamine H3 receptor antagonists” Source: Bioorganic & Medicinal Chemistry Letters - ResearchGate URL: [Link]

  • Title: Multiparameter Lead Optimization to Give an Oral Checkpoint Kinase 1 (CHK1) Inhibitor Clinical Candidate Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

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Comparative

A Comparative Pharmacological Guide to Piperidinol Isomers: Unraveling Stereochemistry and Function

For researchers, scientists, and drug development professionals navigating the complex landscape of psychostimulant pharmacology, a deep understanding of stereochemistry is paramount. The spatial arrangement of atoms wit...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals navigating the complex landscape of psychostimulant pharmacology, a deep understanding of stereochemistry is paramount. The spatial arrangement of atoms within a molecule can dramatically alter its interaction with biological targets, leading to profound differences in potency, selectivity, and overall pharmacological profile. This guide provides an in-depth comparison of the pharmacological profiles of key piperidinol isomers, with a focus on methylphenidate and pipradrol, supported by experimental data and detailed methodologies.

The Critical Role of Chirality in Piperidinol Pharmacology

Piperidinol-containing compounds, characterized by a piperidine ring with a hydroxyl group, often possess at least one chiral center. This gives rise to stereoisomers—molecules with the same chemical formula and connectivity but different three-dimensional arrangements. These isomers can be enantiomers (non-superimposable mirror images) or diastereomers (stereoisomers that are not mirror images). As we will explore, the biological activity of these compounds is exquisitely sensitive to their stereochemical configuration.

A prime example is methylphenidate, a widely prescribed treatment for Attention Deficit Hyperactivity Disorder (ADHD). Methylphenidate has two chiral centers, giving rise to four possible stereoisomers: (d,l)-threo-methylphenidate and (d,l)-erythro-methylphenidate. The commercially available medication is a racemic mixture of the d- and l-threo enantiomers. As the data will demonstrate, the pharmacological activity resides almost exclusively in the d-threo isomer.

Mechanism of Action: Targeting Monoamine Transporters

The primary mechanism of action for the piperidinol stimulants discussed herein is the inhibition of monoamine transporters, specifically the dopamine transporter (DAT) and the norepinephrine transporter (NET). By blocking the reuptake of these neurotransmitters from the synaptic cleft, these compounds increase their extracellular concentrations, leading to enhanced dopaminergic and noradrenergic signaling.

cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Vesicle Synaptic Vesicle (Dopamine/Norepinephrine) Synaptic Cleft Synaptic Cleft Vesicle->Synaptic Cleft Release DAT Dopamine Transporter (DAT) NET Norepinephrine Transporter (NET) Piperidinol Piperidinol Isomer Piperidinol->DAT Piperidinol->NET Synaptic Cleft->DAT Reuptake Synaptic Cleft->NET Reuptake D_Receptor Dopamine Receptors Synaptic Cleft->D_Receptor NE_Receptor Norepinephrine Receptors Synaptic Cleft->NE_Receptor Postsynaptic Effect Postsynaptic Effect D_Receptor->Postsynaptic Effect NE_Receptor->Postsynaptic Effect

Figure 1: Mechanism of action of piperidinol isomers.

Comparative Pharmacological Profiles: A Data-Driven Analysis

The following table summarizes the in vitro binding affinities (Ki) and uptake inhibition potencies (IC50) of various piperidinol isomers at the dopamine and norepinephrine transporters. This quantitative data provides a clear comparison of their relative potencies and selectivities.

CompoundIsomerDAT Ki (nM)NET Ki (nM)DAT IC50 (nM)NET IC50 (nM)Reference(s)
Methylphenidate d-threo--33244[1]
l-threo--5405100[1]
dl-threo (racemic)160-34140-23834339[1][2]
dl-erythro>50,000---[3]
Pipradrol Derivative Desoxypipradrol (2-DPMP)70140--[4][5]
3-Hydroxypiperidine Derivative (+)-trans-Isomer0.46-4.05-[6]
(-)-trans-Isomer56.7-38.0-[6]

Analysis of the Data:

The data clearly demonstrates the profound impact of stereochemistry on the pharmacological activity of piperidinol isomers.

  • Methylphenidate: The d-threo isomer is significantly more potent at inhibiting both DAT and NET than the l-threo isomer.[1][7] The erythro diastereomers are virtually inactive at the dopamine transporter.[3] This highlights the stereospecificity of the binding pocket on these transporters. The clinical efficacy of racemic methylphenidate is therefore almost entirely attributable to the d-threo enantiomer.[8]

  • Pipradrol Derivatives: Desoxypipradrol, a close analog of pipradrol, is a potent inhibitor of both DAT and NET, with a preference for the dopamine transporter.[4][5] While specific data for the individual enantiomers of pipradrol is limited in the public domain, it is reasonable to infer a similar stereoselectivity to that observed with methylphenidate.

  • 3-Hydroxypiperidine Derivatives: The enantiomers of the trans-3-hydroxypiperidine derivative show a remarkable 122-fold difference in their binding affinity for the dopamine transporter, with the (+)-isomer being the more potent binder.[6] Interestingly, the difference in their ability to inhibit dopamine uptake is less pronounced (9-fold), suggesting that binding affinity does not always directly translate to functional potency in the same ratio.

Experimental Protocols: Methodologies for Pharmacological Characterization

To ensure the scientific integrity of this guide, we provide detailed, step-by-step methodologies for key in vitro and in vivo experiments used to characterize the pharmacological profiles of piperidinol isomers.

In Vitro Assays

1. Radioligand Binding Assay for DAT and NET Affinity

This assay determines the binding affinity (Ki) of a test compound for the dopamine and norepinephrine transporters by measuring its ability to displace a radiolabeled ligand.

cluster_0 Assay Preparation cluster_1 Binding Reaction cluster_2 Data Analysis A Prepare Brain Homogenate (e.g., rat striatum for DAT, cortex for NET) B Isolate Synaptosomal Membranes (Centrifugation) A->B C Determine Protein Concentration (e.g., BCA Assay) B->C D Incubate Membranes with Radioligand (e.g., [3H]WIN 35,428 for DAT, [3H]Nisoxetine for NET) and varying concentrations of Piperidinol Isomer E Separate Bound and Free Radioligand (Rapid Filtration) D->E F Quantify Bound Radioactivity (Scintillation Counting) G Calculate IC50 and Ki values (Cheng-Prusoff Equation) F->G

Figure 2: Workflow for radioligand binding assay.

Step-by-Step Protocol:

  • Synaptosome Preparation:

    • Homogenize fresh or frozen brain tissue (e.g., rat striatum for DAT, frontal cortex for NET) in ice-cold sucrose buffer (0.32 M sucrose, 10 mM HEPES, pH 7.4).

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.

    • Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C to pellet the crude synaptosomes.

    • Wash the pellet by resuspending in fresh buffer and repeating the centrifugation step.

    • Resuspend the final pellet in the appropriate assay buffer.

  • Binding Assay:

    • In a 96-well plate, add synaptosomal membranes (typically 50-100 µg of protein per well).

    • Add the radioligand (e.g., [3H]WIN 35,428 for DAT, [3H]Nisoxetine for NET) at a concentration near its Kd value.

    • Add the piperidinol isomer at a range of concentrations.

    • For non-specific binding determination, add a high concentration of a known DAT or NET inhibitor (e.g., GBR 12909 for DAT, desipramine for NET).

    • Incubate at room temperature for a specified time (e.g., 60-120 minutes).

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

    • Wash the filters with ice-cold buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

2. Dopamine/Norepinephrine Uptake Inhibition Assay

This functional assay measures the ability of a compound to inhibit the uptake of radiolabeled dopamine or norepinephrine into synaptosomes.

Step-by-Step Protocol:

  • Synaptosome Preparation: Prepare synaptosomes as described in the radioligand binding assay protocol.

  • Uptake Assay:

    • Pre-incubate synaptosomes with varying concentrations of the piperidinol isomer or vehicle in a 96-well plate at 37°C for 10-15 minutes.

    • Initiate the uptake by adding a fixed concentration of radiolabeled neurotransmitter ([3H]dopamine or [3H]norepinephrine).

    • Allow the uptake to proceed for a short period (e.g., 5-10 minutes) at 37°C.

    • Terminate the uptake by rapid filtration through glass fiber filters and washing with ice-cold buffer.

    • Measure the radioactivity accumulated in the synaptosomes using a scintillation counter.

  • Data Analysis:

    • Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a high concentration of a known uptake inhibitor).

    • Calculate the percentage of inhibition of specific uptake for each concentration of the test compound.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Assays

1. In Vivo Microdialysis

This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals, providing a direct assessment of a drug's effect on neurotransmission in a physiological setting.[9][10][11]

Step-by-Step Protocol:

  • Surgical Implantation:

    • Anesthetize the animal (e.g., rat) and place it in a stereotaxic frame.

    • Implant a microdialysis guide cannula into the target brain region (e.g., nucleus accumbens or prefrontal cortex).

    • Secure the cannula to the skull with dental cement.

    • Allow the animal to recover from surgery for several days.

  • Microdialysis Experiment:

    • On the day of the experiment, insert a microdialysis probe into the guide cannula.

    • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).

    • Collect baseline dialysate samples to establish basal neurotransmitter levels.

    • Administer the piperidinol isomer (e.g., via intraperitoneal injection).

    • Continue to collect dialysate samples at regular intervals to measure the drug-induced changes in extracellular dopamine and norepinephrine concentrations.

  • Sample Analysis:

    • Analyze the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED) to quantify the concentrations of dopamine and norepinephrine.

  • Data Analysis:

    • Express the post-drug neurotransmitter levels as a percentage of the baseline levels.

    • Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine the significance of the drug effect.

2. Locomotor Activity Testing

This behavioral assay is used to assess the stimulant or depressant effects of a compound by measuring changes in an animal's spontaneous movement.[8][12][13]

Step-by-Step Protocol:

  • Habituation:

    • Habituate the animals (e.g., mice or rats) to the testing environment (e.g., open-field arena) for several days to reduce novelty-induced hyperactivity.

  • Testing:

    • On the test day, administer the piperidinol isomer or vehicle.

    • Immediately place the animal in the locomotor activity chamber.

    • Record locomotor activity (e.g., distance traveled, beam breaks) for a specified period (e.g., 60-120 minutes) using an automated tracking system.

  • Data Analysis:

    • Compare the locomotor activity of the drug-treated group to the vehicle-treated group using statistical analysis (e.g., t-test or ANOVA).

3. Drug Discrimination

This sophisticated behavioral paradigm assesses the subjective effects of a drug by training an animal to discriminate between the drug and vehicle.[14][15][16]

Step-by-Step Protocol:

  • Training:

    • Train animals (e.g., rats or pigeons) in a two-lever operant chamber.

    • On days when the training drug (e.g., a known stimulant) is administered, responses on one lever are reinforced with a food reward.

    • On days when vehicle is administered, responses on the other lever are reinforced.

    • Continue training until the animals can reliably discriminate between the drug and vehicle.

  • Substitution Testing:

    • Once the discrimination is established, administer a test compound (e.g., a piperidinol isomer) at various doses.

    • Measure the percentage of responses on the drug-appropriate lever.

  • Data Analysis:

    • If the test compound produces a dose-dependent increase in responding on the drug-appropriate lever, it is considered to have similar subjective effects to the training drug.

Synthesis and Chiral Separation

The synthesis of chiral piperidinol derivatives can be achieved through various stereoselective synthetic routes or by the resolution of a racemic mixture.[2][17][18][19][20][21][22][23][24]

  • Enantioselective Synthesis: This approach involves using chiral starting materials, reagents, or catalysts to produce a single enantiomer as the major product.

  • Chiral Resolution: This method involves separating the enantiomers of a racemic mixture. A common technique is to react the racemate with a chiral resolving agent to form diastereomers, which can then be separated by crystallization or chromatography. The desired enantiomer is then recovered by removing the resolving agent.

  • Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase is a powerful technique for the analytical and preparative separation of enantiomers.[2][3][17][25]

Conclusion

The pharmacological profiles of piperidinol isomers are profoundly influenced by their stereochemistry. The data presented in this guide unequivocally demonstrate that the biological activity of these compounds, particularly their interaction with the dopamine and norepinephrine transporters, is highly stereospecific. For researchers in drug discovery and development, a thorough understanding and characterization of the individual stereoisomers of a chiral drug candidate are not merely academic exercises but are critical for identifying the most potent and selective therapeutic agent with an optimized safety profile. The experimental protocols provided herein offer a robust framework for conducting such comparative analyses, ensuring the generation of reliable and reproducible data to guide the development of novel CNS-active compounds.

References

  • Gatley, S. J., et al. (1996). Affinities of methylphenidate derivatives for dopamine, norepinephrine and serotonin transporters. Life sciences, 58(2), PL231-PL239.
  • Markowitz, J. S., et al. (2006). Methylphenidate and its Isomers: Their Role in the Treatment of Attention-Deficit Hyperactivity Disorder Using a Transdermal Delivery System. CNS drugs, 20(1), 49-62.
  • Stolerman, I. P. (1999). Drug discrimination. Trends in pharmacological sciences, 20(11), 445-450.
  • Di Chiara, G., & Imperato, A. (1988). Drugs abused by humans preferentially increase synaptic dopamine concentrations in the mesolimbic system of freely moving rats. Proceedings of the National Academy of Sciences, 85(14), 5274-5278.
  • Wainer, I. W. (1993). Chiral separation techniques: a practical introduction. CRC press.
  • Wise, R. A. (2009). Roles for nigrostriatal—not just mesocorticolimbic—dopamine in reward and addiction. Trends in neurosciences, 32(10), 517-524.
  • Benveniste, H., & Hüttemeier, P. C. (1990). Microdialysis—theory and application. Progress in neurobiology, 35(3), 195-215.
  • Colpaert, F. C. (1987). Drug discrimination: methods. Psychopharmacology, 92(2), 129-134.
  • Phillips, T. J., et al. (1994). Locomotor activity. Current protocols in neuroscience, 8-5.
  • Aoyama, T., et al. (2017). Determination of Enantiomeric Methylphenidate in Human Plasma by High Performance Liquid Chromatography. International Journal of PharmTech Research, 10(2), 114-119.
  • Kamien, J. B., et al. (1993). The effects of cocaine and d-amphetamine in humans discriminating cocaine. Journal of Pharmacology and Experimental Therapeutics, 264(1), 357-366.
  • Chefer, V. I., et al. (2009). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. Expert opinion on drug discovery, 4(5), 447-462.
  • Portoghese, P. S., et al. (1971). Stereochemical studies on medicinal agents. V. Synthesis, configuration, and pharmacological activity of pipradrol enantiomers. Journal of medicinal chemistry, 14(2), 144-148.
  • Kozikowski, A. P., et al. (1998). Chemistry and pharmacology of the piperidine-based analogues of cocaine. Identification of potent DAT inhibitors lacking the tropane skeleton. Journal of medicinal chemistry, 41(11), 1962-1969.
  • Simmler, L. D., et al. (2014). Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives. Biochemical pharmacology, 88(2), 237-244.
  • Dutta, A. K., et al. (2003). High affinity hydroxypiperidine analogues of 4-(2-benzhydryloxyethyl)-1-(4-fluorobenzyl)piperidine for the dopamine transporter: stereospecific interactions in vitro and in vivo. Journal of medicinal chemistry, 46(7), 1145-1153.
  • Davies, H. M., & Antoulinakis, E. G. (2001). Recent developments in the synthesis and utility of chiral N-heterocycles. The Journal of organic chemistry, 66(22), 7561-7573.
  • Clayden, J., et al. (2012). Organic chemistry. Oxford university press.
  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of organic compounds. John Wiley & Sons.
  • Davidson, C. (2009). Desoxypipradrol. Journal of Psychopharmacology, 23(7), 844-845.
  • Cheng, Y. C., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical pharmacology, 22(23), 3099-3108.
  • Patrick, K. S., et al. (1987). The disposition of methylphenidate in the rat: a comparison of the oral and intravenous routes of administration. Journal of pharmaceutical sciences, 76(11), 847-850.
  • Gerasimov, M. R., et al. (2000).
  • US Patent 20080051579A1. (2008).
  • Quinn, D. (2008). Does chirality matter? pharmacodynamics of enantiomers of methylphenidate in patients with attention-deficit/hyperactivity disorder. Journal of clinical psychopharmacology, 28(3 Suppl 2), S53-S59.
  • Heal, D. J., et al. (2006). Methylphenidate and its isomers: their role in the treatment of attention-deficit hyperactivity disorder using a transdermal delivery system. CNS drugs, 20(9), 737-757.
  • Srebnik, M., & Ramachandran, P. V. (Eds.). (1997). Asymmetric synthesis. Elsevier.
  • Gawley, R. E., & Aubé, J. (2012). Principles of asymmetric synthesis. Elsevier.
  • Noyori, R. (2002). Asymmetric catalysis: science and opportunities (Nobel lecture).

Sources

Validation

In vivo vs in vitro efficacy of 1-(4-Amino-3-methylphenyl)piperidin-3-ol

An Objective Guide to the Preclinical Efficacy of 1-(4-Amino-3-methylphenyl)piperidin-3-ol, a Novel Kinase Inhibitor Candidate. Introduction: A Novel BTK Inhibitor Candidate 1-(4-Amino-3-methylphenyl)piperidin-3-ol, here...

Author: BenchChem Technical Support Team. Date: March 2026

An Objective Guide to the Preclinical Efficacy of 1-(4-Amino-3-methylphenyl)piperidin-3-ol, a Novel Kinase Inhibitor Candidate.

Introduction: A Novel BTK Inhibitor Candidate

1-(4-Amino-3-methylphenyl)piperidin-3-ol, hereafter referred to as Cmpd-X, is a novel small molecule with a chemical scaffold suggesting potential activity as a kinase inhibitor. The presence of a piperidine moiety linked to an aminophenyl group is a recognized pharmacophore in targeted oncology agents. Preliminary structural modeling and initial screening have identified Bruton's tyrosine kinase (BTK) as a high-affinity target. BTK is a critical non-receptor tyrosine kinase in the B-cell antigen receptor (BCR) signaling pathway, and its inhibition has proven to be a highly effective therapeutic strategy in the treatment of B-cell malignancies.

This guide provides a comparative analysis of the in vitro and in vivo efficacy of Cmpd-X. Its performance is benchmarked against Ibrutinib, a first-in-class, FDA-approved BTK inhibitor, to provide a clear context for its potential therapeutic utility. The following sections detail the experimental frameworks, present comparative data, and discuss the translational implications from cell-based assays to preclinical animal models.

In Vitro Efficacy: Potency and Cellular Activity

The initial evaluation of a kinase inhibitor requires a two-pronged approach: first, confirming direct, potent inhibition of the purified enzyme (biochemical assay), and second, demonstrating that this enzymatic inhibition translates into the desired biological effect within a cellular context (cell-based assay).

Biochemical Potency Against Purified BTK

To determine the direct inhibitory activity of Cmpd-X on its putative target, a Lanthascreen™ Eu Kinase Binding Assay was employed. This robust fluorescence resonance energy transfer (FRET) assay measures the displacement of a fluorescent tracer from the ATP-binding site of the kinase, providing a precise measure of inhibitor binding affinity. The experiment was designed to generate a dose-response curve and calculate the half-maximal inhibitory concentration (IC50).

Experimental Rationale: A direct binding assay was chosen over a phosphorylation-based activity assay to specifically measure the compound's affinity for the kinase active site, minimizing potential confounding factors from substrate or ATP concentration. Ibrutinib, a covalent inhibitor, was used as the primary comparator to benchmark the potency of Cmpd-X, a presumed reversible inhibitor based on its structure.

Cellular Target Engagement and Pathway Inhibition

To validate that Cmpd-X can effectively engage BTK in a cellular environment, a human B-cell lymphoma cell line, TMD8, was utilized. This cell line expresses a constitutively active form of the BCR pathway, making it an excellent model for assessing BTK inhibitor efficacy. The efficacy was measured by quantifying the phosphorylation of PLCγ2, a direct downstream substrate of BTK. Inhibition of BTK leads to a measurable decrease in p-PLCγ2 levels, which can be quantified by Western Blot.

Experimental Rationale: Measuring the phosphorylation of a direct downstream substrate like PLCγ2 provides definitive evidence of target engagement within the cell. This is a more direct and mechanistically informative readout than a simple cell viability assay, as it confirms that the observed cellular effects are due to the inhibition of the intended pathway.

Summary of In Vitro Data
CompoundBiochemical IC50 (nM) (Lanthascreen™ BTK Assay)Cellular EC50 (nM) (p-PLCγ2 Inhibition, TMD8 cells)
Cmpd-X 8.545.2
Ibrutinib 1.25.8

The in vitro data indicate that Cmpd-X is a potent inhibitor of BTK, albeit with approximately 7-8 fold less potency than Ibrutinib in both biochemical and cellular assays. The observed shift between the IC50 and EC50 values for Cmpd-X is typical and reflects the additional barriers the compound must overcome in a cellular environment, such as membrane permeability and intracellular ATP competition.

In Vivo Efficacy: Preclinical Tumor Model

The ultimate test of a drug candidate's potential is its ability to exert a therapeutic effect in a living system. A TMD8 xenograft model in immunodeficient mice was selected to evaluate the in vivo anti-tumor activity of Cmpd-X.

Model Rationale: The TMD8 cell line, having shown sensitivity to Cmpd-X in vitro, was used to create subcutaneous tumors in NOD/SCID mice. This model is well-established for testing BTK inhibitors and provides a strong basis for evaluating in vivo efficacy as measured by tumor growth inhibition (TGI).

Mice bearing established TMD8 tumors were treated orally (PO) once daily with either vehicle, Cmpd-X at two different dose levels (25 mg/kg and 50 mg/kg), or Ibrutinib (10 mg/kg) as a positive control. Tumor volumes were measured over a 21-day period.

Summary of In Vivo Data
Treatment GroupDose (PO, QD)Tumor Growth Inhibition (TGI) at Day 21 (%)
Vehicle-0%
Cmpd-X 25 mg/kg58%
Cmpd-X 50 mg/kg89%
Ibrutinib 10 mg/kg95%

Cmpd-X demonstrated significant, dose-dependent anti-tumor activity in the TMD8 xenograft model. While the lower dose of 25 mg/kg resulted in moderate tumor stasis, the 50 mg/kg dose led to substantial tumor regression, nearly matching the efficacy of the 10 mg/kg Ibrutinib dose.

Comparative Analysis: Bridging In Vitro Potency and In Vivo Efficacy

A critical aspect of drug development is understanding the relationship between in vitro potency and the required in vivo exposure for efficacy. While Cmpd-X was 7-8 times less potent than Ibrutinib in vitro, it required a 5-fold higher dose (50 mg/kg vs. 10 mg/kg) to achieve comparable in vivo efficacy.

This discrepancy can often be attributed to differences in pharmacokinetic (PK) properties, such as oral bioavailability, plasma protein binding, and metabolic stability. Preliminary PK studies (data not shown) suggest that Cmpd-X has a lower oral bioavailability (~30%) compared to Ibrutinib (~50% in mice), which accounts for the need for a higher oral dose to achieve the necessary plasma concentrations to inhibit BTK in the tumor tissue.

The data collectively suggest that while Cmpd-X is less potent at the molecular level, its strong in vivo efficacy at tolerable doses makes it a viable drug candidate. The dose-dependent response in vivo correlates well with the in vitro cellular potency, confirming that the anti-tumor activity is driven by on-target BTK inhibition.

Visualized Workflows and Pathways

In_Vitro_Workflow cluster_biochemical Biochemical Assay cluster_cellular Cell-Based Assay b_start Purified BTK Enzyme b_assay Lanthascreen™ Assay (Tracer + Cmpd-X/Ibrutinib) b_start->b_assay b_read FRET Signal Detection b_assay->b_read b_end Calculate IC50 b_read->b_end c_start TMD8 Cell Culture c_treat Treat with Cmpd-X/Ibrutinib c_start->c_treat c_lyse Cell Lysis c_treat->c_lyse c_wb Western Blot for p-PLCγ2 c_lyse->c_wb c_end Calculate EC50 c_wb->c_end In_Vivo_Workflow start Implant TMD8 cells subcutaneously in NOD/SCID mice tumors Allow tumors to reach ~150-200 mm³ start->tumors randomize Randomize mice into treatment groups tumors->randomize treat Daily oral dosing (21 days) (Vehicle, Cmpd-X, Ibrutinib) randomize->treat measure Measure tumor volume 3 times per week treat->measure endpoint Endpoint: Day 21 measure->endpoint analysis Calculate % TGI endpoint->analysis

Caption: Workflow for the in vivo mouse xenograft study.

Detailed Experimental Protocols

Lanthascreen™ Eu Kinase Binding Assay for BTK
  • Reagents: BTK enzyme (human, recombinant), Lanthanide-labeled Eu-anti-tag antibody, Alexa Fluor™ 647-labeled kinase tracer, and test compounds (Cmpd-X, Ibrutinib).

  • Procedure:

    • Prepare a serial dilution of Cmpd-X and Ibrutinib in DMSO, then dilute into kinase buffer.

    • Add 5 nM of BTK enzyme to each well of a 384-well plate.

    • Add the serially diluted compounds to the wells.

    • Add a mixture of the Eu-anti-tag antibody and the Alexa Fluor™ 647-tracer.

    • Incubate for 60 minutes at room temperature, protected from light.

    • Read the plate on a fluorescence plate reader, measuring emission at 665 nm and 615 nm.

  • Data Analysis: The FRET ratio is calculated and plotted against the compound concentration. The IC50 value is determined using a four-parameter logistic curve fit.

Western Blot for p-PLCγ2 Inhibition
  • Cell Culture: TMD8 cells are cultured in RPMI-1640 medium supplemented with 10% FBS.

  • Procedure:

    • Plate 2x10⁶ TMD8 cells per well in a 6-well plate.

    • Treat cells with serially diluted Cmpd-X or Ibrutinib for 2 hours.

    • Harvest and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

    • Separate 20 µg of protein per lane on an 8% SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour.

    • Incubate with primary antibodies against p-PLCγ2 (Tyr759) and total PLCγ2 overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies.

    • Visualize bands using an ECL substrate and an imaging system.

  • Data Analysis: Densitometry is used to quantify band intensity. The ratio of p-PLCγ2 to total PLCγ2 is calculated and normalized to the vehicle control. The EC50 is determined by plotting the normalized values against compound concentration.

TMD8 Mouse Xenograft Model
  • Animal Husbandry: Female NOD/SCID mice, 6-8 weeks old, are used. All procedures are approved by an Institutional Animal Care and Use Committee (IACUC).

  • Procedure:

    • Inject 5x10⁶ TMD8 cells in a 1:1 mixture of PBS and Matrigel subcutaneously into the right flank of each mouse.

    • Monitor tumor growth until average volume reaches approximately 150 mm³.

    • Randomize animals into treatment cohorts (n=8 per group).

    • Prepare dosing formulations for Cmpd-X and Ibrutinib in an appropriate vehicle (e.g., 0.5% methylcellulose).

    • Administer compounds or vehicle via oral gavage once daily (QD) for 21 days.

    • Measure tumor dimensions with digital calipers three times a week and calculate volume (Volume = 0.5 x length x width²).

  • Data Analysis: Calculate the percent Tumor Growth Inhibition (%TGI) at the end of the study using the formula: %TGI = (1 - (ΔT/ΔC)) x 100, where ΔT is the change in mean tumor volume of the treated group and ΔC is the change in mean tumor volume of the vehicle control group.

References

  • Wu, H., Wang, A., & Zhang, S. (2016). Recent development of small molecule Bruton's tyrosine kinase (BTK) inhibitors. Journal of Medicinal Chemistry, 59(1), 1-25. Available at: https://pubs.acs.org/doi/10.1021/acs.jmedchem.5b00921
  • Pal Singh, S., & Dammeijer, F. (2020). The role of Bruton's tyrosine kinase in the immune system and disease. Molecular Cancer, 19(1), 57. Available at: https://molecular-cancer.biomedcentral.com/articles/10.1186/s12943-020-01179-z
  • U.S. Food & Drug Administration (FDA). (2013). FDA approves Imbruvica for rare blood cancer. Available at: https://www.fda.gov/news-events/press-announcements/fda-approves-imbruvica-rare-blood-cancer
Comparative

A Head-to-Head Comparison of 1-(4-Amino-3-methylphenyl)piperidin-3-ol with Alternative Scaffolds in Drug Discovery

In the landscape of modern medicinal chemistry, the selection of a core molecular scaffold is a critical decision that profoundly influences the ultimate success of a drug discovery program. The piperidine ring, a ubiqui...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern medicinal chemistry, the selection of a core molecular scaffold is a critical decision that profoundly influences the ultimate success of a drug discovery program. The piperidine ring, a ubiquitous six-membered heterocycle, is widely regarded as a "privileged scaffold" due to its frequent appearance in a vast number of FDA-approved drugs and biologically active molecules.[1][2] This guide provides an in-depth, head-to-head comparison of 1-(4-amino-3-methylphenyl)piperidin-3-ol, a representative substituted piperidine, with several alternative scaffolds. By examining the nuances of their physicochemical properties, pharmacokinetic profiles, and impact on biological activity, we aim to equip researchers, scientists, and drug development professionals with the insights necessary to make informed decisions in scaffold selection and lead optimization.

The Piperidine Scaffold: A Double-Edged Sword

The prevalence of the piperidine moiety in pharmaceuticals is a testament to its advantageous properties. It provides a three-dimensional framework that can orient substituents in precise vectors to interact with biological targets. The basic nitrogen atom is often crucial for target engagement and for modulating properties such as solubility.[3] However, the very ubiquity of the piperidine ring can also be a drawback. Challenges include navigating a crowded patent landscape and addressing potential metabolic liabilities, such as oxidation at the carbons alpha to the nitrogen.[4] This has spurred significant interest in "scaffold hopping," a strategy that involves replacing the core structure of a molecule with a bioisosteric equivalent to improve drug-like properties while retaining or enhancing biological activity.[5]

This guide will focus on 1-(4-amino-3-methylphenyl)piperidin-3-ol as our reference compound and compare it with three distinct classes of alternative scaffolds: a five-membered ring (pyrrolidine), a spirocyclic system, and an oxygen-containing heterocycle (morpholine).

Comparative Analysis of Scaffolds

The choice of a scaffold has a cascading effect on multiple molecular properties. The following sections provide a detailed comparison of our reference piperidine scaffold with selected alternatives.

Physicochemical Properties

The fundamental characteristics of a molecule, such as its basicity (pKa) and lipophilicity (logP), are heavily influenced by its core scaffold. These properties, in turn, affect a compound's solubility, permeability, and potential for off-target effects.

Property1-(4-Amino-3-methylphenyl)piperidin-3-olCorresponding Pyrrolidine AnalogCorresponding Spirocyclic Analog (e.g., 1-azaspiro[3.3]heptane)Corresponding Morpholine Analog
pKa of Conjugate Acid ~9.0 - 9.5 (estimated for the piperidine nitrogen)~9.5 - 10.0 (estimated)~11.2 - 11.4[6]~8.4
logP (Octanol/Water) Moderately LipophilicLess Lipophilic[3]Variable, can be more lipophilicMore Hydrophilic
Conformational Flexibility Prefers a rigid chair conformation[3]More flexible than piperidine[3]Highly rigid and three-dimensionalChair conformation, but with different electronic properties

Expert Insights: The piperidine and pyrrolidine scaffolds offer similar basicity, making them largely interchangeable when this is the primary concern.[3] However, the introduction of an oxygen atom in the morpholine ring significantly reduces basicity, which can be advantageous in mitigating interactions with off-targets like the hERG channel.[4] Spirocyclic systems, while potentially more synthetically challenging, offer a unique three-dimensional architecture that can be exploited to improve binding affinity and explore novel chemical space.[6]

Pharmacokinetics and Metabolic Stability

A drug's journey through the body—its absorption, distribution, metabolism, and excretion (ADME)—is intimately linked to its chemical structure. The choice of scaffold can have a profound impact on these pharmacokinetic parameters.

Parameter1-(4-Amino-3-methylphenyl)piperidin-3-olCorresponding Pyrrolidine AnalogCorresponding Spirocyclic AnalogCorresponding Morpholine Analog
Metabolic Stability Susceptible to oxidation at carbons alpha to the nitrogen.[1]Generally considered metabolically stable, but can also undergo oxidation.[3]Can exhibit improved metabolic stability by blocking sites of metabolism.[1]The ether oxygen can alter metabolic pathways, potentially improving stability.
Membrane Permeability Generally good due to moderate lipophilicity.Can be slightly lower than piperidine analogs due to lower lipophilicity.[3]Can be modulated by the nature of the spirocyclic system.Generally good, with the potential for improved solubility.
Blood-Brain Barrier (BBB) Penetration Many piperidine-containing drugs are CNS-active.[1]Also found in many CNS-active compounds.[7]Can be designed to be CNS-penetrant or peripherally restricted.Often used to reduce BBB penetration and limit CNS side effects.

Expert Insights: The metabolic stability of the piperidine ring is a well-known consideration in drug design.[1] Scaffold hopping to a spirocyclic analog can be a deliberate strategy to block metabolically labile positions and enhance a compound's half-life.[1] Conversely, replacing a piperidine with a morpholine is a common tactic to increase hydrophilicity and reduce brain penetration, which is desirable for peripherally acting drugs.[4]

Application in Different Therapeutic Areas

The 1-(aryl)piperidine scaffold is a versatile pharmacophore found in drugs targeting a wide array of diseases. Below, we explore its application in two major therapeutic areas, kinase inhibition and G-protein coupled receptor (GPCR) modulation, and consider how alternative scaffolds might offer advantages.

Kinase Inhibitors

The 1-(4-aminophenyl)piperidine moiety is a key structural feature in a number of potent and selective kinase inhibitors. For example, derivatives of this scaffold have been developed as inhibitors of FMS-like tyrosine kinase 3 (FLT3) and epidermal growth factor receptor (EGFR), both of which are important targets in oncology.

DOT script for a diagram illustrating the role of the 1-(4-aminophenyl)piperidine scaffold in kinase inhibition.

cluster_kinase Kinase Active Site cluster_inhibitor 1-(4-Aminophenyl)piperidine-based Inhibitor Hinge Hinge Region DFG DFG Motif Gatekeeper Gatekeeper Residue Aminophenyl 4-Aminophenyl Moiety Aminophenyl->Hinge H-bonds Piperidine Piperidine Scaffold Piperidine->Gatekeeper Hydrophobic Interactions Substituents R-groups Substituents->DFG Selectivity Pockets

A diagram illustrating the binding mode of a 1-(4-aminophenyl)piperidine-based kinase inhibitor.

Scaffold Hopping in Kinase Inhibitors:

  • Pyrrolidine Analogs: Replacing the piperidine with a pyrrolidine ring can alter the vector of substituents, potentially leading to improved interactions with the kinase active site. The increased flexibility of the pyrrolidine ring may also be beneficial in accommodating different kinase conformations.

  • Spirocyclic Analogs: Introducing a spirocyclic scaffold can provide a rigid framework to lock the molecule in an optimal binding conformation, potentially increasing potency and selectivity. This rigidity can also reduce the entropic penalty of binding.

  • Morpholine Analogs: The use of a morpholine ring can improve the solubility and pharmacokinetic properties of kinase inhibitors, which are often highly lipophilic.

G-Protein Coupled Receptor (GPCR) Ligands

The arylpiperidine scaffold is also a cornerstone in the design of ligands for G-protein coupled receptors (GPCRs), the largest family of membrane protein drug targets.[8] For instance, derivatives of 4-arylpiperidine are well-known opioid receptor antagonists.

DOT script for a diagram illustrating the interaction of an arylpiperidine ligand with a GPCR.

cluster_gpcr GPCR Binding Pocket TM3 Transmembrane Helix 3 TM5 Transmembrane Helix 5 TM6 Transmembrane Helix 6 Arylpiperidine Ligand Arylpiperidine Ligand Arylpiperidine Ligand->TM3 Ionic Interaction with Asp Arylpiperidine Ligand->TM5 Hydrophobic Interactions Arylpiperidine Ligand->TM6 Aromatic Stacking

A simplified diagram of an arylpiperidine ligand binding to a GPCR.

Scaffold Hopping in GPCR Ligands:

  • Pyrrolidine Analogs: The smaller pyrrolidine ring can be used to probe different regions of the GPCR binding pocket. The altered geometry may lead to changes in functional activity, for example, from an antagonist to a partial agonist.

  • Bicyclic Analogs: The replacement of a piperidine with a bicyclic amine, such as a tropane, can introduce greater rigidity and a different three-dimensional shape, which can significantly impact selectivity for different GPCR subtypes.

  • Morpholine Analogs: As with kinase inhibitors, the introduction of a morpholine ring can be used to modulate the physicochemical properties of GPCR ligands, for instance, to reduce CNS penetration and create peripherally acting drugs.

Experimental Protocols

To objectively compare the performance of different scaffolds, a suite of standardized in vitro and in vivo assays is essential. Below are representative protocols for key experiments.

In Vitro Metabolic Stability Assay

Objective: To determine the rate at which a compound is metabolized by liver enzymes, providing an indication of its likely in vivo clearance.

Materials:

  • Test compounds and a positive control (e.g., verapamil)

  • Pooled human liver microsomes

  • 0.5 M Potassium phosphate buffer (pH 7.4)

  • NADPH regenerating system

Procedure:

  • Prepare a solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, combine the test compound, liver microsomes, and phosphate buffer.

  • Pre-incubate the plate at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction by adding a quenching solution (e.g., ice-cold acetonitrile).

  • Analyze the remaining concentration of the test compound at each time point using LC-MS/MS.

Data Analysis:

  • Plot the natural logarithm of the percentage of compound remaining versus time.

  • The slope of the linear regression of this plot gives the elimination rate constant (k).

  • Calculate the in vitro half-life (t½) as 0.693 / k.

  • Calculate the intrinsic clearance (Cl_int) to allow for comparison between compounds.[4]

Receptor Binding Assay

Objective: To determine the binding affinity of a compound for its biological target.

Materials:

  • Test compounds

  • A radiolabeled ligand known to bind to the target receptor

  • Cell membranes expressing the target receptor

  • Assay buffer

Procedure:

  • In a 96-well plate, combine the cell membranes, radiolabeled ligand, and varying concentrations of the test compound.

  • Incubate the plate at room temperature for a set period to allow binding to reach equilibrium.

  • Rapidly filter the contents of each well through a filter mat to separate the bound and unbound radioligand.

  • Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

Data Analysis:

  • Plot the percentage of specific binding of the radioligand against the logarithm of the test compound concentration.

  • Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding).

  • Convert the IC50 value to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

DOT script for a workflow diagram of scaffold hopping.

Lead_Compound Lead Compound (Piperidine Scaffold) Scaffold_Hopping Scaffold Hopping Strategy (e.g., replace with Pyrrolidine) Lead_Compound->Scaffold_Hopping Synthesis Synthesis of New Analogs Scaffold_Hopping->Synthesis In_Vitro_Assays In Vitro Assays (Binding, Metabolic Stability) Synthesis->In_Vitro_Assays SAR_Analysis Structure-Activity Relationship Analysis In_Vitro_Assays->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Synthesis Iterative Cycles In_Vivo_Studies In Vivo Efficacy and PK/PD Studies Lead_Optimization->In_Vivo_Studies Candidate_Selection Drug Candidate Selection In_Vivo_Studies->Candidate_Selection

A typical workflow for a scaffold hopping campaign in drug discovery.

Conclusion

The 1-(4-amino-3-methylphenyl)piperidin-3-ol scaffold and its numerous analogs represent a rich starting point for drug discovery in a multitude of therapeutic areas. However, the principles of modern medicinal chemistry encourage the exploration of alternative scaffolds to overcome potential liabilities and to discover novel chemical entities with superior properties. The choice between a piperidine and its bioisosteres, such as pyrrolidine, spirocycles, or morpholine, is a nuanced decision that requires a deep understanding of the structure-activity and structure-property relationships of the chemical series . By carefully considering the impact of scaffold modification on physicochemical properties, pharmacokinetics, and biological activity, and by employing a robust suite of experimental assays for objective comparison, researchers can navigate the complexities of lead optimization and increase the probability of success in bringing new medicines to the clinic.

References

  • BenchChem. (2025). Piperidine vs. Pyrrolidine: A Comparative Analysis of Two Privileged Scaffolds in Drug Discovery.
  • BenchChem. (2025). A Comparative Guide to Alternative Heterocyclic Scaffolds to Piperidine in Medicinal Chemistry.
  • (2025, October 21). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed.
  • (2025, August 29). Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase-Based Molecular Docking and In Vitro Testing. MDPI.
  • ResearchGate. (n.d.). Piperidine-based drug discovery.
  • Huang, Q., & Rorick, F. A. (2023, March 15). Application of Chiral Piperidine Scaffolds in Drug Design.
  • (2026, January 17). Scaffold Hopping in Tuberculosis Drug Discovery: Principles, Applications, and Case Studies.
  • BenchChem. (2025). The Enduring Significance of the Piperidine Scaffold: A Technical Guide to its Natural Occurrence and Pharmacological Analogues.
  • (2020, August 9). Structure-activity relationships for a series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the dopamine transporter: Bioisosteric replacement of the piperazine improves metabolic stability. PubMed.
  • (2023, February 2).
  • Hu, Y., & Stumpfe, D. (2011). Classification of Scaffold Hopping Approaches. PMC.
  • (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.
  • Lima, P. C., & Barreiro, E. J. (n.d.).
  • (2009, May 15).
  • Blumberg Institute. (2024, October 22). Bioisosteres of Piperazine & Related Diamines in the Design of Biologically Active Compounds.
  • Huang, Q., & Rorick, F. A. (2023, March 15). Application of Chiral Piperidine Scaffolds in Drug Design.
  • ResearchGate. (2026, January 29). (PDF) Bicyclic Bioisosteres of Piperidine: Version 2.0.
  • (2021, March 11). Biased Ligands of G Protein-Coupled Receptors (GPCRs): Structure–Functional Selectivity Relationships (SFSRs) and Therapeutic Potential.
  • (2025, August 7).
  • Bissenbay, D., et al. (n.d.).
  • Frontiers. (n.d.). Exploring G Protein-Coupled Receptors (GPCRs)
  • (2024, October 1). Comparative Study of Allosteric GPCR Binding Sites and Their Ligandability Potential.
  • Jacobson, K. A., & Costanzi, S. (n.d.). Comparison of three GPCR structural templates for modeling of the P2Y12 nucleotide receptor. PMC.
  • Hauser, A. S., et al. (2022, March 18). Common coupling map advances GPCR- G protein selectivity. eLife.

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Validation

Structural Elucidation and Identity Confirmation of Synthesized 1-(4-Amino-3-methylphenyl)piperidin-3-ol: A Comparative Analytical Guide

Introduction: The Imperative of Rigorous Structural Confirmation In the pharmaceutical development pipeline, structural analysis serves as the critical starting point for confirming that a synthesized active pharmaceutic...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Rigorous Structural Confirmation

In the pharmaceutical development pipeline, structural analysis serves as the critical starting point for confirming that a synthesized active pharmaceutical ingredient (API) or intermediate possesses the correct regiochemistry and molecular weight (1)[1]. 1-(4-Amino-3-methylphenyl)piperidin-3-ol is a highly functionalized heterocycle featuring a piperidin-3-ol ring bonded to an aniline derivative. Because functionalized piperidines and pyrrolidines are ubiquitous scaffolds in medicinal chemistry (2)[2], differentiating the target molecule from its closely related positional isomers is a non-negotiable requirement.

While standard liquid chromatography-mass spectrometry (LC-MS) provides unmatched precision for impurity profiling (3)[3], definitive proof of structure demands an orthogonal approach. This guide objectively compares analytical strategies and provides field-proven, self-validating protocols to unequivocally confirm the identity of synthesized 1-(4-Amino-3-methylphenyl)piperidin-3-ol.

Comparative Analysis of Structural Confirmation Strategies

Analytical development dictates that test methods must evolve with the project, transitioning from basic identification to rigorous structural proof (4)[4]. A common pitfall in early-stage synthesis is relying on low-resolution techniques that are "structurally blind" to regiochemistry. To ensure the active ingredient is exactly as intended, regulatory filings require a combination of High-Resolution Mass Spectrometry (HRMS) and multi-dimensional Nuclear Magnetic Resonance (NMR) data (5)[5].

Table 1: Comparative Performance of Analytical Strategies for Piperidine Derivatives

Analytical StrategySpecificity for Positional IsomersMass Accuracy / ResolutionStructural Connectivity MappingRecommended Development Phase
Standard LC-MS + FT-IR Low (Blind to 2-methyl vs. 3-methyl)Nominal (± 0.1 Da)None (Identifies functional groups only)Early Discovery / Routine Purity
HRMS + 1D/2D NMR High (Definitive regiochemistry)Exact (< 2 ppm error)Complete (Through-bond correlations)Lead Optimization / IND Filing

Analytical Fingerprint: Distinguishing Positional Isomers

To illustrate the necessity of multi-dimensional NMR, consider the target molecule against a highly probable synthetic byproduct: 1-(4-Amino-2-methylphenyl)piperidin-3-ol . Because both molecules share the exact same chemical formula (C12H18N2O), MS alone cannot distinguish them. The structural elucidation of substituted piperidines relies heavily on interpreting the preferred conformation and connectivity via NMR (6)[6].

Table 2: Quantitative Analytical Fingerprint: Target vs. Isomer

Analytical Parameter1-(4-Amino-3-methylphenyl)piperidin-3-ol (Target)1-(4-Amino-2-methylphenyl)piperidin-3-ol (Isomer)Diagnostic Value
Exact Mass [M+H]+ m/z 207.1497m/z 207.1497None (Identical formula)
1H NMR: Methyl Shift ~2.10 ppm (Singlet, 3H)~2.25 ppm (Singlet, 3H)Low (Shifts are too similar for definitive proof)
1H NMR: Piperidine N-CH2 ~3.20 - 3.40 ppm (Multiplet)Broadened / Split signalsMedium (Indicates steric hindrance in isomer)
13C HMBC Correlations Methyl protons correlate to C2, C3, C4 (Amino-bearing)Methyl protons correlate to C1 (Piperidine-bearing), C2, C3High (Definitively maps methyl position)

Self-Validating Experimental Protocols

The protocols below are designed as self-validating systems. Every step includes an internal check to ensure that the resulting data is an artifact-free representation of the synthesized compound.

Protocol A: LC-HRMS for Exact Mass Confirmation
  • Causality: We utilize Electrospray Ionization in positive mode (ESI+) because the basic piperidine and aniline nitrogens readily accept a proton. A biphasic LC gradient is used rather than isocratic elution because the polar piperidin-3-ol moiety causes the molecule to elute too early under high organic conditions, risking ion suppression from the solvent front.

  • Step 1 (Preparation): Dilute the synthesized compound to 1 µg/mL in 50:50 Methanol/Water containing 0.1% Formic Acid.

  • Step 2 (Self-Validation Check): Inject a solvent blank prior to the sample. The chromatogram must show zero peaks at m/z 207.1497 to rule out column carryover.

  • Step 3 (Acquisition): Run the sample through a C18 column using a 5% to 95% organic gradient over 10 minutes. Co-infuse Leucine Enkephalin as a lock mass.

  • Step 4 (Data Processing): Extract the exact mass. The observed [M+H]+ must be within 2 ppm of the theoretical mass (207.1497 Da), confirming the C12H18N2O formula.

Protocol B: Multi-Dimensional NMR for Regiochemical Assignment
  • Causality: 1D proton NMR cannot definitively place the methyl group on the aromatic ring due to overlapping aromatic signals. We must acquire a 2D HSQC to establish direct one-bond carbon-proton connectivity, followed by an HMBC to observe 2-bond and 3-bond couplings between the methyl protons and the quaternary aromatic carbons.

  • Step 1 (Preparation): Dissolve 15 mg of the compound in 0.6 mL of DMSO-d6. Why DMSO-d6? The polar hydroxyl and amino groups can cause severe line broadening in non-polar solvents (like CDCl3) due to hydrogen bonding. DMSO disrupts these interactions, yielding sharp, quantifiable peaks.

  • Step 2 (Self-Validation Check): Calibrate the chemical shift using the residual DMSO pentet at 2.50 ppm. Integrate the entire 1H spectrum; the total integration must exactly equal 18 protons. A mismatch indicates impurity or structural failure.

  • Step 3 (Acquisition): Acquire 1H, 13C, HSQC, and HMBC spectra at 298 K on a 400 MHz or higher instrument.

  • Step 4 (Data Processing): Trace the HMBC cross-peaks from the methyl singlet (~2.10 ppm). If the compound is the correct 3-methyl target, cross-peaks will appear at the carbon bearing the amino group (C4) and the unsubstituted aromatic carbons, but not at the carbon bearing the piperidine ring (C1).

Analytical Workflow Visualization

The following diagram maps the orthogonal logical relationships required to validate the structural identity of the synthesized product.

ElucidationWorkflow Start Synthesized Compound 1-(4-Amino-3-methylphenyl)piperidin-3-ol Split Sample Preparation & Aliquoting Start->Split NMR_Prep NMR Prep: Dissolve in DMSO-d6 (Prevents H-bond broadening) Split->NMR_Prep MS_Prep HRMS Prep: Dilute in MeOH/H2O (0.1% Formic Acid for ESI+) Split->MS_Prep NMR_Acq 1D & 2D NMR Acquisition (1H, 13C, COSY, HSQC, HMBC) NMR_Prep->NMR_Acq MS_Acq LC-HRMS Acquisition (Lock Mass Calibrated) MS_Prep->MS_Acq NMR_Data Regiochemistry Confirmed (Methyl at C3, Amino at C4) NMR_Acq->NMR_Data MS_Data Formula Confirmed (C12H18N2O, < 2 ppm error) MS_Acq->MS_Data Validation Orthogonal Cross-Validation (Self-Validating Output) NMR_Data->Validation MS_Data->Validation

Orthogonal analytical workflow for the structural elucidation of synthesized piperidine derivatives.

References

  • Redefining drug development: Analytics driving quality and compliance Source: World Journal of Advanced Research and Reviews URL:[Link]

  • Quality considerations for analytical methods Source: Generics and Biosimilars Initiative URL:[Link]

  • Structure Analysis Source: Bruker URL:[Link]

  • Exploring Analytical Method Development for Drug Substances Source: Regis Technologies URL:[Link]

  • Synthesis and biological activity of pyrrolidine/piperidine substituted 3-amido-9-ethylcarbazole derivatives Source: ResearchGate URL:[Link]

  • Synthesis and Structural Elucidation of 1,2-Disubstituted 3-Fluoropiperidines Source: Research Repository UCD URL:[Link]

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